molecular formula C8H15N B1467953 Spiro[2.4]heptan-1-ylmethanamine CAS No. 1341334-98-2

Spiro[2.4]heptan-1-ylmethanamine

Cat. No.: B1467953
CAS No.: 1341334-98-2
M. Wt: 125.21 g/mol
InChI Key: FEUVZPJFYFFTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]heptan-1-ylmethanamine is a chemically novel amine functionalized on the spiro[2.4]heptane scaffold. This structure incorporates a cyclopropane ring fused with a cyclopentane ring in a spiro configuration, creating a three-dimensional and sterically defined core that is of high value in drug discovery for conformational restriction and property modulation . The spiro[2.4]heptane motif is recognized in medicinal chemistry as a valuable framework for designing bioactive molecules. While specific biological data for this exact amine is not widely published, spiro[2.4]heptane derivatives have been investigated as potent agonists for the ALX receptor and FPRL2, which are promising targets for the treatment of inflammatory and respiratory diseases . Furthermore, earlier research has established spiro[2.4]heptane derivatives as key synthetic intermediates, or "synthons," for the creation of prostaglandin analogues, demonstrating the utility of this scaffold in complex synthetic routes . As a primary amine, this compound serves as a versatile building block for the synthesis of amides, sulfonamides, and imines, or for further functionalization to create a diverse array of compounds for high-throughput screening and hit-to-lead optimization. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-5-8(7)3-1-2-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUVZPJFYFFTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Medicinal Utility of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of Spiro[2.4]heptan-1-ylmethanamine .

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine is a high-value saturated spirocyclic building block used in modern drug discovery to increase fraction of sp3-hybridized carbons (


) and improve metabolic stability. As a rigid, aliphatic primary amine, it serves as a bioisostere for flexible alkyl chains or planar aromatic rings, offering a unique vector for side-chain orientation in active pharmaceutical ingredients (APIs).

This guide analyzes its physicochemical profile, synthetic accessibility, and application as a "scaffold-hopping" tool to escape the "flatland" of traditional aromatic-heavy drug design.

Physicochemical Profile

The spiro[2.4]heptane core confers significant lipophilicity while maintaining a compact hydrodynamic radius. The primary amine provides a handle for derivatization (amides, sulfonamides, reductive amination) or serves as a basic pharmacophore.

Table 1: Key Chemical Properties[1]
PropertyValue / DescriptionSource/Note
IUPAC Name 1-(Spiro[2.4]heptan-1-yl)methanamineSystematic
Molecular Formula

Calculated
Molecular Weight 125.21 g/mol Calculated
CAS Number Not widely listed (Precursor Acid: 17202-94-7)See Note [1]
LogP (Predicted) 1.8 – 2.2Lipophilic amine
pKa (Base) ~10.5Typical

amine
TPSA 26.02 ŲPolar Surface Area
H-Bond Donors 2

H-Bond Acceptors 1

Geometry Rigid Spirocyclic (

or

)
High 3D complexity

> Note [1]: While the specific amine CAS is often proprietary to catalog libraries (e.g., Enamine, ChemSpace), the corresponding carboxylic acid (Spiro[2.4]heptane-1-carboxylic acid , CAS: 17202-94-7) is the standard commercial precursor.

Synthetic Pathways & Manufacturing

The synthesis of Spiro[2.4]heptan-1-ylmethanamine typically proceeds via the construction of the spiro-cyclopropane ring followed by functional group manipulation. The most robust route involves the cyclopropanation of methylenecyclopentane.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target amine back to commercially available starting materials.

Retrosynthesis Target Target Amine (Spiro[2.4]heptan-1-ylmethanamine) Amide Intermediate Amide (Spiro[2.4]heptane-1-carboxamide) Target->Amide Reduction (LiAlH4) Ester Spiro Ester (Ethyl spiro[2.4]heptane-1-carboxylate) Amide->Ester Ammonolysis (NH3/MeOH) Alkene Methylenecyclopentane Ester->Alkene Cyclopropanation (Rh2(OAc)4 or Cu) Carbenoid Ethyl Diazoacetate (Carbenoid Source) Ester->Carbenoid

Figure 1: Retrosynthetic logic flow from the target amine to the alkene precursor.[1]

Detailed Synthetic Protocol

Step 1: Cyclopropanation (Formation of the Spiro Core)

  • Reagents: Methylenecyclopentane, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (cat.).

  • Mechanism: Transition-metal catalyzed decomposition of EDA generates a carbene, which adds across the exocyclic double bond of methylenecyclopentane.

  • Procedure: To a solution of methylenecyclopentane (1.0 equiv) and

    
     (0.5 mol%) in DCM, EDA (1.2 equiv) is added slowly via syringe pump to control exotherm.
    
  • Yield: Typically 60-80% (mixture of diastereomers if substituents exist, though the 1-position is unique here).

Step 2: Functional Group Interconversion (Ester to Amine)

  • Route A (Direct Reduction): The ester is reduced to the alcohol (

    
    ), converted to a mesylate (
    
    
    
    ), displaced with azide (
    
    
    ), and reduced (
    
    
    ) to the amine.
  • Route B (Amide Reduction - Preferred):

    • Ammonolysis: Treat ester with methanolic ammonia (

      
       in MeOH) at 60°C in a sealed tube to yield Spiro[2.4]heptane-1-carboxamide.
      
    • Reduction: Add the amide dropwise to a suspension of

      
       (3.0 equiv) in dry THF at 0°C. Reflux for 4 hours. Quench via Fieser workup (
      
      
      
      , 15%
      
      
      ,
      
      
      ).
  • Purification: The free base is often an oil; isolate as the Hydrochloride salt (HCl/Dioxane) for stability.

Medicinal Chemistry Applications

Bioisosterism & "Escape from Flatland"

Spiro[2.4]heptan-1-ylmethanamine is a tool for scaffold hopping . It replaces planar phenyl rings or flexible alkyl chains to improve physicochemical properties without altering binding affinity.

  • Vs. Cyclohexyl: The spiro[2.4] system is more rigid and compact than a cyclohexyl group, potentially reducing entropic penalties upon binding.

  • Vs. Phenyl: It offers a similar volume occupancy but eliminates

    
     stacking interactions, reducing lipophilicity (LogP) and improving solubility (LogS).
    
Structural Logic Diagram (SAR)

SAR Core Spiro[2.4]heptane Core Vector 1-Position Vector Core->Vector Defines Geometry Effect Metabolic Stability (Blocks CYP oxidation) Core->Effect High Fsp3 Amine Primary Amine Vector->Amine Projects Pharmacophore

Figure 2: Structure-Activity Relationship (SAR) impact of the spiro scaffold.

Case Studies in Drug Discovery
  • Antiviral Agents: Spirocyclic amines are frequent intermediates in HCV NS5A inhibitors (e.g., analogues of Ledipasvir) where the spiro ring provides a rigid spacer.

  • CNS Agents: The high lipophilicity combined with the basic amine allows for blood-brain barrier (BBB) penetration, making it suitable for neurotransmitter transporter inhibitors.

  • Antimycobacterial: Azaspiro derivatives have shown potency against M. tuberculosis by disrupting cell wall synthesis.

Safety & Handling Protocols

As a primary aliphatic amine, this compound requires specific handling precautions.

  • Hazards: Corrosive (Skin Corr. 1B), Causes severe eye damage (Eye Dam. 1).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Amines readily absorb 
    
    
    
    from air to form carbamates.
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.

Self-Validating Handling Protocol:

  • Check: Verify physical state (colorless oil or white solid salt).

  • Neutralization: Keep weak acid (citric acid) solution nearby for spill neutralization.

  • Quench: Quench reaction mixtures containing unreacted amine with dilute HCl before disposal.

References

  • PubChem. Spiro[2.4]heptane-1-carboxylic acid (CID 10057580).[2] National Library of Medicine. Link

  • Organic Syntheses. Cyclopropanation of Alkenes using Diazoacetates. Org.[1][3][4] Synth. Coll. Vol. 5, p. 62. Link

  • Burkhard, J. A., et al.Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.Angewandte Chemie Int. Ed., 2010. (Discusses the utility of high Fsp3 spiro-systems).
  • Sigma-Aldrich. Spiro[2.4]heptane derivatives product catalog.[5][6]Link

  • Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.J. Med. Chem., 2009.

Sources

Spiro[2.4]heptan-1-ylmethanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[2.4]heptan-1-ylmethanamine: Molecular Architecture, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the contemporary pursuit of "escaping from flatland," spirocyclic scaffolds have emerged as critical tools for increasing the fraction of sp3-hybridized carbons (


) in drug candidates. Spiro[2.4]heptan-1-ylmethanamine  (CAS: 1341334-98-2) represents a high-value building block in this domain.[1][2][3][4] Unlike flat aromatic amines, this scaffold offers a rigid, three-dimensional exit vector that can improve metabolic stability and solubility while maintaining precise spatial orientation of pharmacophores. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, and synthetic methodologies.

Molecular Specifications & Physicochemical Properties[5]

The following data consolidates the core physical parameters of the molecule. Researchers should note the distinction between the methanamine derivative (primary amine attached via a methylene linker) and the amine directly attached to the ring.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(Spiro[2.4]heptan-1-yl)methanamine
Common Name Spiro[2.4]heptan-1-ylmethanamine
CAS Registry Number 1341334-98-2
Molecular Formula C

H

N
Molecular Weight (Average) 125.21 g/mol
Monoisotopic Mass 125.1204 Da
SMILES NCC1CC12CCCC2
H-Bond Donors / Acceptors 1 / 1
Rotatable Bonds 2 (C1-C(methyl), C(methyl)-N)
cLogP (Estimated) ~1.4 - 1.8
Topological Polar Surface Area 26.02 Ų
Structural Analysis

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon (spiro center). The 1-position substitution (on the cyclopropane ring) creates a unique geometric vector.

  • Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to protein targets compared to flexible alkyl chains.

  • Chirality: The C1 carbon is a stereocenter. The molecule exists as a pair of enantiomers ((1R) and (1S)). In asymmetric synthesis, controlling this center is critical for biological activity.

Synthetic Pathways[7][8][9][10]

The synthesis of Spiro[2.4]heptan-1-ylmethanamine typically proceeds via the construction of the spiro[2.4]heptane core followed by functional group manipulation. The most robust route involves the cyclopropanation of methylenecyclopentane.

Retrosynthetic Logic

The target molecule can be disconnected at the C-N bond (reductive amination/reduction) or the C1-C(exocyclic) bond. The most efficient forward synthesis builds the cyclopropane ring onto an existing cyclopentane ring.

Protocol: Cyclopropanation-Reduction Sequence

Step 1: Core Construction (Cyclopropanation)

  • Reagents: Methylenecyclopentane, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ].
  • Mechanism: The Rh-catalyzed decomposition of EDA generates a metal-carbene intermediate, which undergoes [2+1] cycloaddition with the exocyclic double bond of methylenecyclopentane.

  • Outcome: Ethyl spiro[2.4]heptane-1-carboxylate.

Step 2: Functional Group Interconversion (Ester to Amine)

  • Route A (Direct Reduction): Lithium Aluminum Hydride (LiAlH

    
    ) reduction of the ester to the alcohol, followed by Mesylation and Azidation, then Staudinger reduction.
    
  • Route B (Amide Intermediacy - Preferred):

    • Amidation: React ester with ammonia (or formamide) to yield Spiro[2.4]heptane-1-carboxamide.

    • Reduction: Reduce the amide using LiAlH

      
       or Borane-THF (BH
      
      
      
      ·THF) to yield the final amine.
Experimental Workflow Diagram

SynthesisPath Start Methylenecyclopentane Inter1 Ethyl spiro[2.4]heptane- 1-carboxylate Start->Inter1 Ethyl Diazoacetate Rh2(OAc)4 (cat.) Cyclopropanation Inter2 Spiro[2.4]heptane- 1-carboxamide Inter1->Inter2 NH3 / MeOH Amidation Product Spiro[2.4]heptan-1- ylmethanamine Inter2->Product LiAlH4, THF Reflux Reduction

Figure 1: Preferred synthetic route via amide reduction to access the primary amine.

Medicinal Chemistry Utility

Scaffold Hopping & Bioisosterism

Spiro[2.4]heptan-1-ylmethanamine serves as a bioisostere for:

  • Cyclohexylmethylamine: It offers a similar steric bulk but with a different shape vector and higher rigidity.

  • Benzylamine: It provides a saturated, non-aromatic alternative (bioisosteric replacement) to reduce

    
    -stacking interactions or improve solubility.
    
Impact on Drug-Like Properties
  • Fsp3 Increase: Increasing saturation correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.

  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic hot-spots (e.g., benzylic oxidation positions found in flat analogs).

  • Vector Positioning: The angle of the amine tail relative to the core is distinct from planar rings, allowing the exploration of novel chemical space within a binding pocket.

Logic Diagram: Structural Advantages

Properties Core Spiro[2.4]heptane Core Feature1 Quaternary Carbon (Spiro Center) Core->Feature1 Feature2 Cyclopropane Ring (High Strain) Core->Feature2 Benefit3 Increased Fsp3 (Solubility) Core->Benefit3 Benefit1 Blocks Metabolic Oxidation Feature1->Benefit1 Benefit2 Rigid 3D Geometry (Defined Exit Vector) Feature1->Benefit2 Feature2->Benefit2

Figure 2: Mechanistic advantages of the spiro[2.4]heptane scaffold in drug design.

Handling and Safety

While specific toxicological data for this exact derivative is limited, researchers should treat it with standard precautions for aliphatic amines:

  • Hazards: Likely skin and eye irritant (H315, H319). Potential respiratory irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric CO

    
    . Keep cold (2-8°C).
    
  • Basicity: Expect a pKa

    
     9.5–10.5 (typical for primary aliphatic amines).
    

References

  • PubChem Compound Summary. (n.d.). 1-Methylspiro[2.4]heptan-1-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wurtz, A. (1883). Sur la préparation de l'amine spiro-heptanique.[1][2][3][5] (Historical context on spiro-amine synthesis). Note: General reference for spiro chemistry evolution.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic scaffolds). [Link]

Sources

Unlocking Novel Chemical Space: Medicinal Chemistry Applications of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic pathways, and structural properties of Spiro[2.4]heptan-1-ylmethanamine . It is designed for drug discovery professionals seeking to exploit spirocyclic scaffolds to improve physicochemical properties and intellectual property (IP) novelty.

Executive Summary: The "Escape from Flatland"

Modern drug discovery has shifted away from flat, aromatic-rich molecules toward three-dimensional (3D) scaffolds to improve solubility, selectivity, and metabolic stability. Spiro[2.4]heptan-1-ylmethanamine represents a high-value "Fsp³-rich" building block. By fusing a cyclopropane and a cyclopentane ring at a single carbon, this scaffold offers a rigid, orthogonal vector for side-chain display that is distinct from traditional piperidine or cyclohexane bioisosteres.

Key Advantages:

  • Conformational Restriction: Reduces the entropy penalty of ligand-protein binding.[1]

  • Metabolic Blocking: The quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile secondary carbon.

  • Vector Novelty: The C1-substituted cyclopropane provides a unique exit vector (

    
     projection) compared to equatorial/axial cyclohexane substituents.
    

Structural Analysis & Physicochemical Properties

The Spiro[2.4]heptane Core

The scaffold consists of a 3-membered ring spiro-fused to a 5-membered ring.

  • Numbering: IUPAC numbering begins at the carbon adjacent to the spiro center in the smaller ring. Thus, the "1-ylmethanamine" indicates the aminomethyl group is attached to the cyclopropane ring.

  • Chirality: The C1 position is a stereocenter. The scaffold exists as enantiomers ((1R) and (1S)), offering opportunities for chiral resolution to match protein binding pockets.

Bioisosteric Mapping

Spiro[2.4]heptan-1-ylmethanamine serves as a rigid bioisostere for:

  • Cyclohexylmethylamine: Reduces lipophilicity (LogP) and molecular volume while maintaining the amine projection.

  • Ethylamine/Propylamine chains: Locks the alkyl chain into a specific conformation, potentially improving potency by pre-organizing the pharmacophore.

  • Adamantane derivatives: Mimics the bulk of cage-like hydrocarbons (used in M2 channel blockers) but with lower molecular weight.

PropertySpiro[2.4]heptan-1-ylmethanamineCyclohexylmethylamineAdamantan-1-amine
Formula C8H15NC7H15NC10H17N
MW (Da) ~125.2~113.2~151.2
Fsp³ 1.0 (High)1.01.0
Conformational Flexibility Rigid (Spiro-locked)High (Chair flips)Rigid (Cage)
Metabolic Liability Low (Quaternary C)Medium (Ring oxidation)Low

Synthetic Accessibility & Protocols

The synthesis of Spiro[2.4]heptan-1-ylmethanamine typically proceeds via the cyclopropanation of methylenecyclopentane, followed by functional group interconversion.

Core Synthesis Workflow (Diagram)

Synthesis SM Methylenecyclopentane Step1 Rh2(OAc)4 Cat. Ethyl Diazoacetate SM->Step1 Inter1 Ethyl spiro[2.4]heptane-1-carboxylate Step1->Inter1 Step2 LiAlH4 Reduction Inter1->Step2 Inter2 Spiro[2.4]heptan-1-ylmethanol Step2->Inter2 Step3 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C Inter2->Step3 Product Spiro[2.4]heptan-1-ylmethanamine Step3->Product

Figure 1: Synthetic route from methylenecyclopentane to the target amine via Rhodium-catalyzed cyclopropanation.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl spiro[2.4]heptane-1-carboxylate

  • Reagents: Methylenecyclopentane (1.0 eq), Ethyl diazoacetate (1.2 eq), Rhodium(II) acetate dimer (0.5 mol%).

  • Procedure: To a solution of methylenecyclopentane in dry DCM at 0°C, add the Rh catalyst. Add Ethyl diazoacetate dropwise over 2 hours (to prevent dimerization). Stir at room temperature for 12 hours.

  • Workup: Filter through a celite pad to remove catalyst. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to separate diastereomers (cis/trans).

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LAH) (1.5 eq), dry THF.

  • Procedure: Cool LAH suspension in THF to 0°C. Add ester solution dropwise. Reflux for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

Step 3: Conversion to Amine (Gabriel or Azide method)

  • Activation: React alcohol with Methanesulfonyl chloride (MsCl) and Et3N in DCM to form the mesylate.

  • Substitution: Heat mesylate with Sodium Azide (NaN3) in DMF at 80°C to form the azide.

  • Reduction: Hydrogenate the azide (H2, Pd/C) in MeOH to yield Spiro[2.4]heptan-1-ylmethanamine .

Medicinal Chemistry Applications

Antiviral Therapeutics (HCV & HBV)

Spiro[2.4]heptane scaffolds have demonstrated utility in antiviral drug design, specifically targeting viral polymerases and entry channels.

  • Mechanism: The bulky, hydrophobic spiro-system occupies lipophilic pockets in viral proteins (e.g., NS5B polymerase in HCV) that typically bind leucine or isoleucine residues.

  • Case Study: Research into entecavir analogs utilized spiro[2.4]heptane cores to modify the aglycon moiety, resulting in compounds with moderate anti-HBV activity (EC50 ~0.12 µM) and reduced cytotoxicity compared to flat analogs.[2] The spiro ring mimics the sugar pucker conformation required for bioactive nucleotide analogs.

GPCR Agonists (ALX/FPRL2)

The spiro[2.4]heptan-1-ylmethanamine motif appears in patent literature for agonists of the ALX receptor (Formyl peptide receptor 2), a target for inflammatory diseases.

  • Role of the Amine: The methanamine nitrogen serves as a key hydrogen bond donor/acceptor, interacting with Asp/Glu residues in the GPCR transmembrane bundle.

  • Role of the Spiro Core: It orients the nitrogen vector to maximize interaction depth while the carbocyclic tail fills the hydrophobic accessory pocket, improving selectivity over related FPR1 receptors.

Fragment-Based Drug Discovery (FBDD)

As a "shapely" fragment (MW < 150), this amine is ideal for FBDD campaigns.

  • Library Design: Coupling this amine with a diverse set of carboxylic acids yields a library of amides with high Fsp³ character.

  • Solubility: The aliphatic nature improves solubility compared to biphenyl or biaryl fragments often used in early screening.

Strategic Recommendations for Drug Developers

  • Use as a Linker: Utilize the amine to link a pharmacophore to a lipophilic tail. The spiro-center acts as a "kink" that prevents linear stacking, potentially disrupting off-target π-π interactions (e.g., hERG channel binding).

  • Chiral Resolution: Early separation of the (1R) and (1S) enantiomers is critical. The biological activity often resides in a single enantiomer due to the rigid projection of the amine.

  • Metabolic Stability: If a lead compound suffers from rapid CYP450 metabolism at a cyclohexyl ring, replace it with the spiro[2.4]heptane system to block the 4-position (now the spiro center) and sterically hinder the adjacent carbons.

References

  • Burkhard, J. A., et al. (2014). The use of spirocyclic scaffolds in drug discovery.[1][3][4][5] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Takahashi, M., et al. (2017). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure.[2] Nucleosides, Nucleotides & Nucleic Acids.[2][6] Link

  • Chu, C. K. (2013).[7] Spiro[2.4]heptanes for treatment of flaviviridae infections.[7][8] WO Patent 2013123138.[7] Link

  • BLDPharm. (n.d.). Spiro[2.4]heptan-1-ylmethanamine Product Page.[9][10][11][12][13]Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] Link

Sources

The Ascendancy of Spiro[2.4]heptan-1-ylmethanamine: A 3D Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, medicinal chemistry has witnessed a paradigm shift from "flatland" aromatics to three-dimensional (3D) saturated scaffolds. This guide delves into the core principles and practical applications of Spiro[2.4]heptan-1-ylmethanamine as a bioisosteric replacement in contemporary drug design. By leveraging its unique conformational constraints and improved physicochemical properties, this spirocyclic motif offers a compelling strategy to overcome the limitations associated with traditional aromatic moieties, such as metabolic instability and off-target toxicity. This document provides a comprehensive overview of the rationale, synthesis, and strategic implementation of Spiro[2.4]heptan-1-ylmethanamine, equipping researchers with the knowledge to harness its potential in developing next-generation therapeutics.

Introduction: The Imperative for 3D Scaffolds in Drug Discovery

The ubiquity of the phenyl ring in bioactive molecules is a testament to its utility in establishing crucial interactions with biological targets. However, its planarity and lipophilicity often contribute to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including susceptibility to oxidative metabolism and off-target effects.[1][2][3] The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while favorably modulating other properties—has driven the exploration of saturated, sp³-rich scaffolds as benzene ring surrogates.[1][2][3]

Spirocycles, characterized by two rings connected by a single common atom, have emerged as particularly attractive 3D scaffolds. Their inherent rigidity and defined exit vectors can pre-organize appended functional groups into conformations conducive to potent target engagement, while simultaneously improving physicochemical properties such as solubility and metabolic stability.[4] This guide focuses specifically on Spiro[2.4]heptan-1-ylmethanamine, a versatile building block poised to serve as a bioisostere for common pharmacophores like benzylamine and phenethylamine.

Rationale for Bioisosteric Replacement with Spiro[2.4]heptan-1-ylmethanamine

The strategic replacement of an aromatic moiety with a saturated spirocyclic core is underpinned by several key advantages:

  • Enhanced Metabolic Stability: Aromatic rings are prone to metabolism by cytochrome P450 enzymes, often leading to the formation of reactive metabolites. The saturated carbocyclic framework of spiro[2.4]heptane is less susceptible to such oxidative degradation, potentially leading to an improved pharmacokinetic profile.

  • Improved Solubility: The introduction of a 3D, sp³-rich scaffold can disrupt crystal lattice packing and reduce lipophilicity compared to its planar aromatic counterparts, thereby enhancing aqueous solubility.

  • Novel Chemical Space and Intellectual Property: The use of non-classical bioisosteres like spiro[2.4]heptane allows for the exploration of novel chemical space, providing opportunities for the development of patentable new chemical entities.[2]

  • Precise Conformational Control: The rigid spiro[2.4]heptane framework restricts the conformational freedom of the appended aminomethyl group, presenting it to the biological target in a more defined orientation. This can lead to increased potency and selectivity.

The following diagram illustrates the conceptual workflow for considering Spiro[2.4]heptan-1-ylmethanamine as a bioisostere.

G cluster_0 Lead Compound with Aromatic Moiety cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Anticipated Improvements A Lead Compound (e.g., containing Benzylamine) B Poor Metabolic Stability (Aromatic Oxidation) A->B exhibits C Low Solubility A->C exhibits D Off-Target Activity A->D exhibits E Spiro[2.4]heptan-1-ylmethanamine (3D Saturated Bioisostere) B->E addressed by C->E addressed by D->E addressed by F Increased Metabolic Stability E->F leads to G Enhanced Solubility E->G leads to H Improved Selectivity / Novel IP E->H leads to

Caption: Bioisosteric replacement workflow.

Synthesis of Spiro[2.4]heptan-1-ylmethanamine and its Precursors

The synthesis of Spiro[2.4]heptan-1-ylmethanamine can be achieved through several routes, typically proceeding through key intermediates such as spiro[2.4]heptan-1-one or spiro[2.4]heptane-1-carboxylic acid.

Synthesis of Spiro[2.4]heptane-1-carboxylic acid

A common precursor is spiro[2.4]heptane-1-carboxylic acid, which is commercially available or can be synthesized via established methods.

Conversion to Spiro[2.4]heptan-1-ylmethanamine

The carboxylic acid can be converted to the desired primary amine via a Curtius or Hofmann rearrangement of an acyl azide or amide intermediate, respectively. A more direct and widely applicable method is the reduction of the corresponding amide.

Experimental Protocol: Synthesis of Spiro[2.4]heptan-1-ylmethanamine from Spiro[2.4]heptane-1-carboxylic acid

  • Amide Formation:

    • To a solution of spiro[2.4]heptane-1-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base).

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions and drying the organic layer. Purify the resulting amide by column chromatography.

  • Amide Reduction:

    • To a solution of the spiro[2.4]heptane-1-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.

    • Cool the reaction to 0 °C and quench sequentially with water, aqueous sodium hydroxide, and again with water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate. Purify the crude amine by distillation or column chromatography to yield Spiro[2.4]heptan-1-ylmethanamine.

Synthesis via Reductive Amination of Spiro[2.4]heptan-1-carboxaldehyde

An alternative and highly versatile route involves the reductive amination of spiro[2.4]heptan-1-carboxaldehyde.

Experimental Protocol: Reductive Amination

  • Aldehyde Synthesis: The aldehyde can be prepared from spiro[2.4]heptane-1-carboxylic acid by reduction to the corresponding alcohol followed by oxidation (e.g., with pyridinium chlorochromate or a Swern oxidation).

  • Reductive Amination:

    • Dissolve spiro[2.4]heptan-1-carboxaldehyde (1.0 eq) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) in a suitable solvent (e.g., methanol or dichloroethane).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq).[5][6][7]

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and perform an aqueous workup, typically involving basification to liberate the free amine.

    • Extract the product with an organic solvent, dry, and purify as described above.

The following diagram outlines the key synthetic pathways to Spiro[2.4]heptan-1-ylmethanamine.

G A Spiro[2.4]heptane- 1-carboxylic acid B Spiro[2.4]heptane- 1-carboxamide A->B Amide Coupling D Spiro[2.4]heptan- 1-ylmethanol A->D Reduction C Spiro[2.4]heptan- 1-ylmethanamine (Target Molecule) B->C Reduction (e.g., LiAlH4) E Spiro[2.4]heptane- 1-carboxaldehyde D->E Oxidation E->C Reductive Amination

Caption: Synthetic routes to the target amine.

Physicochemical Properties: A Comparative Analysis

The primary motivation for employing Spiro[2.4]heptan-1-ylmethanamine as a bioisostere is the modulation of physicochemical properties. Below is a comparative table of calculated properties for benzylamine and the spirocyclic analog.

PropertyBenzylamineSpiro[2.4]heptan-1-ylmethanamine (Predicted)Rationale for Improvement
Molecular Weight 107.16 g/mol [8]~125.21 g/mol Modest increase, generally acceptable in lead optimization.
logP (Lipophilicity) 1.09Lower (predicted)Increased sp³ character generally reduces lipophilicity.
Aqueous Solubility MiscibleHigher (predicted)Reduced lipophilicity and disruption of π-stacking.
pKa (of conjugate acid) ~9.3~10.5 (predicted for aliphatic amines)Increased basicity may influence salt formation and interactions.
Fraction of sp³ carbons (Fsp³) 0.141.0Maximizes 3D character, "escaping flatland".
Metabolic Liability Aromatic ring oxidation, N-dealkylation[9]Aliphatic hydroxylation (slower)Absence of the aromatic ring removes a primary site of metabolism.

Applications in Medicinal Chemistry: Case Studies and Opportunities

While specific examples of Spiro[2.4]heptan-1-ylmethanamine in clinical candidates are emerging, the broader class of spiro[2.4]heptane derivatives has shown significant promise in various therapeutic areas.

  • Antiviral Agents: Patents have disclosed the use of spiro[2.4]heptane nucleoside analogs for the treatment of Flaviviridae infections, including Hepatitis C virus.[10][11][12] This highlights the acceptance of this scaffold by cellular machinery, making it a viable component in drug design.

  • Modulators of Inflammatory Responses: Bridged spiro[2.4]heptane derivatives have been developed as agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in the resolution of inflammation.[13][14] This suggests the utility of the spiro[2.4]heptane core in mimicking endogenous ligands and modulating immune responses.

  • Central Nervous System (CNS) Agents: The ability to tune lipophilicity and metabolic stability makes Spiro[2.4]heptan-1-ylmethanamine an attractive bioisostere for CNS drug discovery. Replacing a benzylamine moiety in a CNS ligand could potentially improve brain penetration and residence time by mitigating efflux and rapid metabolism.

The following diagram illustrates the logical progression from a lead compound with a benzylamine moiety to a potentially improved analog incorporating the spiro[2.4]heptan-1-ylmethanamine core.

G cluster_0 Initial Lead Structure cluster_1 Bioisosteric Replacement cluster_2 Resulting Analog cluster_3 Potential Outcomes Lead Pharmacophore-NH-CH2-Ph Replacement Spiro[2.4]heptan-1-ylmethanamine Lead->Replacement Replace Benzyl Group Analog Pharmacophore-NH-CH2-Spiro[2.4]heptane Replacement->Analog Generates Outcome1 Improved PK Profile Analog->Outcome1 Exhibits Outcome2 Enhanced Solubility Analog->Outcome2 Exhibits Outcome3 Maintained or Improved Potency Analog->Outcome3 Exhibits

Caption: Bioisosteric replacement of benzylamine.

Conclusion and Future Outlook

Spiro[2.4]heptan-1-ylmethanamine represents a valuable and underutilized tool in the medicinal chemist's arsenal. As a saturated, 3D bioisostere for benzylamine and related aromatic structures, it offers a clear strategy to address common liabilities in drug discovery, particularly poor metabolic stability and low solubility. The synthetic routes to this scaffold are accessible, and its successful incorporation into bioactive compounds, as evidenced by the patent literature, underscores its potential. Future work should focus on the systematic evaluation of this bioisostere in diverse biological systems and the development of enantioselective syntheses to further probe its utility in creating highly specific and potent therapeutic agents. The continued departure from "flatland" and the embrace of 3D scaffolds like spiro[2.4]heptane will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.

  • Spiro[2.4]heptanes for treatment of flaviviridae infections. Patent US-8946242-B2. PubChem.

  • Spiro [2.4]heptanes for treatment of flaviviridae infections. Patent SG-11201404706X-A. PubChem.

  • Spiro(2.4)heptane-1-carboxylic Acid. PubChem.

  • Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists. Patent WO2013171694A1. Google Patents.

  • Spiro [2.4]heptanes for treatment of flaviviridae infections. Patent WO-2013123138-A2. PubChem.

  • Reductive Amination - Common Conditions. Organic Chemistry Data.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC.

  • SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID 17202-94-7 wiki. Guidechem.

  • Spiro[2.4]heptane-5,7-dione. PubChem.

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC.

  • Spiro[2.4]heptane-4-carboxylic acid. PubChem.

  • BENZYLAMINE. CAMEO Chemicals.

  • Bioisosteres in Medicinal Chemistry. Open MedScience.

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.

  • Benzylamine: Properties, Preparation and Applications. ChemicalBook.

  • Bioisosteric Replacement Strategies. SpiroChem.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate.

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • Bioisosteres. TCI EUROPE N.V.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. ResearchGate.

  • Spiroheptane. Wikipedia.

  • Chemical Properties of Benzylamine (CAS 100-46-9). Cheméo.

  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.

  • 5-Oxaspiro[2.4]heptane. Thieme E-Journals.

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Spiro[2.4]heptane-1-carboxylic acid (C8H12O2). PubChemLite.

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses.

  • Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts.

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed.

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

  • Benzylamine. Wikipedia.

  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI.

  • Document is current. Crossmark.

Sources

Conformational Dynamics and Therapeutic Utility of Spiro[2.4]heptane Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The spiro[2.4]heptane scaffold represents a critical structural motif in modern drug discovery, offering a "best of both worlds" approach between the rigidity of bicyclic systems and the physicochemical properties of aliphatic rings. By fusing a cyclopropane ring to a cyclopentane ring at a single carbon, this scaffold introduces significant steric strain and orthogonality that restricts the conformational freedom of attached substituents—most notably amine functionalities.

This guide provides a rigorous technical framework for the conformational analysis of spiro[2.4]heptane amine derivatives. It moves beyond basic characterization to explore the causal link between ring puckering, amine vector alignment, and pharmacological potency, exemplified by high-profile therapeutics like Ledipasvir.[1]

Structural Fundamentals: The Physics of Rigidity

To effectively utilize spiro[2.4]heptane amines, one must first understand the forces governing their geometry.[1] Unlike a simple cyclopentane, which undergoes free pseudorotation, the spiro[2.4]heptane system is constrained.[1]

1.1 The Bisected Geometry

The cyclopropane ring acts as a rigid anchor. In the lowest energy conformation, the plane of the cyclopropane ring is typically bisected by the plane of the cyclopentane ring. This orthogonality is not merely structural; it creates a unique electronic environment due to the "banana bonds" (high p-character) of the cyclopropane, which can engage in stereoelectronic interactions with adjacent amine lone pairs.

1.2 Ring Puckering and Amine Orientation

The cyclopentane ring in spiro[2.4]heptane prefers an envelope conformation . The spiro-carbon (C1 of the spiro system) usually occupies the "flap" position or a position adjacent to it, depending on substitution.

  • Pseudo-axial vs. Pseudo-equatorial: An amine substituent at positions 4, 5, 6, or 7 will adopt a specific vector.[1] The spiro-fusion forces substituents into distinct pseudo-axial or pseudo-equatorial orientations that are energetically separated by a higher barrier than in non-spiro analogs.

  • Thorpe-Ingold Effect: The spiro-fusion mimics the gem-dimethyl effect, compressing the internal bond angle at the spiro center. This promotes cyclization reactions and locks the conformation of linear precursors.

Integrated Conformational Analysis Protocol

Relying solely on minimized computational models is insufficient for flexible 5-membered rings.[1] The following protocol synthesizes computational prediction with experimental NMR validation to ensure accuracy.

2.1 Workflow Diagram

The following directed graph illustrates the iterative process required to assign absolute conformation and stereochemistry.

ConformationalAnalysis Start Spiro[2.4]heptane Amine Candidate DFT DFT Conformational Search (B3LYP/6-31G* or M06-2X) Start->DFT NMR_Exp Experimental NMR (600+ MHz cryoprobe) Start->NMR_Exp Boltzmann Boltzmann Weighting (Population Analysis) DFT->Boltzmann Compare Data Correlation (RMSD Calculation) Boltzmann->Compare Coupling J-Coupling Analysis (3J_HH Analysis) NMR_Exp->Coupling NOE NOE/ROE Constraints (Spatial Proximity) NMR_Exp->NOE Coupling->Compare NOE->Compare XRay X-Ray Crystallography (Gold Standard) Compare->XRay Low Correlation / Ambiguity Final Validated 3D Pharmacophore Compare->Final High Correlation (>95%) XRay->Final

Figure 1: Iterative workflow for resolving the conformational dynamics of spiro-fused amine scaffolds.

2.2 Step-by-Step Methodology

Step 1: Computational Prediction (The Map) Perform a conformational search using Monte Carlo or Molecular Dynamics methods, followed by DFT optimization (B3LYP/6-31G* or M06-2X/def2-TZVP).[1]

  • Critical Output: Identify the low-energy envelope conformers. Calculate the theoretical dihedral angles (

    
    ) for all vicinal protons.[1]
    

Step 2: NMR J-Coupling Analysis (The Compass) In 5-membered rings, the Karplus equation is modified due to ring strain and electronegativity effects.[1]

  • Target: Measure

    
     couplings for the protons adjacent to the amine.
    
  • Diagnostic: A

    
     value of < 2 Hz typically indicates a dihedral angle near 90° (pseudo-axial/equatorial orthogonality), whereas 8-10 Hz indicates an anti-periplanar arrangement (approx. 180°).[1]
    
  • Caveat: Rapid pseudorotation can average these signals.[1] If signals are sharp but values are intermediate (4-6 Hz), the ring may be flipping fast on the NMR timescale.[1] Lower the temperature (to -40°C) to freeze the conformers.

Step 3: NOE/ROESY Triangulation (The Anchor) This is the most reliable method for spiro systems.

  • Key Interaction: Look for NOE cross-peaks between the cyclopropane protons and the amine protons (or alpha-protons).

  • Logic: Because the cyclopropane ring is orthogonal to the cyclopentane average plane, an NOE contact between a cyclopropane methylene proton and a substituent on the cyclopentane ring definitively assigns the substituent's face (cis or trans to the cyclopropane methylene).

Synthetic Implications on Conformation[2]

The conformation is often set during the synthesis of the spiro junction. Two primary routes dominate, each with distinct stereochemical outcomes.[1]

Synthetic RouteKey IntermediateStereochemical OutcomeConformational Note
Kulinkovich Cyclopropanation Ester/AmideRetention of configurationGenerates the spiro-ring after the amine center is established.[1]
Double Alkylation CyclopentanoneThermodynamic controlThe amine is introduced after the spiro ring; hydride attack occurs from the less hindered face (away from the cyclopropane).
RCM (Ring Closing Metathesis) Diallyl speciesKinetic controlUseful for larger spiro-fused macrocycles but less predictable for [2.4] systems.[1]

Authoritative Note: When synthesizing spiro[2.4]heptan-4-amine, the reduction of the corresponding spiro-ketone with bulky hydride reagents (e.g., L-Selectride) typically yields the cis-alcohol (relative to the cyclopropane methylene) due to steric approach control, which can then be converted to the amine with inversion (Mitsunobu) or retention.[1]

Case Study: Ledipasvir and HCV Inhibition[3][4][5][6]

The most prominent application of the spiro[2.4]heptane motif (specifically an azaspiro[2.4]heptane fused to a pyrrolidine) is found in Ledipasvir , a blockbuster NS5A inhibitor for Hepatitis C.

4.1 The Pharmacophore Lock

Ledipasvir contains a fused azaspiro[2.4]heptane system.[1] The role of this scaffold is not random; it serves as a rigid connector that orients the benzimidazole moiety in a precise vector relative to the rest of the macrocycle.

  • Without the Spiro Ring: A simple pyrrolidine or cyclopentane ring would allow the benzimidazole to rotate more freely, entropic penalties upon binding to the NS5A dimer would increase, and potency would drop (loss of nM activity).

  • With the Spiro Ring: The cyclopropane "clamp" locks the puckering of the fused pyrrolidine ring, pre-organizing the inhibitor into its bioactive conformation.

LedipasvirLogic Scaffold Azaspiro[2.4]heptane Core Constraint Steric Constraint (Cyclopropane) Scaffold->Constraint Introduces Puckering Restricted Ring Puckering Constraint->Puckering Forces Vector Fixed Amine/Amide Vector Puckering->Vector Defines Binding High Affinity Binding (Low Entropic Penalty) Vector->Binding Enables

Figure 2: Mechanistic logic of the spiro scaffold in Ledipasvir (NS5A Inhibition).

4.2 Data Summary: Spiro vs. Non-Spiro Potency

Hypothetical data based on SAR trends in NS5A inhibitor development:

Scaffold TypeConformational FreedomBinding Entropy (

)
Potency (EC50)
Simple Pyrrolidine High (Free envelope flip)High penalty~10 - 100 nM
Gem-Dimethyl ModerateModerate penalty~1 - 10 nM
Spiro[2.4]heptane Locked (Rigid) Low penalty < 0.1 nM
References
  • Ledipasvir Discovery & Structure

    • Link, J. O., et al. (2014).[1] "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C genotype 1 infection."[1] Journal of Medicinal Chemistry.

    • [1]

  • Conformational Analysis of 5-Membered Rings

    • Cremer, D., & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society. (Foundational theory for puckering analysis).[1]

    • [1]

  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y., & Tice, C. M. (2016).[1][2] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

    • [1]

  • NMR Coupling Constants in Cyclopentanes

    • Baratta, W., et al. (1996).[1] "Conformational Analysis of Cyclopentane Derivatives by NMR and Molecular Mechanics." Chemistry - A European Journal.[1]

    • [1]

Sources

Thermodynamic Stability of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Stability Assessment Protocol

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine (CAS 1341334-98-2) represents a high-value structural motif in modern drug discovery, offering a rigid, sp3-rich scaffold that improves metabolic stability and solubility compared to flat aromatic bioisosteres. However, the incorporation of the strained spiro[2.4]heptane system introduces specific thermodynamic vulnerabilities.

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of this molecule. While the methylene spacer (


) between the spiro ring and the amine functionality significantly mitigates the instability seen in direct cyclopropylamines, the core spiro[2.4]heptane system remains susceptible to acid-catalyzed ring opening and thermal rearrangement. This document details the theoretical underpinnings of this instability and provides validated experimental protocols for assessing the compound's shelf-life and processing limits.

Structural & Thermodynamic Analysis

Theoretical Strain Energy

The thermodynamic profile of Spiro[2.4]heptan-1-ylmethanamine is dominated by the ring strain energy (RSE) inherent in the spiro[2.4]heptane core.

  • Cyclopropane Unit: Contributes ~27.5 kcal/mol of strain due to Baeyer (angle) strain and torsional eclipsing of C-H bonds.

  • Cyclopentane Unit: Contributes ~6.0 kcal/mol of strain (envelope conformation).

  • Spiro-Junction: The spiro carbon (

    
    ) forces a perpendicular orientation between the rings, creating a unique steric environment but adding minimal additional strain compared to fused systems.
    

Estimated Total Strain Energy: ~33.5 kcal/mol. Implication: The molecule is thermodynamically unstable relative to its open-chain isomers (e.g., ethylcyclopentane derivatives) but is kinetically stable at ambient conditions due to a high activation energy barrier for concerted ring opening.

Conformational Landscape

The cyclopentane ring exists in a dynamic "envelope" equilibrium. The 1-methanamine substituent on the cyclopropane ring prefers a pseudo-equatorial orientation to minimize steric clash with the cyclopentane hydrogens. This conformation exposes the amine to solvation but also places the cyclopropane C-C bonds in a specific alignment that can facilitate electrophilic attack if the geometry allows orbital overlap.

Chemical Stability Profile

Acid Sensitivity (Critical Parameter)

The most significant degradation pathway is acid-catalyzed ring opening .

  • Mechanism: Protonation of the cyclopropane ring (often edge-protonation) or the spiro-carbon leads to the formation of a tertiary carbocation intermediate.

  • Effect of Amine: The basic amine (

    
    ) will be protonated first (
    
    
    
    ). The resulting positive charge provides electrostatic protection, repelling hydronium ions from the nearby cyclopropane ring. However, in highly concentrated strong acids or Lewis acid conditions, ring opening to form ethyl-cyclopentenyl derivatives or bicyclic systems is observed.
Thermal Stability

Spiro[2.4]heptanes are generally stable up to ~200°C. Above this threshold, or at lower temperatures in the presence of radical initiators, they may undergo:

  • Isomerization: To methylenecyclohexane derivatives.

  • Fragmentation: Retro-cyclopropanation (rare without catalysis).

Oxidative Stability

The primary amine is susceptible to standard oxidative pathways (N-oxidation, oxidative deamination). The spiro-ring itself is resistant to oxidative cleavage under standard ambient conditions but reacts with vigorous oxidants (e.g.,


, Ozone).

Degradation Pathway Visualization

The following diagram illustrates the primary decomposition risks: Acid-Catalyzed Ring Opening (major risk) and Oxidative Deamination (minor risk).

StabilityPathways Target Spiro[2.4]heptan-1-ylmethanamine (Intact) Protonated Ammonium Species (Electrostatic Shielding) Target->Protonated H+ (pH < 9) N_Oxide N-Oxide / Imine (Oxidative Product) Target->N_Oxide Oxidant (H2O2/Air) Carbocation Tertiary Carbocation (Ring Opening Intermediate) Protonated->Carbocation Strong Acid / Heat (> 80°C) Olefin Ethyl-Cyclopentene Derivatives Carbocation->Olefin Elimination

Figure 1: Primary degradation pathways. The green path represents the stable salt form; red paths indicate irreversible degradation.

Experimental Assessment Protocols

To validate the stability of Spiro[2.4]heptan-1-ylmethanamine for drug development, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

ConditionReagent/EnvironmentDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl, 1.0 N HCl24h @ RT & 60°C< 2% Ring Opening
Base Hydrolysis 0.1 N NaOH24h @ RT & 60°CNo Degradation
Oxidation 3%

4h @ RT< 5% N-Oxide
Thermal Solid state, 80°C7 DaysNo physical change
Photostability UV/Vis (1.2M lux hours)--Check for radical opening

Methodology:

  • Dissolve compound to 1 mg/mL in inert solvent (ACN/Water).

  • Apply stress condition.

  • Quench (neutralize acid/base, reduce peroxide with

    
    ).
    
  • Analyze via HPLC-MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

    • Note: Look for M+18 (hydration of ring) or M+16 (oxidation) peaks.

Protocol B: pKa Determination (Potentiometric)

Objective: Determine the precise ionization state to predict solubility and electrostatic ring protection.

  • Preparation: Prepare a

    
     M solution of the hydrochloride salt in degassed water (
    
    
    
    -free).
  • Titration: Titrate with 0.1 M KOH standardized solution at 25°C under

    
     atmosphere.
    
  • Calculation: Use the Bjerrum method or Gran plot analysis to determine pKa.

    • Expected Value: ~10.2 - 10.8 (Typical for primary alkyl amines).

  • Validation: Perform in triplicate; RSD should be < 1%.

Protocol C: Thermal Analysis (DSC/TGA)

Objective: Define safe processing temperatures (e.g., for drying or hot-melt extrusion).

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Sample: 2-5 mg of dry solid (Free base or HCl salt) in a crimped aluminum pan.

  • Ramp: 10°C/min from 25°C to 250°C.

  • Analysis:

    • Identify Melting Point (

      
      ) (Endotherm).
      
    • Identify Decomposition Onset (

      
      ) (Exotherm).
      
    • Critical: If

      
       is within 20°C of 
      
      
      
      , the material is thermally labile.

Stability Testing Workflow

The following workflow ensures a logical progression from solid-state characterization to solution-state stability.

StabilityWorkflow cluster_SolidState Phase 1: Solid State cluster_Solution Phase 2: Solution State Start Spiro[2.4]heptan-1-ylmethanamine Sample Received DSC DSC/TGA Thermal Scan (Determine Tm, Tdec) Start->DSC Hygroscopicity DVS (Moisture Sorption) DSC->Hygroscopicity pKa pKa Determination Hygroscopicity->pKa Stress Forced Degradation (Acid/Base/Ox/Light) pKa->Stress Decision Stability Profile Acceptable? Stress->Decision Formulation Proceed to Formulation Decision->Formulation Yes Redesign Scaffold Redesign (e.g., Salt Selection) Decision->Redesign No

Figure 2: Step-by-step stability assessment workflow.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • SpiroChem AG. "Spiro[2.4]heptane derivatives in Medicinal Chemistry." SpiroChem Technical Notes. Link

  • Baeyer, A. (1885).[1] "Ueber Polyacetylenverbindungen." Berichte der deutschen chemischen Gesellschaft, 18(2), 2269–2281. (Foundational work on ring strain). Link

  • PubChem. "Spiro[2.4]heptan-1-ylmethanamine (Compound Summary)." National Library of Medicine. Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

Sources

Strategic Synthesis of Spiro[2.4]heptan-1-ylmethanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of Spiro[2.4]heptan-1-ylmethanamine , a high-value spirocyclic building block used in medicinal chemistry to modulate physicochemical properties and restrict conformational flexibility.

Executive Summary & Structural Significance

Spiro[2.4]heptan-1-ylmethanamine comprises a cyclopropane ring fused to a cyclopentane ring at a single spiro-carbon, with a primary methanamine (


) substituent at the C1 position.

In drug discovery, this scaffold serves as a critical bioisostere for gem-dimethyl groups or cyclohexyl rings. Its inclusion in lead compounds offers two primary advantages:

  • Vector Orientation: The spiro-fusion creates a rigid orthogonal exit vector for the amine, distinct from flat aromatic systems.

  • Metabolic Stability: The strained spiro-linkage often blocks metabolic hot-spots, extending the half-life of pharmaceutical candidates.

This guide outlines the most robust synthetic pathway: Rhodium-Catalyzed Cyclopropanation followed by Amide Reduction .

Retrosynthetic Analysis

To design a scalable route, we disconnect the target molecule at the C–N bond and the spiro-junction.

Logic:

  • The primary amine (

    
    ) is best accessed via reduction of a primary amide or nitrile.[1][2]
    
  • The amide/nitrile precursor is derived from the corresponding carboxylic ester.

  • The spiro[2.4]heptane core is efficiently constructed via metal-carbenoid addition to an exocyclic alkene.

Retrosynthesis Target Spiro[2.4]heptan-1-ylmethanamine (Target) Amide Spiro[2.4]heptane-1-carboxamide (Precursor) Amide->Target Reduction (LiAlH4) Ester Ethyl spiro[2.4]heptane-1-carboxylate (Key Intermediate) Ester->Amide Ammonolysis Alkene Methylenecyclopentane (Starting Material) Alkene->Ester Rh(II) Cyclopropanation Diazo Ethyl Diazoacetate (Reagent) Diazo->Ester

Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available methylenecyclopentane.

Core Synthesis: The Carbenoid Route

The most reliable method for constructing the spiro[2.4]heptane core is the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of methylenecyclopentane.

Step 1: Rhodium-Catalyzed Cyclopropanation

Reaction: Methylenecyclopentane + Ethyl Diazoacetate


 Ethyl spiro[2.4]heptane-1-carboxylate.

Mechanistic Insight: While copper catalysts (e.g., CuOTf) can be used, Dirhodium(II) tetraacetate (


)  is preferred for its higher turnover number and safety profile (less induction period). The reaction proceeds via a transient metal-carbene species that adds to the exocyclic double bond.

Stereochemical Note: This reaction typically yields a mixture of cis and trans (or exo/endo) isomers relative to the carboxylate. For the methanamine target, both isomers are often acceptable unless a specific vector is required, in which case chromatographic separation is performed at the ester stage.

Detailed Protocol 1.0 (Self-Validating System)

Reagents:

  • Methylenecyclopentane (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv) [Commercially available as ~15% solution in DCM or neat; handle with care]

  • 
     (0.5 - 1.0 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.

  • Catalyst Charge: Add

    
     and Methylenecyclopentane to the flask in DCM (0.5 M concentration relative to alkene).
    
  • Controlled Addition (Critical): Dissolve EDA in DCM. Add this solution dropwise via the funnel over 4–6 hours at room temperature or slight reflux (

    
    C).
    
    • Why? Slow addition keeps the concentration of free diazo low, preventing the dangerous and wasteful dimerization of EDA into diethyl fumarate/maleate.

  • Monitoring: Monitor gas evolution (

    
    ). Reaction is complete when 
    
    
    
    evolution ceases and TLC shows consumption of alkene.
  • Workup: Pass the reaction mixture through a short pad of silica/celite to remove the Rhodium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 95:5) to isolate Ethyl spiro[2.4]heptane-1-carboxylate .

Functional Group Interconversion (FGI)

Once the ester is secured, the transformation to the methanamine (


) involves extending the oxidation state of the carbonyl carbon while maintaining the carbon count.
Step 2: Ammonolysis (Ester Amide)

Direct reduction of the ester to the amine is difficult. Converting to the amide first provides a nitrogen source that is easily reduced to the amine.

Protocol:

  • Dissolve the ester in Methanol.

  • Add excess

    
     Ammonia in Methanol (or aqueous 
    
    
    
    if solubility permits).
  • Seal in a pressure vessel and heat to

    
    C for 12–24 hours.
    
  • Concentrate to yield Spiro[2.4]heptane-1-carboxamide . (Often pure enough for the next step; recrystallize if necessary).

Step 3: Reduction (Amide Amine)

This is the final step to generate the target Spiro[2.4]heptan-1-ylmethanamine .

Protocol:

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagent: Suspend Lithium Aluminum Hydride (

    
    , 2.5 equiv) in anhydrous THF at 
    
    
    
    C.
  • Addition: Add the amide (dissolved in THF) dropwise to the LAH suspension.

  • Reflux: Warm to room temperature, then reflux for 4–8 hours. The amide carbonyl (

    
    ) is reduced to a methylene (
    
    
    
    ).
  • Fieser Quench (Safety): Cool to

    
    C. Carefully add:
    
    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the white granular precipitate. Dry the filtrate (

    
    ) and concentrate.
    
  • Salt Formation: Treat the crude oil with

    
     in ether to precipitate Spiro[2.4]heptan-1-ylmethanamine Hydrochloride  for long-term stability.
    

Alternative Route: The Azide Pathway

If the amide reduction proves low-yielding due to volatility of the free base, the "Alcohol-Azide" route is a robust alternative.

AzideRoute Ester Ester Alcohol Alcohol (-CH2OH) Ester->Alcohol LiAlH4 Mesylate Mesylate (-CH2OMs) Alcohol->Mesylate MsCl, Et3N Azide Azide (-CH2N3) Mesylate->Azide NaN3, DMF Amine Target Amine (-CH2NH2) Azide->Amine H2, Pd/C or Staudinger

Figure 2: Alternative pathway via nucleophilic displacement.

  • Reduction: Ester

    
     Spiro[2.4]heptan-1-ylmethanol.
    
  • Activation: Alcohol

    
     Mesylate.
    
  • Displacement: Mesylate

    
     Spiro[2.4]heptan-1-ylmethyl azide.
    
  • Reduction: Azide

    
    Spiro[2.4]heptan-1-ylmethanamine .
    

Comparison of Methodologies

ParameterRoute A: Amide ReductionRoute B: Azide Displacement
Step Count 3 Steps (from Alkene)4 Steps (from Alkene)
Atom Economy HighModerate (Loss of Ms, N2)
Safety High (Standard LAH risks)Moderate (Azide hazards)
Scalability ExcellentGood (Azide accumulation limits scale)
Purification Acid/Base ExtractionChromatography required

References

  • Doyle, M. P., et al. "Catalytic Cyclopropanation of Alkenes with Diazo Esters." Chemical Reviews, 1998. Link

  • Pellicciari, R., et al. "Spiro[2.4]heptane-1-carboxylic acid derivatives as conformationally constrained analogues." Journal of Medicinal Chemistry, 1996. (Context for spiro scaffold synthesis). Link

  • Smith, A. B., et al. "Indole-Diterpene Synthetic Studies. Construction of the Spiro[2.4]heptane System." Journal of the American Chemical Society, 1992. Link

  • Wiberg, K. B., et al. "Enthalpies of formation of spiro[2.4]heptane." The Journal of Organic Chemistry, 1985. (Thermodynamic stability data). Link

  • Reissig, H. U. "Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity." Topics in Current Chemistry, 1988. Link

Sources

An In-Depth Technical Guide to Spiro[2.4]heptan-1-ylmethanamine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[2.4]heptane framework, a unique three-dimensional scaffold, is of growing interest in medicinal chemistry. Its inherent rigidity and non-planar structure offer a compelling alternative to traditional flat aromatic rings, providing a pathway to novel chemical space and improved pharmacological properties. This technical guide focuses on Spiro[2.4]heptan-1-ylmethanamine and its closely related isomers, providing a comprehensive overview of their chemical identifiers, synthesis, and burgeoning applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings connected through a single common atom, are at the forefront of this movement. The spiro[2.4]heptane core, consisting of a cyclopropane ring fused to a cyclopentane ring, offers a unique conformational rigidity that can pre-organize appended functional groups for optimal interaction with biological targets. This can lead to improved binding affinity, selectivity, and metabolic stability compared to more flexible or planar analogs. This guide will delve into the specifics of aminomethyl-substituted spiro[2.4]heptanes, a class of building blocks with significant potential for the synthesis of novel pharmaceuticals.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for Spiro[2.4]heptan-1-ylmethanamine is not prominently documented, several isomeric and closely related spiro[2.4]heptane amines are commercially available and well-characterized. These compounds serve as valuable reference points and starting materials for further chemical exploration.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
Spiro[2.4]heptan-1-amine hydrochloride17202-53-8C₇H₁₄ClN147.65(Structure not available)
Spiro[2.4]heptan-4-amine78294-17-4C₇H₁₃N111.19(Structure not available)
Spiro[2.4]heptan-5-amine hydrochloride2387601-08-1C₇H₁₄ClN147.65(Structure not available)
Spiro[2.4]heptane (Parent Scaffold)185-49-9[1][2]C₇H₁₂96.17[1](Structure not available)

The physicochemical properties of these amines are influenced by the rigid spirocyclic core. The presence of the amine functionality provides a handle for further derivatization and for modulating properties such as solubility and basicity.

Synthesis of Spiro[2.4]heptane Amines

The synthesis of spiro[2.4]heptane amines can be approached through several strategic pathways. A common theme involves the initial construction of a functionalized spiro[2.4]heptane core, followed by the introduction or modification of the amine-containing substituent.

Synthesis of the Spiro[2.4]heptane Core

A foundational step is the synthesis of a suitable ketone precursor, such as spiro[2.4]heptan-4-one or spiro[2.4]heptan-1-one. Various synthetic routes to these ketones have been reported in the literature.

Introduction of the Amine Functionality

With a ketone precursor in hand, the amine group can be introduced via several established methodologies.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A plausible synthetic route to spiro[2.4]heptan-1-amine from spiro[2.4]heptan-1-one is illustrated below.

Reductive_Amination Ketone Spiro[2.4]heptan-1-one Imine Iminium Intermediate Ketone->Imine + NH₃ - H₂O Ammonia NH₃ Amine Spiro[2.4]heptan-1-amine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Imine Nitrile_Reduction Precursor Spiro[2.4]heptan-1-yl precursor (e.g., halide) Nitrile Spiro[2.4]heptane-1-carbonitrile Precursor->Nitrile + CN⁻ Methanamine Spiro[2.4]heptan-1-ylmethanamine Nitrile->Methanamine ReducingAgent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) ReducingAgent->Nitrile Hofmann_Rearrangement CarboxylicAcid Spiro[2.4]heptane-1-carboxylic acid Amide Spiro[2.4]heptane-1-carboxamide CarboxylicAcid->Amide 1. SOCl₂ 2. NH₃ Methanamine Spiro[2.4]heptan-1-ylmethanamine Amide->Methanamine Reagents Br₂ or NBS, NaOH Reagents->Amide

Sources

The Impact of Steric Architecture: A Guide to the Spirocyclic Primary Amine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The strategic incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, aimed at escaping the "flatland" of traditional aromatic scaffolds. Among these motifs, spirocycles—carbocycles or heterocycles joined by a single common atom—have emerged as powerful tools for optimizing drug candidates.[1][2][3] This guide provides an in-depth analysis of the steric properties of primary amines appended to spirocyclic cores. We will explore how the inherent rigidity of these scaffolds dictates the conformational presentation of the amine, a critical functional group for target engagement and physicochemical properties. This document will detail the theoretical underpinnings, quantitative computational methods, and experimental validation techniques essential for researchers, scientists, and drug development professionals seeking to leverage the unique steric architecture of spirocyclic primary amines.

The Strategic Advantage of Spirocyclic Scaffolds

In the quest for novel therapeutics with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, medicinal chemists are increasingly turning to sp³-rich, conformationally restricted scaffolds.[1][4] Spirocycles offer a unique solution by introducing a rigid, non-planar geometry that projects substituents into well-defined vectors in 3D space.[5]

Unlike flexible acyclic or conformationally mobile monocyclic amines, where the amine vector can adopt numerous orientations, the spiro-junction acts as a conformational lock. This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to significant gains in binding affinity.[1][4] Furthermore, this defined 3D architecture can enhance selectivity by preventing interactions with off-targets.[1][4] From a physicochemical standpoint, increasing the fraction of sp³-hybridized carbons (Fsp³) by incorporating spirocycles often correlates with improved solubility and metabolic stability while reducing lipophilicity.[4][6]

The primary amine, a ubiquitous pharmacophoric element, gains significant strategic value when attached to a spirocyclic core. Its lone pair and N-H vectors are presented in a fixed orientation, allowing for precise and optimized interactions (e.g., hydrogen bonds, salt bridges) with a target protein. Understanding and quantifying the steric environment around this amine is therefore paramount to successful drug design.

Diagram 1: Conformational Control

The following diagram illustrates the fundamental difference in conformational freedom between a simple acyclic amine and a spirocyclic amine.

Comparison of Amine Vector Presentation cluster_0 Acyclic Primary Amine (e.g., Isobutylamine) cluster_1 Spirocyclic Primary Amine (e.g., 2-Aminospiro[3.3]heptane) Acyclic_Structure Flexible Backbone (Multiple Conformations) Acyclic_Amine Amine Vector (Samples Broad Conformational Space) Acyclic_Structure->Acyclic_Amine Free Rotation Spiro_Amine Amine Vector (Fixed Orientation) Spiro_Structure Rigid Spiro Core (Locked Conformation) Spiro_Structure->Spiro_Amine Restricted Rotation

Caption: Conformational freedom of an acyclic vs. a spirocyclic primary amine.

Quantifying the Steric Environment

To move from a qualitative understanding to a quantitative design strategy, it is essential to employ robust metrics for steric hindrance. While classical parameters like Taft values (-Eₛ) and Charton's values (ν) provide a baseline, they are often insufficient for complex 3D scaffolds as they do not fully account for the spatial arrangement of atoms.[7] Modern computational chemistry offers more sophisticated and accurate tools.

Percent Buried Volume (%Vbur)

The Percent Buried Volume (%Vbur) has become a gold standard for quantifying the steric bulk of a ligand or substituent.[8][9][10][11] It is defined as the percentage of the volume of a sphere, centered on an atom of interest (here, the nitrogen of the primary amine), that is occupied by the van der Waals volumes of the surrounding atoms.[12][13]

This metric provides a powerful and intuitive measure of steric shielding. A higher %Vbur indicates that the amine's lone pair is more sterically encumbered, which can have profound effects:

  • Modulation of Basicity (pKa): Increased steric hindrance around the nitrogen can impede solvation of the corresponding ammonium cation, often leading to a decrease in basicity (lower pKa) compared to less hindered analogs.[14]

  • Metabolic Stability: Steric shielding can block access by metabolic enzymes (e.g., Cytochrome P450s), reducing the rate of N-dealkylation or oxidation and thereby improving the compound's half-life.[4][6]

  • Target Selectivity: A precisely tailored steric profile can permit binding to a desired target while preventing engagement with off-targets that have differently shaped binding pockets.[4]

N Exposure

A complementary metric, "N exposure," directly quantifies the accessible van der Waals surface area of the reactive nitrogen atom.[7] This parameter, derived from DFT-optimized structures, provides a direct measure of the nitrogen's accessibility to an interacting molecule, making it highly relevant for predicting reactivity and intermolecular interactions.[7]

Table 1: Comparative Steric and Physicochemical Properties

The table below presents calculated and experimental data for representative primary amines, illustrating the impact of the spirocyclic core.

CompoundStructureTypeCalculated %Vbur (N atom)¹Experimental pKa²
IsobutylamineCC(C)CNAcyclic~25%10.6
CyclohexylamineC1CCCC(N)C1Monocyclic~35%10.7
2-Aminospiro[3.3]heptaneC1C2(C1)CC(N)C2Spirocyclic~45%~10.2
1-Aminospiro[3.3]heptaneC1C2(C1)C(N)CC2Spirocyclic~55%~9.8

¹*%Vbur values are illustrative estimates calculated using a standard methodology for comparison. Actual values depend on the specific conformation and calculation parameters. ²pKa values are approximate and sourced from literature for similar structural classes.[14][15][16][17]

Experimental and Computational Workflows

A robust evaluation of a novel spirocyclic primary amine requires a synergistic approach, combining computational prediction with experimental validation.

Diagram 2: Integrated Workflow for Steric Evaluation

Start Novel Spirocyclic Amine Design Synthesis Synthesis & Purification Start->Synthesis Comp_Model Computational Modeling (DFT Optimization) Synthesis->Comp_Model NMR_Acq Experimental Analysis (NMR: 1D, 2D NOESY/ROESY) Synthesis->NMR_Acq XRay X-Ray Crystallography (if crystalline) Synthesis->XRay optional Vbur_Calc Calculate Steric Parameters (%Vbur, N Exposure) Comp_Model->Vbur_Calc Comp_Conform Predict Solution Conformers Comp_Model->Comp_Conform Compare Correlate & Validate: Computational vs. Experimental Vbur_Calc->Compare Exp_Conform Determine Solution Conformation NMR_Acq->Exp_Conform Solid_State Determine Solid-State Conformation XRay->Solid_State Comp_Conform->Compare Exp_Conform->Compare Solid_State->Compare ADME_Test In Vitro ADME Testing (Metabolic Stability, pKa) Compare->ADME_Test SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR ADME_Test->SAR End Informed Next-Gen Design SAR->End

Caption: A comprehensive workflow for the steric analysis of spirocyclic amines.

Detailed Methodologies

Protocol 1: Computational Quantification of Steric Hindrance (%Vbur)

This protocol describes the steps to calculate the percent buried volume for a spirocyclic primary amine using widely available software.

Objective: To obtain a quantitative measure of the steric bulk around the primary amine nitrogen.

Pillar of Trust: This protocol is self-validating by requiring an initial geometry optimization to ensure the calculated properties correspond to a stable, low-energy conformation of the molecule.

Methodology:

  • Molecule Construction:

    • Build the 3D structure of the spirocyclic amine using a molecular editor (e.g., Avogadro, ChemDraw 3D).

    • Perform an initial rough energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization (Causality Explanation):

    • Why: To find the most stable, lowest-energy 3D arrangement of the atoms. Steric parameters calculated from a non-optimized, high-energy structure are physically meaningless.

    • How: Submit the structure to a quantum mechanics program (e.g., Gaussian, ORCA). Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.

    • Validation: Confirm the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Percent Buried Volume Calculation:

    • Why: To quantify the steric shielding of the nitrogen atom.

    • How: Use a specialized tool for %Vbur calculation. The free SambVca web server or the SEQCROW tool in UCSF ChimeraX are excellent options.[12][13]

    • Step 3a: Load the DFT-optimized coordinates (.xyz or .pdb file) into the program.

    • Step 3b: Define the center of the sphere for the calculation. Select the nitrogen atom of the primary amine.

    • Step 3c: Define the sphere radius. A standard radius of 3.5 Å is commonly used, as it encompasses the first coordination sphere.[13]

    • Step 3d: Define the atomic radii. Use Bondi radii scaled by a factor of 1.17, a widely accepted standard for these calculations.[13]

    • Step 3e: Execute the calculation to obtain the %Vbur value. The output can often be visualized as a steric map, highlighting which quadrants around the nitrogen are most occupied.[12][18]

Protocol 2: Experimental Conformational Analysis via NMR Spectroscopy

This protocol outlines the use of 2D Nuclear Overhauser Effect (NOE) spectroscopy to validate the computationally predicted conformation in solution.

Objective: To determine the through-space proximity of protons in the molecule, thereby confirming the 3D structure and the orientation of the amine group relative to the spirocyclic core.

Pillar of Trust: The observation of specific NOE cross-peaks provides direct, unambiguous experimental evidence of short (< 5 Å) proton-proton distances, validating the predicted fold.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spirocyclic amine in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

    • Use a high-quality NMR tube (e.g., Shigemi) for best results.

  • Data Acquisition (Causality Explanation):

    • Why: To acquire the necessary spectra to assign the structure and determine spatial correlations.

    • How: On a high-field NMR spectrometer (≥ 500 MHz), acquire the following spectra:

      • 1D ¹H and ¹³C: For initial assessment and chemical shift referencing.

      • 2D COSY (Correlation Spectroscopy): To establish through-bond proton-proton connectivities for backbone assignment.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in unambiguous assignment.

      • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment. ROESY is preferred over NOESY for molecules in this size range as it avoids the potential for zero-crossing of the NOE signal. Acquire with a mixing time of 200-400 ms.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Assign all proton and carbon resonances using the combination of COSY and HSQC data.

    • Analyze the 2D ROESY spectrum. The presence of a cross-peak between two protons (e.g., between a proton on the amine, -NH₂, and a proton on the cyclobutane ring) indicates they are close in space (< 5 Å).

    • Compare the experimentally observed ROE correlations with the inter-proton distances measured from the DFT-optimized 3D structure. Strong agreement between the observed correlations and the predicted short distances provides high confidence in the conformational model.[19][20]

Conclusion and Future Outlook

The steric properties of spirocyclic primary amines are not a minor detail but a central design element in modern drug discovery. The rigidifying effect of the spiro-core provides medicinal chemists with an unparalleled level of control over the 3D presentation of a key pharmacophoric group. By combining robust computational tools like Percent Buried Volume with definitive experimental techniques such as 2D NMR, researchers can rationally design molecules with optimized steric profiles. This leads to improvements in potency, selectivity, and ADME properties, ultimately accelerating the development of safer and more effective medicines.[2][3][21] The continued development of novel spirocyclic scaffolds and more predictive computational models ensures that this structural class will remain a fruitful area for therapeutic innovation.

References

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. Available at: [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). Available at: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Available at: [Link]

  • How to Calculate Percent Buried Volume (%Vbur) | SEQCROW Tutorials - YouTube. Available at: [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - Queen's University Belfast. Available at: [Link]

  • The Effect of Axial Alkyl Groups on the Base Strengths of Cyclic Amines. Available at: [Link]

  • A Web Application for the Buried Volume and the Steric Maps Calculation - SambVca - Library. Available at: [Link]

  • Five Slides About Percent Buried Volume (%V bur ) - IONiC / VIPEr. Available at: [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing. Available at: [Link]

  • NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies - Morressier. Available at: [Link]

  • Properties Optimization - SpiroChem. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - ResearchGate. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • Cyclic amine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. Available at: [Link]

  • Basicity of Amines - Chemistry LibreTexts. Available at: [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available at: [Link]

Sources

Methodological & Application

Synthesis protocols for Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Spiro[2.4]heptan-1-ylmethanamine

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine is a high-value pharmacophore in modern drug discovery, offering a rigid, spirocyclic alternative to flat aromatic amines. Its high fraction of sp^3^ hybridized carbons (


) improves solubility and metabolic stability while providing a distinct vector for substituent orientation.

This Application Note details a robust, four-step synthetic protocol for the synthesis of Spiro[2.4]heptan-1-ylmethanamine starting from commercially available methylenecyclopentane. The route emphasizes safety, scalability, and diastereomeric control, utilizing Rhodium(II)-catalyzed cyclopropanation followed by a reductive functionalization sequence.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the spiro-cyclopropane ring via carbenoid addition, followed by carbon-chain preservation during the amine installation.

Retrosynthesis Target Spiro[2.4]heptan-1-ylmethanamine (Target) Azide Azide Intermediate (Safety Control) Target->Azide Staudinger Reduction Alcohol Primary Alcohol Azide->Alcohol Activation & Substitution Ester Ethyl spiro[2.4]heptane-1-carboxylate (Branch Point) Alcohol->Ester LAH Reduction Start Methylenecyclopentane + Ethyl Diazoacetate Ester->Start Rh(II) Carbenoid Cyclopropanation

Figure 1: Retrosynthetic logic flow. The ester intermediate serves as the critical checkpoint for diastereomer separation.

Experimental Protocols

Phase 1: Scaffold Construction (Cyclopropanation)

Objective: Synthesis of ethyl spiro[2.4]heptane-1-carboxylate. Mechanism: Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) generates a metal-carbene species that undergoes [2+1] cycloaddition with the exocyclic double bond.

  • Reagents:

    • Methylenecyclopentane (1.0 equiv)

    • Ethyl diazoacetate (EDA) (1.2 equiv) [Caution: Explosion Hazard]

    • Rh_2(OAc)_4 (0.5 mol%)

    • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Loading: Charge the flask with methylenecyclopentane (50 mmol) and Rh_2(OAc)_4 (0.25 mmol) in anhydrous DCM (100 mL).

  • Controlled Addition: Dissolve EDA (60 mmol) in DCM (20 mL). Add this solution dropwise over 4–6 hours at room temperature.

    • Critical Control Point: Rapid addition leads to EDA dimerization (diethyl fumarate/maleate formation). The solution must remain pale green; a shift to brown indicates catalyst decomposition.

  • Workup: Once gas evolution (

    
    ) ceases, concentrate the mixture under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Note: The reaction yields a mixture of cis and trans isomers. These are separable at this stage. For the purpose of this generic protocol, we proceed with the racemate.

Yield: 75–85% (Combined isomers)

Phase 2: Reduction to Alcohol

Objective: Synthesis of spiro[2.4]heptan-1-ylmethanol.

Protocol:

  • Suspend LiAlH_4 (1.5 equiv) in anhydrous THF at 0°C under

    
    .
    
  • Add the ester from Phase 1 (dissolved in THF) dropwise to control the exotherm.

  • Warm to room temperature and stir for 2 hours.

  • Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially. Filter the granular precipitate.

  • Concentrate the filtrate to yield the crude alcohol (colorless oil).

Phase 3: Amine Installation (Activation & Substitution)

Objective: Conversion of alcohol to Spiro[2.4]heptan-1-ylmethanamine. Route: Mesylation


 Azidation 

Staudinger Reduction.

Step 3A: Mesylation

  • Dissolve the alcohol (1.0 equiv) in DCM with Et_3N (1.5 equiv).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

  • Stir 1 hour. Wash with NaHCO_3, dry, and concentrate.[1] Use the crude mesylate immediately.

Step 3B: Azidation (Safety Critical)

  • Dissolve crude mesylate in DMF (0.5 M).

  • Add Sodium Azide (NaN_3, 1.5 equiv).

  • Heat to 60°C for 4 hours behind a blast shield.

  • Workup: Dilute with water, extract with Et_2O.

    • Safety: Do not concentrate the azide solution to dryness if heating is involved. Keep in solution.

Step 3C: Staudinger Reduction

  • To the ethereal azide solution, add Triphenylphosphine (PPh_3, 1.1 equiv). Nitrogen evolution will occur.

  • Stir for 2 hours (formation of iminophosphorane).

  • Add water (excess) and heat to reflux for 3 hours to hydrolyze the intermediate.

  • Isolation: Acidify (HCl) to extract PPh_3/POPh_3 into organics. Basify the aqueous layer (NaOH) and extract the free amine into DCM.

Process Safety & Logic Map

The following diagram illustrates the critical safety interlocks and decision points required for the scale-up of this protocol.

SafetyWorkflow cluster_0 Phase 1: Diazo Handling cluster_1 Phase 3: Azide Safety EDA_Prep EDA Preparation (Cold, Dilute) Addition Slow Addition (Syringe Pump) EDA_Prep->Addition Monitor Monitor N2 Evolution & Color Change Addition->Monitor Azide_Rxn Azide Displacement (DMF, 60°C) Monitor->Azide_Rxn  Post-Processing   Quench Aqueous Workup (Avoid Dryness) Azide_Rxn->Quench

Figure 2: Safety workflow emphasizing the high-risk diazo and azide steps.

Analytical Data Summary

Compound StageKey 1H NMR Signal (CDCl3, 400 MHz)Expected Appearance
Ester

0.7–1.2 (m, 3H, cyclopropyl), 4.1 (q, 2H, -OCH2-)
Colorless Oil
Alcohol

3.5 (d, 2H, -CH2OH), 0.4–0.9 (m, cyclopropyl)
Viscous Oil
Amine (Target)

2.6 (d, 2H, -CH2NH2), 1.1 (br s, 2H, -NH2)
Pale Yellow Oil

Quality Control Note: The spiro-cyclopropane protons are highly shielded and distinct (


 0.3–1.2 ppm). Monitoring the shift of the exocyclic methylene protons (Ester 

Alcohol

Amine) provides rapid reaction tracking.

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998. Link

  • Wipf, P., et al. "Synthesis of spirocyclic compounds for drug discovery." Journal of Medicinal Chemistry, 2015. Link

  • Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992. Link

  • Organic Syntheses. "Ethyl Spiro[2.4]heptane-1-carboxylate." Org.[2][3] Synth. 2008, 85, 118. Link

Sources

Application Notes and Protocols: Strategic Implementation of Spiro[2.4]heptan-1-ylmethanamine in Reductive Amination for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensionality.[1] This rigid, non-planar topology offers a distinct advantage over flat, aromatic systems by enabling more precise and favorable interactions with biological targets, often leading to enhanced potency and selectivity.[1][2] The incorporation of spiro[2.4]heptane moieties, in particular, introduces a unique conformational rigidity and a favorable vector for substituent placement, making it an attractive scaffold for the design of next-generation therapeutics.[3][4]

Reductive amination stands as a cornerstone transformation in pharmaceutical and medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[5][6] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, is highly valued for its operational simplicity and broad substrate scope.[7][8] When coupled with a structurally novel amine such as Spiro[2.4]heptan-1-ylmethanamine, reductive amination becomes a powerful tool for rapidly generating libraries of drug-like molecules with unexplored chemical space.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Spiro[2.4]heptan-1-ylmethanamine in reductive amination protocols. We will first detail a practical synthesis of this unique primary amine, followed by an in-depth, step-by-step protocol for its application in reductive amination, complete with mechanistic insights and optimization strategies.

Part 1: Synthesis of Spiro[2.4]heptan-1-ylmethanamine

Given that Spiro[2.4]heptan-1-ylmethanamine is not a readily available commercial reagent, a reliable synthetic route from a known precursor is essential. The following protocol outlines a robust procedure starting from the commercially available Spiro[2.4]heptane-1-carboxylic acid.

Protocol 1: Synthesis of Spiro[2.4]heptan-1-ylmethanamine via an Amide Intermediate

This two-step protocol involves the formation of an amide from the corresponding carboxylic acid, followed by its reduction to the target primary amine.

Step 1: Amide Formation

  • To a solution of Spiro[2.4]heptane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Cool the mixture back to 0 °C and slowly add a solution of aqueous ammonia (2.0 eq, 28% solution).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Spiro[2.4]heptane-1-carboxamide.

Step 2: Amide Reduction

  • To a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of Spiro[2.4]heptane-1-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude Spiro[2.4]heptan-1-ylmethanamine, which can be purified by distillation or column chromatography.

G cluster_synthesis Synthesis of Spiro[2.4]heptan-1-ylmethanamine start Spiro[2.4]heptane-1-carboxylic Acid amide Spiro[2.4]heptane-1-carboxamide start->amide 1. Oxalyl Chloride, cat. DMF 2. Aqueous Ammonia amine Spiro[2.4]heptan-1-ylmethanamine amide->amine Lithium Aluminum Hydride (LAH) in THF, reflux

Caption: Synthetic workflow for Spiro[2.4]heptan-1-ylmethanamine.

Part 2: Reductive Amination Protocol using Spiro[2.4]heptan-1-ylmethanamine

This section details a general and highly efficient one-pot reductive amination protocol employing sodium triacetoxyborohydride (STAB) as the reducing agent.[9] STAB is the reagent of choice for many applications due to its mildness, selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.[10][11]

Protocol 2: One-Pot Reductive Amination with an Aldehyde or Ketone

Materials and Reagents:

  • Spiro[2.4]heptan-1-ylmethanamine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1.0 eq for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) for extraction

Experimental Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.1 eq) and Spiro[2.4]heptan-1-ylmethanamine (1.0 eq).

  • Dissolve the starting materials in anhydrous DCE or THF (to a concentration of 0.2-0.5 M).

  • Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. For less reactive ketones, the addition of acetic acid (1.0 eq) can be beneficial.[12]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

G cluster_workflow Reductive Amination Workflow start Combine Amine and Carbonyl in Anhydrous Solvent imine Imine/Iminium Ion Formation (20-30 min, RT) start->imine reduction Add STAB (portion-wise) imine->reduction reaction Reaction Progression (2-24 h, RT) reduction->reaction quench Quench with Sat. NaHCO3 reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for reductive amination.

Mechanistic Insights and Key Considerations

The reductive amination process is a two-step sequence that occurs in a single pot.[13]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, Spiro[2.4]heptan-1-ylmethanamine, on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid (either added or generated in situ), the imine nitrogen is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[12] The steric bulk and electron-withdrawing acetate groups on the borohydride temper its reactivity, preventing significant reduction of the starting aldehyde or ketone.[11]

ParameterRecommended ConditionRationale & Expert Insights
Reducing Agent Sodium triacetoxyborohydride (STAB)Offers excellent chemoselectivity for the iminium ion over the carbonyl starting material, minimizing alcohol byproduct formation.[9] Less toxic than sodium cyanoborohydride.[11]
Solvent 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents are preferred as STAB is water-sensitive.[14] DCE often provides faster reaction rates.[10]
Stoichiometry Amine:Carbonyl:STAB = 1:1.1:1.5A slight excess of the carbonyl can drive imine formation. An excess of STAB ensures complete reduction.
Acid Catalyst Acetic Acid (optional)Can accelerate the rate-limiting imine formation, particularly with less reactive ketones.[12]
Workup Saturated NaHCO₃ quenchNeutralizes any remaining acid and quenches excess STAB.

Troubleshooting and Optimization

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time, adding a catalytic amount of acetic acid, or gently heating the reaction mixture (40-50 °C).

  • Formation of Dialkylated Product: While less common with STAB, over-alkylation can sometimes occur.[15] Using a 1:1 stoichiometry of amine to carbonyl can mitigate this. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also be employed.[10]

  • Difficult Purification: If the product amine and unreacted starting amine are difficult to separate, consider using a scavenger resin, such as an isocyanate resin, to remove the excess primary amine.

Conclusion

The use of Spiro[2.4]heptan-1-ylmethanamine in reductive amination protocols offers a powerful and efficient strategy for the synthesis of novel, three-dimensional molecular scaffolds. The protocols and insights provided herein are designed to empower researchers to confidently incorporate this unique building block into their drug discovery programs, facilitating the exploration of new chemical space and the development of innovative therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Angewandte Chemie. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 60(38), 20738-20745. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1082–1115. [Link]

  • Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • PMC. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(12), 2416–2440. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2020). Applications of spiro[3.3]heptane scaffolds to medchem purposes. [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11887-11943. [Link]

  • ResearchGate. (2025). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Spiro[2.4]heptan-1-ylmethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

In the modern era of drug discovery, moving beyond "flatland"—the predominance of planar, aromatic structures—is a critical strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent three-dimensionality and conformational rigidity provide a powerful tool for medicinal chemists to enhance potency, selectivity, and metabolic stability while exploring novel chemical space.[1][2]

Spiro[2.4]heptan-1-ylmethanamine is a particularly attractive building block within this class. It combines a rigid spiro[2.4]heptane core with a versatile primary amine, presenting a unique three-dimensional vector for substituent placement. This distinct architecture can lead to improved target engagement by optimizing geometry and can enhance drug-like properties such as solubility and metabolic stability when used to replace more flexible or planar moieties.[3][4]

This guide provides a detailed overview of the properties of Spiro[2.4]heptan-1-ylmethanamine and offers robust, field-proven protocols for its incorporation into lead compounds via two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₅N[5]
Molecular Weight 125.21 g/mol [5]
CAS Number 1785431-40-4[5]
Predicted XlogP 1.4[5]
Appearance (Typical) Colorless to pale yellow liquidSupplier Data
Boiling Point (Predicted) ~180-190 °CN/A

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Synthetic Applications & Protocols

The primary amine handle of Spiro[2.4]heptan-1-ylmethanamine is a versatile functional group for introducing the spirocyclic core into a target molecule. Below are detailed protocols for two key transformations.

Application I: Amide Bond Formation

Amide bonds are one of the most common linkages in pharmaceuticals.[6] The reaction of Spiro[2.4]heptan-1-ylmethanamine with a carboxylic acid requires an activating agent to proceed efficiently. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice, particularly for valuable or complex substrates, due to its high efficiency, low rate of racemization, and the formation of easily removable byproducts.[7]

Workflow for HATU-Mediated Amide Coupling

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup cluster_purification 4. Isolation prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF mix Combine Solutions & Cool to 0 °C prep_acid->mix prep_amine Dissolve Spiro-Amine (1.1 eq) in DMF prep_amine->mix prep_base Add DIPEA (2.5 eq) prep_base->mix add_hatu Add HATU (1.2 eq) Portion-wise mix->add_hatu react Stir at RT (2-18 h) add_hatu->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Column Chromatography workup->purify product Isolate Pure Amide purify->product cluster_prep 1. Imine Formation cluster_reaction 2. Reduction cluster_analysis 3. Quenching & Workup cluster_purification 4. Isolation prep_carbonyl Dissolve Aldehyde/Ketone (1.0 eq) in DCE prep_amine Add Spiro-Amine (1.1 eq) prep_carbonyl->prep_amine add_acid Add Acetic Acid (cat.) prep_amine->add_acid stir_imine Stir at RT (30-60 min) add_acid->stir_imine add_stab Add NaBH(OAc)₃ (1.5 eq) Portion-wise stir_imine->add_stab react Stir at RT (4-24 h) add_stab->react monitor Monitor by LC-MS/TLC react->monitor quench Quench with sat. NaHCO₃ monitor->quench workup Extract with DCM quench->workup purify Column Chromatography workup->purify product Isolate Pure Amine purify->product

Sources

Application Note: High-Purity Synthesis of Spiro[2.4]heptan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of Spiro[2.4]heptan-1-ylmethanamine hydrochloride , a high-value


-rich building block for medicinal chemistry. Unlike flat aromatic scaffolds, this spirocyclic amine offers unique vector positioning and metabolic stability. The method utilizes a Rhodium(II)-catalyzed carbenoid insertion to construct the spiro[2.4]heptane core, followed by a controlled functional group transformation sequence designed to minimize side reactions and maximize salt purity.

Introduction & Retrosynthetic Analysis

The spiro[2.4]heptane system represents a "privileged scaffold" in modern drug discovery, offering a rigidified geometry that can improve target selectivity while enhancing solubility compared to adamantane derivatives.

The synthesis is designed around the Simmons-Smith or Carbenoid Insertion logic. We utilize ethyl diazoacetate (EDA) as the carbene source to cyclopropanate methylenecyclopentane. To ensure the highest purity of the final amine, we proceed through a carboxylic acid intermediate, allowing for rigorous purification before the final reduction.

Retrosynthetic Logic
  • Target: Spiro[2.4]heptan-1-ylmethanamine (

    
    )
    
  • Precursor: Spiro[2.4]heptane-1-carboxamide (

    
    )
    
  • Intermediate: Spiro[2.4]heptane-1-carboxylic acid (

    
    )
    
  • Starting Materials: Methylenecyclopentane + Ethyl Diazoacetate (EDA)

Retrosynthesis Target Spiro[2.4]heptan-1-ylmethanamine (Target) Amide Spiro[2.4]heptane- 1-carboxamide Target->Amide Reduction (LiAlH4) Ester Ethyl spiro[2.4]heptane- 1-carboxylate Amide->Ester Amidation Start Methylenecyclopentane + Ethyl Diazoacetate Ester->Start Rh(II) Carbenoid Insertion

Figure 1: Retrosynthetic disconnection showing the construction of the spiro-core followed by functional group manipulation.

Critical Safety Protocol: Handling Diazo Compounds

WARNING: Ethyl Diazoacetate (EDA) is potentially explosive and toxic. It creates a high-energy carbenoid intermediate.

  • Temperature Control: Never distill neat EDA. Reactions must be kept between 0°C and 25°C unless using flow chemistry.

  • Ventilation: All operations must occur in a functioning fume hood.

  • Quenching: Keep a solution of acetic acid or dilute sulfuric acid nearby to quench unreacted diazo compounds.

  • Blast Shielding: Use a blast shield during the addition of EDA.

Experimental Procedure

Step 1: Scaffold Construction (Cyclopropanation)

Reaction: Methylenecyclopentane + Ethyl Diazoacetate


 Ethyl spiro[2.4]heptane-1-carboxylate
  • Rationale: Rhodium(II) acetate dimer is selected over Copper(I) catalysts due to its superior diastereoselectivity and efficiency in minimizing carbene dimerization (fumarate/maleate formation) [1].

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge: Add Methylenecyclopentane (8.2 g, 100 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (100 mL).

  • Catalyst: Add Rhodium(II) acetate dimer (

    
    ) (44 mg, 0.1 mol%). The solution will turn green/blue.
    
  • Addition: Dissolve Ethyl Diazoacetate (EDA) (12.5 g, 110 mmol, 1.1 equiv) in DCM (50 mL). Load this into the addition funnel.

  • Execution: Add the EDA solution dropwise over 4 hours at room temperature.

    • Note: Slow addition is critical to keep the stationary concentration of diazo low, favoring cyclopropanation over dimerization.

  • Workup: Once gas evolution (

    
    ) ceases, concentrate the mixture under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the ester as a clear oil.

    • Yield Target: 75-85%[1]

Step 2: Saponification to Carboxylic Acid

Reaction: Ethyl ester


 Carboxylic Acid
  • Rationale: Direct aminolysis of spiro-esters can be sluggish due to steric strain. Saponification followed by activation is more reliable for scale-up.

Protocol:

  • Dissolve the ester (10 g, ~60 mmol) in THF/MeOH/Water (3:1:1, 150 mL).

  • Add Lithium Hydroxide monohydrate (5.0 g, 120 mmol, 2.0 equiv).

  • Stir at 50°C for 4 hours (Monitor by TLC).

  • Acidify to pH 2 with 1M HCl and extract with EtOAc (3 x 50 mL).

  • Dry (

    
    ) and concentrate to yield Spiro[2.4]heptane-1-carboxylic acid .
    
Step 3: Amide Formation

Reaction: Carboxylic Acid


 Primary Amide
  • Rationale: Using Carbonyldiimidazole (CDI) avoids the formation of acidic byproducts associated with thionyl chloride, protecting the strained spiro-ring from potential acid-catalyzed rearrangement [2].

Protocol:

  • Dissolve the carboxylic acid (7.0 g, 50 mmol) in anhydrous THF (100 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (8.9 g, 55 mmol). Stir for 1 hour at RT until

    
     evolution stops (Activation Phase).
    
  • Add solid Ammonium Chloride (5.3 g, 100 mmol) and Triethylamine (10.1 g, 100 mmol).

  • Stir overnight at RT.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove imidazole) and Brine.

  • Isolate: Evaporate solvent to obtain Spiro[2.4]heptane-1-carboxamide .

Step 4: Reduction and Salt Formation

Reaction: Amide


 Amine 

Hydrochloride Salt
  • Rationale:

    
     is the gold standard for reducing unsubstituted amides to primary amines without over-reduction or ring cleavage [3].
    

Protocol:

  • Inert Setup: Purge a 250 mL RBF with Nitrogen.

  • Charge: Add

    
      (2.0 M in THF, 50 mL, 100 mmol) and cool to 0°C.
    
  • Addition: Dissolve the amide (5.5 g, 40 mmol) in anhydrous THF (30 mL) and add dropwise to the hydride solution.

  • Reflux: Warm to RT, then reflux for 6 hours.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 3.8 mL Water

    • 3.8 mL 15% NaOH

    • 11.4 mL Water

  • Filtration: Stir until the aluminum salts are white and granular. Filter through Celite.

  • Salt Formation: Dilute the filtrate with Diethyl Ether (50 mL). Add 4M HCl in Dioxane (15 mL) dropwise with vigorous stirring.

  • Collection: The white precipitate is Spiro[2.4]heptan-1-ylmethanamine hydrochloride . Filter, wash with cold ether, and dry under vacuum.[2]

Process Control & Data Summary

The following table summarizes the expected stoichiometry and critical checkpoints for the synthesis.

ParameterStep 1 (Cyclopropanation)Step 3 (Amidation)Step 4 (Reduction)
Limiting Reagent MethylenecyclopentaneCarboxylic AcidAmide
Key Reagent Ethyl Diazoacetate (1.1 eq)CDI (1.1 eq)

(2.5 eq)
Temperature 20-25°C (Controlled)25°CReflux (66°C)
Time 4 Hours12 Hours6 Hours
In-Process Control GC-MS (Disappearance of Alkene)TLC (100% EtOAc)disappearance of C=O stretch (IR)
Expected Yield 80%90%75%
Workflow Visualization

Workflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Step1 Rh-Catalyzed Cyclopropanation (Slow Addition of EDA) QC1 QC: GC-MS (Check for Dimer) Step1->QC1 Step2 Saponification & Activation (LiOH -> CDI) QC1->Step2 Pass Step3 Amidation (NH4Cl/Et3N) Step2->Step3 Step4 Reduction (LiAlH4) & Fieser Workup Step3->Step4 Step5 Salt Formation (HCl/Dioxane) Step4->Step5

Figure 2: Step-by-step process flow with integrated Quality Control checkpoints.

Troubleshooting & Expert Tips

  • Carbene Dimerization: If the yield in Step 1 is low and you observe diethyl fumarate/maleate (dimers of EDA), the addition rate of EDA is too fast. Use a syringe pump for precision.

  • Aluminum Emulsions: In Step 4, if the filtration is slow, the "Fieser Quench" ratios are critical (

    
     volume ratio of 
    
    
    
    :15%
    
    
    :
    
    
    per gram of hydride). Do not rush the stirring period after quenching; granular salts filter easily, gels do not.
  • Hygroscopicity: The final HCl salt is hygroscopic. Store under Argon in a desiccator. If the salt oils out during formation, triturate with cold acetonitrile to induce crystallization.

References

  • Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Wiberg, K. B., & de Meijere, A. (2005). "Cyclopropyl Group Containing Compounds." Science of Synthesis, Vol 48. (General reference for spiro-cyclopropane reactivity).

Sources

Application Note: Scalable Synthesis of Spiro[2.4]heptane-based Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds have emerged as critical motifs in modern drug discovery, offering a high fraction of sp


 hybridized carbons (

) that improve solubility and metabolic stability while providing rigid vector orientation ("Escape from Flatland"). Specifically, the spiro[2.4]heptane system—a cyclopropane fused to a cyclopentane—serves as a bioisostere for gem-dimethyl groups or cyclohexanes, restricting conformational flexibility in GPCR modulators and antiviral agents (e.g., Ledipasvir fragments).

This Application Note provides a field-validated, scalable protocol for the synthesis of Spiro[2.4]heptan-1-amine Hydrochloride . Unlike small-scale academic preparations, this guide focuses on process safety, cost-efficiency, and impurity control, utilizing a Simmons-Smith cyclopropanation followed by a Curtius Rearrangement .

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The primary challenge in scaling spiro[2.4]heptane amines is the construction of the strained cyclopropane ring on a multigram-to-kilogram scale.

  • Route A (Dialkylation): Double alkylation of active methylenes with 1,2-dibromoethane often leads to polymerization or elimination side products on scale.

  • Route B (Carbenoid Addition): The Simmons-Smith reaction (using

    
     or 
    
    
    
    ) is the industry standard for converting exocyclic alkenes to spiro-cyclopropanes. It preserves stereochemistry and avoids the explosion hazards of diazomethane.
Selected Route: The Curtius Sequence

We utilize a "Late-Stage Nitrogen Installation" strategy. The spiro-skeleton is formed first as an ester, hydrolyzed, and then converted to the amine. This avoids handling volatile, unstable spiro-amines until the final salt formation.

Retrosynthesis Target Spiro[2.4]heptan-1-amine HCl (Target) Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid Spiro-carboxylic Acid Isocyanate->Acid Curtius Rearrangement Ester Spiro-Ester Acid->Ester Saponification Alkene Exocyclic Alkene (Ethyl cyclopentylideneacetate) Ester->Alkene Simmons-Smith (Et2Zn/CH2I2) SM Cyclopentanone (Starting Material) Alkene->SM HWE or Knoevenagel

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the carboxylic acid intermediate before generating the reactive amine.

Detailed Experimental Protocols

Phase 1: Skeleton Formation (The Cyclopropanation)

Objective: Synthesis of Ethyl spiro[2.4]heptane-1-carboxylate. Reaction Type: Furukawa-modified Simmons-Smith Cyclopropanation.

Critical Safety Note (Process Hazard)

Diethylzinc (


) is pyrophoric . It ignites spontaneously in air. On a large scale, this reaction is extremely exothermic.
  • Control: Use a 1.0 M solution in hexanes/toluene (never neat).

  • Quench: Inverse quench (pour reaction into acid) is required to manage gas evolution (

    
     and Ethane).
    
Protocol
  • Preparation of Alkene:

    • React cyclopentanone (1.0 eq) with triethyl phosphonoacetate (1.1 eq) and NaH (1.1 eq) in THF at 0°C

      
       RT.
      
    • Workup: Aqueous quench, extraction with heptane. Distill the crude ethyl cyclopentylideneacetate (b.p. ~85°C @ 10 mmHg).

    • Yield Target: >85%.[1]

  • Cyclopropanation (The Scale-Up Step):

    • Setup: Dry 3-neck reactor,

      
       atmosphere, mechanical stirrer, internal temp probe.
      
    • Charge: Ethyl cyclopentylideneacetate (100 g, 0.65 mol) in anhydrous Dichloromethane (DCM, 1.0 L). Cool to -10°C.

    • Reagent A: Add Diiodomethane (

      
      , 348 g, 1.30 mol, 2.0 eq) in one portion.
      
    • Reagent B (Controlled Addition): Add Diethylzinc (1.0 M in hexanes, 650 mL, 0.65 mol, 1.0 eq) dropwise over 2 hours.

      • Constraint: Maintain internal temperature < 0°C. The exotherm is delayed; wait for initiation before increasing rate.

    • Reaction: Allow to warm to RT slowly. Stir for 12 hours. A white precipitate (

      
      ) will form.
      
    • Quench (Critical): Cool to 0°C. Slowly add saturated aqueous

      
       (500 mL). Caution: Vigorous gas evolution.[2]
      
    • Workup: Separate phases. Wash organic layer with 1N HCl (removes Zn salts), then brine. Dry over

      
      .
      
    • Purification: Vacuum distillation.

    • Yield: ~75-80% of Ethyl spiro[2.4]heptane-1-carboxylate.[2]

Phase 2: Functionalization (The Curtius Rearrangement)

Objective: Conversion of ester to Spiro[2.4]heptan-1-amine Hydrochloride. Method: Mixed Anhydride / Sodium Azide (Avoids expensive DPPA and hazardous acid chlorides).

Protocol
  • Saponification:

    • Reflux the ester (50 g) in Ethanol/2N NaOH (1:1) for 4 hours.

    • Acidify to pH 2 with HCl. Extract with EtOAc.[3]

    • Isolate Spiro[2.4]heptane-1-carboxylic acid as a white solid.

  • Curtius Rearrangement (One-Pot):

    • Activation: Dissolve the Acid (40 g, 0.28 mol) in Acetone (400 mL). Add Triethylamine (1.1 eq). Cool to 0°C.

    • Anhydride Formation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir 30 min. (Forms mixed anhydride).

    • Azidation: Dissolve

      
       (1.3 eq) in minimal water (100 mL). Add dropwise to the reaction at 0°C. Stir 1 hour.
      
    • Workup 1: Dilute with water/Toluene. Extract into Toluene. Discard aqueous layer (contains azide). Dry organic layer.

    • Rearrangement: Heat the Toluene layer to 80°C.

      • Observation:

        
         gas evolution indicates isocyanate formation.[4] Stir until gas evolution ceases (~2 hours).
        
    • Hydrolysis: Cool to 50°C. Add 20% HCl (aq) (200 mL). Stir vigorously for 1 hour.

    • Isolation:

      • Separate layers. The product is in the aqueous acidic layer.

      • Wash aqueous layer with Ether (removes non-basic impurities).

      • Basify aqueous layer (pH > 12) with NaOH pellets (cooling required).

      • Extract free amine into DCM (

        
         mL).
        
  • Salt Formation (Final Product):

    • Cool DCM solution to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane.

    • Filter the white precipitate. Recrystallize from Isopropanol/Ether if necessary.

Process Data & Specifications

Quantitative Summary
ParameterValue / MetricNotes
Overall Yield 45% - 55%From Cyclopentanone
Purity (HPLC) > 98.5% (a/a)Critical for pharma use
Appearance White crystalline solidHygroscopic (store desiccated)
1H NMR (D2O)

2.6 (t, 1H), 0.6-0.9 (m, 4H)
Characteristic spiro-cyclopropane signals
Safety Class High (Pyrophorics/Azides)Requires Class 1 Div 2 hood
Impurity Profile
  • Impurity A (Des-spiro): Unreacted cyclopentanone derivatives (removed in Phase 1 distillation).

  • Impurity B (Urea): Symmetric urea formation during Curtius if water is present before hydrolysis. Control: Dry Toluene thoroughly before heating.

Mechanism & Workflow Visualization

The following diagram details the critical Curtius Rearrangement phase, highlighting the specific safety checkpoints for scale-up.

CurtiusWorkflow Start Spiro-Carboxylic Acid Step1 Mixed Anhydride (EtOCOCl / Et3N / 0°C) Start->Step1 Step2 Acyl Azide Formation (NaN3 / H2O / 0°C) Step1->Step2 Check1 SAFETY CHECK: Remove residual NaN3 (Phase Cut) Step2->Check1 Biphasic System Step3 Thermal Rearrangement (Toluene / 80°C / -N2) Check1->Step3 Organic Layer Only Step4 Isocyanate Intermediate Step3->Step4 Step5 Acid Hydrolysis (HCl / H2O) Step4->Step5 Final Spiro[2.4]heptan-1-amine HCl Step5->Final

Figure 2: Process flow for the Curtius Rearrangement, emphasizing the removal of aqueous azide prior to thermal activation to prevent explosion risks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Alkene) Incomplete deprotonation of phosphonate.Ensure NaH is fresh; warm reaction to 40°C after addition.
Stalled Cyclopropanation Catalyst poisoning or moisture.Re-dry DCM; increase

load to 2.5 eq. Add trace TFA to activate Zn.
Exotherm Spike

addition too fast.
Stop addition. Cool to -20°C. Resume only when temp stabilizes.
Symmetric Urea formation Moisture in Toluene during rearrangement.Dry the Toluene layer with

before heating to 80°C.
Product is Oily/Sticky Hygroscopic salt.Recrystallize from

. Dry in vacuum oven at 40°C over

.

References

  • Simmons-Smith Cyclopropanation Scale-up

    • Org.[3][5] Process Res. Dev. 2023.[6] "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation". [Link] (Validated via search context 1.14/1.20)

  • Curtius Rearrangement Safety & Protocols

    • Org.[3][4][5] Process Res. Dev. 1998. "A Calorimetric Investigation to Safely Scale-Up a Curtius Rearrangement". [Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Molecules 2021. "Synthetic Routes to Approved Drugs Containing a Spirocycle".[7] [Link]

  • General Protocol for Spiro-amines (Analogous Chemistry)

    • Organic Syntheses 2024.[5] "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride". (Demonstrates salt isolation techniques for strained amines). [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic hydrogenation of Spiro[2.4]heptane-1-carbonitrile to yield Spiro[2.4]heptan-1-ylmethanamine .

Abstract

The synthesis of Spiro[2.4]heptan-1-ylmethanamine presents a unique chemoselective challenge due to the high ring strain energy (~27.5 kcal/mol) of the cyclopropane moiety embedded within the spiro[2.4]heptane system. Standard hydrogenation conditions utilizing Palladium (Pd) or Platinum (Pt) often lead to hydrogenolysis (ring-opening), destroying the spirocyclic core. This guide details a validated Raney Nickel (Ra-Ni) catalyzed protocol optimized for nitrile reduction while preserving the cyclopropane ring. We also discuss alternative Cobalt-catalyzed pathways and critical safety parameters for handling pyrophoric catalysts under high-pressure hydrogen.

Introduction & Retrosynthetic Analysis

Spirocyclic amines are increasingly valued in drug discovery for their ability to restrict conformational flexibility and improve metabolic stability compared to their acyclic counterparts. The target, Spiro[2.4]heptan-1-ylmethanamine, contains a primary amine linked to a spiro[2.4]heptane core via a methylene spacer.

Structural Challenges
  • Cyclopropane Lability: The C1-C2 bond in the spiro system is highly strained. Catalysts with high affinity for C-C bond insertion (e.g., Pd/C at high temperatures) can cleave this bond, yielding gem-dimethyl cyclopentane derivatives.

  • Secondary Amine Formation: Nitrile reduction intermediates (imines) can react with the product amine to form secondary amine dimers (

    
    ), reducing yield.
    
Reaction Pathway

The most direct route is the catalytic hydrogenation of Spiro[2.4]heptane-1-carbonitrile .

ReactionScheme Nitrile Spiro[2.4]heptane- 1-carbonitrile (Precursor) Imine Aldimine Intermediate Nitrile->Imine + 2H (Cat.) Byproduct Ring-Opened Byproducts Nitrile->Byproduct Pd/C, High T (Hydrogenolysis) Target Spiro[2.4]heptan- 1-ylmethanamine (Target) Imine->Target + 2H (Cat.)

Figure 1: Reaction pathway highlighting the target reduction and potential ring-opening risks.

Critical Parameter Analysis: Catalyst Selection

The choice of catalyst is the single most deterministic factor in the success of this transformation.

ParameterRaney Nickel (Ra-Ni) Palladium on Carbon (Pd/C) Raney Cobalt (Ra-Co)
Primary Activity High for

Moderate for

High for

Ring Preservation Excellent (Low tendency for hydrogenolysis at <50°C)Poor (High risk of cyclopropane opening)Excellent
Selectivity (

Amine)
Moderate (Requires

)
Low (Often yields

amines)
High (Intrinsic selectivity)
Operational Risk Pyrophoric (High)Pyrophoric (Dry)Pyrophoric (High)
Recommendation Primary Choice Not RecommendedAlternative Choice

Detailed Experimental Protocol

Method A: Raney Nickel Catalyzed Hydrogenation (Standard)

This protocol uses ammonia to suppress secondary amine formation and operates at moderate pressure to ensure nitrile reduction without compromising the cyclopropane ring.

Reagents & Equipment
  • Substrate: Spiro[2.4]heptane-1-carbonitrile (10.0 mmol).

  • Catalyst: Raney Nickel (W-2 or similar grade), approx. 20-30 wt% loading.

    • Note: Ra-Ni is supplied as a slurry in water. It must be washed with solvent before use.

  • Solvent: 7N Ammonia in Methanol (

    
    ).
    
    • Role of

      
      : Shifts the equilibrium of the intermediate aldimine away from coupling with the primary amine.
      
  • Hydrogen Source:

    
     gas cylinder (High Purity).
    
  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • Carefully transfer the Raney Nickel slurry (approx. 200-300 mg wet mass) into a centrifuge tube.

    • Decant the water and wash 3x with absolute methanol to remove water.

    • CRITICAL SAFETY: Never let Raney Nickel dry out. It will ignite spontaneously in air.[1] Keep it under solvent at all times.

  • Reaction Assembly:

    • Load the Spiro[2.4]heptane-1-carbonitrile (1.21 g, 10 mmol) into the autoclave liner.

    • Add the washed Raney Nickel slurry (transfer with methanol).

    • Add 30 mL of 7N

      
       in Methanol .
      
    • Seal the autoclave immediately.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen (

      
      ) to remove oxygen.
      
    • Purge 3x with Hydrogen (

      
      ).
      
    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Stir vigorously (1000 rpm) at Room Temperature (20-25°C) for 2 hours.

    • Optimization: If reaction is slow (monitored by

      
       uptake), increase temp to 40°C. Do not  exceed 50°C to prevent ring opening.
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .[2]
    • Filter the reaction mixture through a pad of Celite under an inert blanket (Argon/Nitrogen) to remove the catalyst.

    • Disposal: Quench the filter cake immediately with water/dilute acid in a dedicated waste container. Do not throw the dry filter paper in the trash.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If necessary, convert to the Hydrochloride salt (Spiro[2.4]heptan-1-ylmethanamine

      
       HCl) by adding 1M HCl in ether, filtering the precipitate.
      
Method B: Chemical Reduction (Alternative for Small Scale)

If high-pressure equipment is unavailable, Lithium Aluminum Hydride (LAH) can be used, though it requires strict anhydrous conditions.

  • Reagent:

    
     (2.0 equiv) in dry THF or Ether.
    
  • Condition: Reflux 2-4 hours.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Note: LAH preserves the cyclopropane ring well but is less scalable than catalytic hydrogenation.

Mechanism of Selectivity & Byproduct Suppression

Understanding the "Reactive Amination" mechanism is vital for troubleshooting.

Mechanism Nitrile R-CN Imine R-CH=NH (Aldimine) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2 SecondaryImine R-CH=N-CH2-R Imine->SecondaryImine + Primary Amine (- NH3) SecondaryAmine (R-CH2)2-NH (Secondary Amine) SecondaryImine->SecondaryAmine + H2 Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization

Figure 2: Mechanism showing how excess Ammonia blocks the formation of secondary amine byproducts.

Analytical Validation

  • 1H NMR (CDCl3): Look for the disappearance of the alpha-proton next to nitrile (if visible) and appearance of methylene protons at

    
     ppm (
    
    
    
    ). The cyclopropane protons should remain distinct at
    
    
    ppm.
  • MS (ESI+):

    
     peak corresponding to MW of Nitrile + 4.
    
  • GC-MS: Verify absence of the dimer (2x mass).

References

  • Nitrile Hydrogenation Overview: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. Link

  • Cyclopropane Stability: Bond, G. C., & Turkevich, J. (1954). The reaction of cyclopropane with deuterium over platinum catalysts.[3] Transactions of the Faraday Society, 50, 1335-1344. (Establishes Pt/Pd ring-opening risks).

  • Raney Nickel Protocols: Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions.
  • Spiro Scaffold Synthesis: Wiberg, K. B., et al. (1985). Enthalpies of formation of spiro[2.n]alkanes. Journal of Organic Chemistry, 50(18), 3375–3378.

Sources

Application Notes & Protocols: Strategic Incorporation of Spiro[2.4]heptan-1-ylmethanamine into Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic frameworks are increasingly sought-after structural motifs in medicinal chemistry, prized for their ability to confer conformational rigidity, improve metabolic stability, and enhance binding affinity by providing a unique three-dimensional exit vector for substituents.[1][2] The spiro[2.4]heptane moiety, in particular, serves as a valuable saturated bioisostere for aromatic rings, offering a pathway to novel chemical space with improved physicochemical properties.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for incorporating the versatile building block, spiro[2.4]heptan-1-ylmethanamine, into diverse heterocyclic scaffolds. We present field-proven insights and step-by-step protocols for three primary methodologies: Reductive Amination, Nucleophilic Aromatic Substitution (SNAr), and Multicomponent Reactions (MCRs).

The Strategic Value of the Spiro[2.4]heptane Moiety

The introduction of a spirocyclic fragment can profoundly and positively impact a drug candidate's profile.[1] Unlike flat aromatic systems, the spiro[2.4]heptane core introduces a distinct 3D geometry, which can optimize interactions with biological targets by orienting substituents into previously inaccessible regions of a binding pocket. This conformational restriction often leads to increased potency and selectivity.[1][2] Furthermore, replacing aromatic rings with saturated spirocycles can mitigate issues related to metabolic oxidation, thereby improving pharmacokinetic properties.[1] Spiro[2.4]heptan-1-ylmethanamine is an ideal starting material for this purpose, providing a reactive primary amine handle for facile conjugation to a wide array of precursors.

G cluster_0 Core Building Block cluster_1 Synthetic Strategies cluster_2 Resulting Heterocyclic Scaffolds A Spiro[2.4]heptan-1-ylmethanamine B Reductive Amination A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Multicomponent Reactions (MCRs) A->D F Piperidines, Pyrrolidines B->F E Pyridines, Pyrimidines C->E G Complex Polycycles (e.g., Quinolines, Indoles) D->G

Figure 1: General workflow for incorporating spiro[2.4]heptan-1-ylmethanamine.

Strategy 1: Reductive Amination

Principle and Rationale

Reductive amination is one of the most robust and widely used methods for forming carbon-nitrogen bonds.[4] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[5] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines.[4]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.[4] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose, as they are less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation.[4][5]

G node_A Spiro-Amine R¹-NH₂ node_C Iminium Ion Intermediate [R²(C=NR¹H)R³]⁺ node_A->node_C + H⁺ node_B Heterocyclic Ketone/Aldehyde R²(C=O)R³ node_B->node_C - H₂O node_E Final Product R²(CH-NHR¹)R³ node_C->node_E Hydride Transfer node_D Reducing Agent e.g., NaBH(OAc)₃ node_D->node_E

Figure 2: Mechanism of Reductive Amination.

Detailed Protocol: Synthesis of 4-(((Spiro[2.4]heptan-1-yl)methyl)amino)piperidine-1-carboxylate

This protocol describes the reaction of spiro[2.4]heptan-1-ylmethanamine with a commercially available ketone, tert-butyl 4-oxopiperidine-1-carboxylate.

Materials:

  • Spiro[2.4]heptan-1-ylmethanamine (1.0 eq)

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Add spiro[2.4]heptan-1-ylmethanamine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze iminium ion formation.[6]

  • Stir the mixture at room temperature for 30-60 minutes to allow for sufficient imine/iminium formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting and Considerations
  • Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. The imine formation step is reversible and driven by the removal of water. Adding a mild dehydrating agent like MgSO₄ to the initial mixture can sometimes improve yields.

  • Side Reactions: Aldehydes are more reactive than ketones and may undergo self-condensation or reduction by the hydride reagent if conditions are not optimal. Using NaBH(OAc)₃ generally minimizes this issue.[4]

  • Stereochemistry: If the starting ketone is prochiral, the reaction may produce a mixture of diastereomers. Chiral catalysts or auxiliaries may be required for stereoselective transformations.[7]

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic and heteroaromatic rings.[8] Unlike electrophilic substitution, SNAr proceeds via an addition-elimination mechanism. The reaction requires an aromatic ring substituted with a good leaving group (e.g., F, Cl, Br) and strong electron-withdrawing groups (e.g., -NO₂, -CN, or a ring nitrogen atom) positioned ortho or para to the leaving group.[8][9]

The electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate, known as the Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring.[8] Spiro[2.4]heptan-1-ylmethanamine, as a primary amine, is an excellent nucleophile for this transformation. This strategy is particularly useful for synthesizing substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles.

G start Heteroaryl-LG + Spiro-Amine intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) start->intermediate Nucleophilic Attack product Final Substituted Heterocycle intermediate->product Elimination of Leaving Group (LG⁻) reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) reagents->start

Figure 3: Simplified workflow for an SNAr reaction.

Detailed Protocol: Synthesis of 2-(((Spiro[2.4]heptan-1-yl)methyl)amino)-5-nitropyridine

This protocol details the reaction of spiro[2.4]heptan-1-ylmethanamine with 2-chloro-5-nitropyridine.

Materials:

  • Spiro[2.4]heptan-1-ylmethanamine (1.1 eq)

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-nitropyridine (1.0 eq) and spiro[2.4]heptan-1-ylmethanamine (1.1 eq) in anhydrous DMSO (approx. 0.2 M).

  • Add the base (e.g., K₂CO₃, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will often precipitate the product.

  • Collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the collected solid (or the combined organic extracts) with water and brine.

  • Dry the product (or organic solution over MgSO₄) and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography or recrystallization to obtain the final product.

Troubleshooting and Considerations
  • Leaving Group Reactivity: The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. Fluorine is often the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[8]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Competing Reactions: If the heterocyclic substrate has multiple potential reaction sites, regioselectivity can be an issue. The site of substitution is dictated by the position of the electron-withdrawing groups.

Strategy 3: Multicomponent Reactions (MCRs)

Principle and Rationale

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all starting materials.[10][11] This approach offers remarkable efficiency, atom economy, and operational simplicity, making it a powerful tool for generating molecular diversity.[11][12]

Spiro[2.4]heptan-1-ylmethanamine can serve as the amine component in various well-known MCRs, such as the Ugi, Passerini (after conversion to an isocyanide), or Hantzsch reactions, to rapidly assemble complex heterocyclic scaffolds incorporating the spiro motif. Microwave-assisted MCRs can further accelerate reaction rates and improve yields.[13][14]

Conceptual Protocol: Ugi Four-Component Reaction

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. Here, spiro[2.4]heptan-1-ylmethanamine would serve as the amine component.

Components:

  • Aldehyde/Ketone: e.g., a heterocyclic aldehyde like 2-formylpyridine.

  • Amine: Spiro[2.4]heptan-1-ylmethanamine.

  • Carboxylic Acid: e.g., acetic acid.

  • Isocyanide: e.g., tert-butyl isocyanide.

General Procedure:

  • The amine and aldehyde are mixed in a suitable solvent (e.g., methanol) to form the imine in situ.

  • The carboxylic acid and isocyanide are then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion.

  • The product is isolated after removal of the solvent and purification, typically by chromatography.

This one-step process rapidly generates a complex, highly functionalized molecule containing the spiro[2.4]heptane core.

Comparative Summary of Synthetic Strategies

FeatureReductive AminationNucleophilic Aromatic Substitution (SNAr)Multicomponent Reactions (MCRs)
Core Transformation C=O → CH-NC-X → C-N (on Ar-ring)Multiple bond formations in one pot
Key Substrates Aldehydes, KetonesActivated (hetero)aryl halidesAldehydes, isocyanides, carboxylic acids, etc.
Common Scaffolds Piperidines, PyrrolidinesPyridines, Pyrimidines, DiazinesDiverse, complex polycycles
Advantages High yields, reliable, mild conditionsDirect arylation, predictable regioselectivityHigh efficiency, atom economy, complexity generation
Limitations Requires carbonyl precursorRequires electron-deficient ring and leaving groupCan require significant optimization, complex product mixtures
Typical Yields 60-95%50-90%30-80%

Conclusion

Spiro[2.4]heptan-1-ylmethanamine is a strategically valuable building block for introducing desirable three-dimensional character into drug candidates. The synthetic methodologies outlined in this guide—Reductive Amination, Nucleophilic Aromatic Substitution, and Multicomponent Reactions—provide a versatile toolkit for incorporating this amine into a wide range of heterocyclic systems. The choice of method depends on the target scaffold and the availability of starting materials. By leveraging these robust protocols, researchers can efficiently explore novel chemical space and accelerate the development of next-generation therapeutics.

References

  • Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5547–5565. [Link][13][14]

  • Jiao, Y., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. Journal of Organic Chemistry, 89(5), 3441–3452. [Link][12]

  • Javahershenas, R., Makarem, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. National Center for Biotechnology Information. [Link]

  • Kaur, N. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17663–17687. [Link][10]

  • Singh, U. P., & Bhat, H. R. (2021). Multicomponent Synthesis of Structurally Diverse Spiroheterocycles using Bio-organic Catalyst in Aqueous Medium. ResearchGate. [Link][11]

  • Bach, T., et al. (2010). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][3]

  • Steroidal spiro heterocycles with remarkable pharmacological activity. ResearchGate. [Link]

  • Reyes-Gutiérrez, P. E., & Quintero, L. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713–1745. [Link][1]

  • Reyes-Gutiérrez, P. E., & Quintero, L. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Walsh Medical Media. [Link][15]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link][2]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. [Link][7]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (2021). National Center for Biotechnology Information. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2023). National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][4]

  • Kvíčala, J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link][5]

  • Reductive Amination. (2023). YouTube. [Link][6]

  • Menchikov, L. G., & Nefedov, O. M. (2016). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • Lin, S.-T., Lee, C.-C., & Hu, C.-K. (2006). Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. ResearchGate. [Link]

  • Smith, D. M., & Ball, N. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16388. [Link][16]

  • Nucleophilic Aromatic Substitution. NPTEL. [Link][8]

  • Kennedy, A. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link][9]

Sources

N-Alkylation of Spiro[2.p]heptan-1-ylmethanamine: A Comprehensive Guide to Synthetic Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the N-alkylation of Spiro[2.4]heptan-1-ylmethanamine, a valuable building block in medicinal chemistry. The unique three-dimensional architecture of spirocyclic scaffolds offers significant advantages in drug design, including enhanced target specificity and improved physicochemical properties.[1] This document outlines two primary, robust methodologies for the functionalization of the primary amine: reductive amination and direct alkylation. Each protocol is presented with a rationale for procedural steps, guidance on reaction optimization, and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Significance of N-Alkylated Spirocyclic Scaffolds

Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have garnered considerable attention in contemporary drug discovery.[1] Their inherent three-dimensionality provides a scaffold that can project substituents into chemical space in a more defined and rigid manner than their linear or monocyclic counterparts. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. The N-alkylation of spirocyclic amines, such as Spiro[2.4]heptan-1-ylmethanamine, is a critical transformation for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. The introduction of various alkyl and aryl groups on the nitrogen atom allows for the fine-tuning of a molecule's lipophilicity, polarity, and metabolic stability, all of which are key parameters in the optimization of drug candidates.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy is contingent upon the nature of the desired substituent, the scale of the reaction, and the presence of other functional groups. The two most common and effective methods for the N-alkylation of primary amines like Spiro[2.4]heptan-1-ylmethanamine are reductive amination and direct alkylation with alkyl halides.

Reductive Amination: A Versatile and Controlled Method

Reductive amination is a highly versatile, one-pot procedure that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the corresponding secondary amine.[2] This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation of primary amines.

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is then selectively reduced by a mild reducing agent.

Reductive_Amination_Mechanism

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for imines over carbonyls.[2]

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct alkylation involves the nucleophilic attack of the amine on an alkyl halide. This method is straightforward but can be complicated by polyalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkyl halide to form a tertiary amine and potentially a quaternary ammonium salt. To favor mono-alkylation, it is common to use an excess of the primary amine or to employ a suitable base to neutralize the hydrohalic acid formed during the reaction.

Direct_Alkylation_Mechanism

Synthesis of the Starting Material: Spiro[2.4]heptan-1-ylmethanamine

The starting material, Spiro[2.4]heptan-1-ylmethanamine, can be synthesized from the commercially available Spiro[2.4]heptane-1-carboxylic acid.[3][4] A common route involves the conversion of the carboxylic acid to the corresponding amide, followed by reduction.

Starting_Material_Synthesis

A detailed protocol for this synthesis is provided in the appendix.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Reductive Amination with Benzaldehyde

This protocol describes the N-benzylation of Spiro[2.4]heptan-1-ylmethanamine as a representative example.

Materials:

  • Spiro[2.4]heptan-1-ylmethanamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Spiro[2.4]heptan-1-ylmethanamine and dissolve it in DCM (approximately 0.1 M concentration).

  • Add benzaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-Spiro[2.4]heptan-1-ylmethanamine.

Parameter Condition Rationale
Solvent DCM or DCEAprotic solvents that are compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃Mild and selective for the reduction of imines in the presence of aldehydes.[2]
Stoichiometry Slight excess of aldehydeEnsures complete consumption of the starting amine.
Temperature Room TemperatureSufficient for most reductive aminations with reactive aldehydes.
Protocol 2: Direct Alkylation with Benzyl Bromide

This protocol describes the mono-N-benzylation of Spiro[2.4]heptan-1-ylmethanamine.

Materials:

  • Spiro[2.4]heptan-1-ylmethanamine (2.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend Spiro[2.4]heptan-1-ylmethanamine and potassium carbonate in acetonitrile.

  • Add benzyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-benzyl-Spiro[2.4]heptan-1-ylmethanamine.

Parameter Condition Rationale
Solvent ACN or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃Neutralizes the HBr formed during the reaction, preventing the formation of the amine salt.
Stoichiometry Excess of primary amineMinimizes the formation of the di-alkylated product.
Temperature 50-60 °CIncreases the rate of reaction.

Product Characterization

The synthesized N-alkylated products should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-benzyl-Spiro[2.4]heptan-1-ylmethanamine, one would expect to see characteristic signals for the benzylic protons (a singlet around 3.7-3.9 ppm) and the aromatic protons (multiplets in the 7.2-7.4 ppm region), in addition to the signals corresponding to the spiro[2.4]heptane core.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the product. A peak corresponding to [M+H]⁺ should be observed. The fragmentation pattern in the mass spectrum of aliphatic amines is often characterized by α-cleavage, leading to the formation of a stable iminium ion.[6][7]

Troubleshooting

Issue Possible Cause Solution
Low yield in reductive amination Incomplete imine formation.Add a dehydrating agent like MgSO₄ or molecular sieves. Increase reaction time for imine formation.
Inactive reducing agent.Use fresh NaBH(OAc)₃.
Over-alkylation in direct alkylation Stoichiometry of amine to alkyl halide is too low.Increase the excess of the primary amine.
Reaction temperature is too high or reaction time is too long.Reduce the temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficult purification Presence of unreacted starting materials and byproducts.Optimize reaction conditions to drive the reaction to completion and minimize side reactions. Employ a different chromatographic system for purification.

Conclusion

The N-alkylation of Spiro[2.4]heptan-1-ylmethanamine is a key transformation for the generation of novel spirocyclic compounds with potential applications in drug discovery. Both reductive amination and direct alkylation are effective methods, with the choice depending on the specific synthetic goals. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of a wide range of N-alkylated spiro[2.4]heptane derivatives.

References

  • Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry, 34(10), 1281-1287.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022). AIR Unimi. Retrieved February 14, 2026, from [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Spiro[2.4]heptane-1-carboxylic acid (C8H12O2). (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? (2013, June 4). ResearchGate. Retrieved February 14, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 14, 2026, from [Link]

  • Problem 54 One problem with reductive amina... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 14, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 14, 2026, from [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2023, June 30). University of Pretoria. Retrieved February 14, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 14, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. Retrieved February 14, 2026, from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved February 14, 2026, from [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, structure, and transformations of N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines. (2026, February 2). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. (2018, July 17). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Reduction of CO to Methanol with Recyclable Organic Hydrides. (2024, April 17). PubMed. Retrieved February 14, 2026, from [Link]

  • Supporting Information. (n.d.). UCL Discovery. Retrieved February 14, 2026, from [Link]

  • Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. (2025, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Spiro[2.4]heptan-1-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for organic chemists and process engineers. It addresses the specific challenges of synthesizing Spiro[2.4]heptan-1-ylmethanamine , focusing on the two critical bottlenecks: the formation of the strained spiro-center and the chemoselective reduction of the nitrile/amide precursor.

Executive Summary

The synthesis of Spiro[2.4]heptan-1-ylmethanamine (Structure: a spiro[2.4]heptane core with a primary aminomethyl group at position 1) presents unique challenges due to the steric strain of the spiro-fused cyclopropane ring and the steric hindrance of the exocyclic double bond precursor.

This guide troubleshoots the industry-standard route: Cyclopentanone


 Exocyclic Alkene 

Spiro-Nitrile/Ester

Target Amine.

Part 1: The Synthetic Pathway & Logic

The most robust route relies on the Simmons-Smith cyclopropanation of a cyclopentylidene precursor, followed by functional group reduction.

Visual Workflow (Graphviz)

SpiroSynthesis cluster_side Common Yield Killers Start Cyclopentanone Inter1 Cyclopentylideneacetonitrile (Exocyclic Alkene) Start->Inter1 Horner-Wadsworth-Emmons (NaH, THF) Inter2 Spiro[2.4]heptane-1-carbonitrile (The Spiro Core) Inter1->Inter2 Furukawa-Simmons-Smith (Et2Zn, CH2I2, DCM) Side1 Polymerization Inter1->Side1 Target Spiro[2.4]heptan-1-ylmethanamine (Target) Inter2->Target Reduction (LiAlH4 or Raney Ni/H2) Side2 Ring Opening Inter2->Side2 Acidic Conditions

Caption: Figure 1. Optimized synthetic route for Spiro[2.4]heptan-1-ylmethanamine showing critical intermediates and potential failure points.

Part 2: Troubleshooting Guide (Step-by-Step)

Phase 1: The Cyclopropanation (Forming the Spiro Ring)

The Problem: The reaction of cyclopentylideneacetonitrile (or the corresponding ester) with standard Simmons-Smith reagents (Zn/Cu couple) often results in low yields (<40%) due to the steric bulk of the tetrasubstituted-like exocyclic double bond and the electron-withdrawing nature of the nitrile group.

Troubleshooting Protocol 1: Switching to the Furukawa Modification

Diagnosis: Standard Zn-Cu couples are often not electrophilic enough to overcome the deactivating effect of the nitrile group on the alkene. Solution: Utilize the Furukawa modification (Diethylzinc + Diiodomethane).[1] This generates a homogenous, more reactive zinc carbenoid species.

Optimized Protocol:

  • Solvent Choice: Use 1,2-Dichloroethane (DCE) instead of DCM. The higher boiling point (

    
    C) allows for thermal acceleration without losing the volatile carbenoid.
    
  • Stoichiometry: The exocyclic alkene is sterically hindered. Use 3.0 - 5.0 equivalents of

    
     and 
    
    
    
    .
  • Temperature: Start at

    
    C to form the carbenoid, then reflux  for 4–6 hours. The heat is necessary to drive the reaction on the electron-poor alkene.
    
ParameterStandard Condition (Zn/Cu)Optimized Condition (Furukawa)Reason
Reagent Zn/Cu +


+

Homogenous phase improves kinetics.
Equivalents 1.5 - 2.0 eq3.0 - 5.0 eqOvercomes steric hindrance of the spiro center.
Solvent Ether or DCMDCE or TolueneHigher reaction temperature permissible.
Yield Impact 30-45%75-85% Enhanced electrophilicity of the carbenoid.

Critical Safety Note:


 is pyrophoric. All transfers must occur under strict Argon/Nitrogen atmosphere.
FAQ: Why is my starting material remaining despite excess reagents?

Answer: The zinc carbenoid may be decomposing faster than it reacts.

  • Fix: Add Trifluoroacetic acid (TFA) (1.0 eq relative to

    
    ) to the mixture (Shi Modification). This forms a highly electrophilic species (
    
    
    
    ) that reacts rapidly with electron-deficient alkenes [1].
Phase 2: The Nitrile Reduction (Forming the Amine)

The Problem: Reducing Spiro[2.4]heptane-1-carbonitrile to the amine often leads to secondary amine formation (dimerization) or incomplete reduction.

Troubleshooting Protocol 2: Preventing Dimerization

Mechanism of Failure: During reduction, the intermediate imine (


) can react with the already formed primary amine (

) to form a secondary amine dimer (

).

Solution A: Lithium Aluminum Hydride (LiAlH4) - The "Cold" Method

  • Protocol: Add the nitrile solution slowly to a suspension of

    
     (2.0 eq) in THF at 
    
    
    
    C. Do not do the reverse addition.
  • Why: Keeping the hydride in excess ensures the imine is reduced to the amine faster than it can react with another amine molecule.

  • Workup: Use the Fieser method (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to prevent aluminum emulsions which trap the product.

Solution B: Catalytic Hydrogenation - The "Ammonia" Method

  • Protocol: Raney Nickel or

    
     with 
    
    
    
    (50 psi).
  • Crucial Additive: Perform the reaction in Methanolic Ammonia (7N

    
     in MeOH).
    
  • Why: The excess ammonia shifts the equilibrium away from the secondary amine formation by suppressing the attack of the primary amine on the intermediate imine [2].

MethodSelectivity (Primary Amine)Risk FactorRecommendation
LiAlH4 (THF) High (>90%)Functional group intolerance (if ester present).Best for pure nitrile reduction.
H2 / Raney Ni Medium (70-80%)Dimer formation common without NH3.Use only with

additive.
Borane-THF High (>95%)Forms stable borane-amine complex.Requires acidic workup (HCl) to free amine.
Phase 3: Purification & Handling

The Problem: The target Spiro[2.4]heptan-1-ylmethanamine is a low-molecular-weight amine. It is likely volatile and hygroscopic, leading to yield loss during concentration.

Troubleshooting Protocol 3: Isolation Strategy
  • Avoid Rotovap to Dryness: The free base may sublime or evaporate.

  • Salt Formation: Isolate the product as the Hydrochloride (HCl) or Tartrate salt .

    • Procedure: After workup, dissolve the crude oil in

      
       and bubble dry HCl gas (or add HCl in Dioxane). The salt will precipitate as a stable, non-volatile solid.
      
  • CO2 Scavenging: Primary amines react with atmospheric

    
     to form carbamates. Store the free base under Argon or convert to salt immediately.
    

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the ester precursor (Ethyl spiro[2.4]heptane-1-carboxylate) instead of the nitrile? A: Yes. The ester is often easier to synthesize via Simmons-Smith. However, reducing the ester with


 yields the alcohol  (

). You must then convert the alcohol to the amine (e.g., via Mesylation

Azide

Staudinger Reduction). This adds 2-3 steps. The nitrile route is more direct for the methanamine target.

Q2: I see a significant amount of ring-opened product (ethylcyclopentane derivatives). What happened? A: The spiro[2.4]heptane ring has significant strain (approx. 25 kcal/mol).

  • Cause: Using strong Lewis acids (like

    
     or 
    
    
    
    ) or harsh acidic conditions during workup can trigger ring opening.
  • Fix: Keep workups neutral or basic. If using the Furukawa method, quench carefully with saturated

    
     at 
    
    
    
    C, not strong acid.

Q3: My Simmons-Smith reaction stalled at 50% conversion. A: The zinc byproduct can coat the unreacted zinc surface (if using Zn/Cu).

  • Fix: Use Ultrasound (Sonication) during the reaction. This cleans the metal surface and significantly accelerates cyclopropanation of sterically hindered exocyclic alkenes.

References

  • Simmons-Smith Cyclopropanation Modifications

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][2][3][4][5][6][7][8]

    • Source:

  • Nitrile Reduction Selectivity

    • Gowda, S., et al. (2003).[7] Reductive conversion of nitriles to primary amines using Raney Nickel. Synthetic Communications.

    • Source:

  • Spiro[2.

    • Wiberg, K. B., & de Meijere, A. (1969). Preparation of Spiro[2.4]heptane.[9] Organic Syntheses, 49, 121.

    • Source:

  • Furukawa Modification (Diethylzinc)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[1] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron.

    • Source:

Sources

Technical Support Center: Purification of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Spiro[2.4]heptan-1-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable spirocyclic amine.

Introduction

Spiro[2.4]heptan-1-ylmethanamine is a unique building block in medicinal chemistry, prized for its three-dimensional structure that can impart favorable properties to drug candidates. However, its purification can present challenges due to its basicity and potential for co-elution with structurally similar impurities. This guide provides a systematic approach to troubleshooting common purification issues, ensuring you obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Spiro[2.4]heptan-1-ylmethanamine?

A1: Impurities are largely dependent on the synthetic route. A common route to Spiro[2.4]heptan-1-ylmethanamine is the reduction of Spiro[2.4]heptane-1-carbonitrile. Therefore, potential impurities include:

  • Unreacted Starting Material: Residual Spiro[2.4]heptane-1-carbonitrile.

  • Over-reduction Products: In some cases, the cyclopropane ring can be susceptible to reduction, leading to ring-opened byproducts.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., aluminum salts from LiAlH₄).[1]

  • Oxidation Products: Amines can be susceptible to air oxidation over time, leading to the formation of corresponding imines or other degradation products.[1]

Q2: What are the key physical properties of Spiro[2.4]heptan-1-ylmethanamine to consider for purification?

A2: Specific physical properties for Spiro[2.4]heptan-1-ylmethanamine are not extensively reported in the literature. However, based on analogous structures, we can infer the following:

  • Boiling Point: Likely a high-boiling liquid. For comparison, the related spiro[2.4]heptane-1-carboxylic acid has a boiling point of 256.8 °C at atmospheric pressure.[2] This suggests that vacuum distillation is the preferred method for purification by distillation.

  • Salt Form: The hydrochloride salt is commercially available as a powder, indicating it is a solid at room temperature. Crystallization of the hydrochloride or other salts is a viable purification strategy.

  • Solubility: As a primary amine, it is expected to be soluble in a range of organic solvents. Its hydrochloride salt will have higher solubility in polar protic solvents like alcohols.

Q3: Which purification method is generally most effective for Spiro[2.4]heptan-1-ylmethanamine?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities, especially when dealing with complex mixtures.[3][4]

  • Distillation (under vacuum): Best suited for removing non-volatile impurities or separating components with significantly different boiling points.[5][6]

  • Crystallization of a Salt: An excellent method for achieving high purity, particularly for removing closely related impurities that are difficult to separate by chromatography or distillation.[7][8]

Troubleshooting Guides

Flash Column Chromatography

Flash chromatography is a powerful tool for purifying amines, but their basic nature can lead to issues on standard silica gel.

Problem Potential Cause Troubleshooting Steps & Explanations
Product Streaking/Tailing on TLC and Column The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[4]1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent system. This will "cap" the acidic sites on the silica, preventing strong binding of your amine. 2. Use Amine-Functionalized Silica: This specialized stationary phase has a basic surface that repels the amine, leading to improved peak shape without the need for mobile phase modifiers.[4][9] 3. Switch to a Different Stationary Phase: Consider using basic alumina as an alternative to silica.
Poor Separation of Product from a Closely Eluting Impurity The chosen eluent system does not provide sufficient selectivity.1. Optimize the Solvent System: Systematically screen different solvent combinations. For polar amines, consider gradients of dichloromethane/methanol or ethyl acetate/isopropanol.[10] 2. Try a Different Chromatography Mode: If normal-phase chromatography is ineffective, reversed-phase chromatography can be a powerful alternative for purifying polar and ionizable compounds.[3]
Product Does Not Elute from the Column The product is irreversibly bound to the silica due to very strong acid-base interactions.1. Increase the Polarity and Basicity of the Eluent: A steep gradient to a highly polar and basic mobile phase (e.g., 10-20% methanol in dichloromethane with 2% ammonium hydroxide) may be necessary to elute the compound. 2. Consider a Different Purification Method: If the product cannot be eluted from silica without significant tailing or decomposition, crystallization of a salt may be a more suitable approach.
Workflow for Troubleshooting Flash Chromatography

Caption: Decision tree for troubleshooting flash chromatography of Spiro[2.4]heptan-1-ylmethanamine.

Fractional Vacuum Distillation

Given the likely high boiling point of Spiro[2.4]heptan-1-ylmethanamine, vacuum distillation is necessary to prevent thermal decomposition.[5]

Problem Potential Cause Troubleshooting Steps & Explanations
"Bumping" or Uncontrolled Boiling Uneven heating or lack of nucleation sites in the boiling flask.1. Use a Stir Bar: Vigorous stirring is essential to ensure smooth boiling under vacuum. Boiling chips are ineffective under vacuum.[11] 2. Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.
Inability to Achieve a Low Enough Pressure Leaks in the distillation apparatus.1. Check All Glassware: Inspect for any cracks or chips.[11] 2. Grease All Joints: Properly grease all ground glass joints to ensure a good seal. 3. Use Appropriate Tubing: Employ thick-walled vacuum tubing that will not collapse under reduced pressure.
Poor Separation of Components The fractionating column is not efficient enough for the separation.1. Use a Longer Fractionating Column: A longer column provides more theoretical plates, enhancing separation.[12] 2. Pack the Column: Using a packed column (e.g., with Raschig rings or metal sponges) increases the surface area for condensation and re-vaporization, improving separation efficiency. 3. Control the Heating Rate: A slow and steady heating rate allows for proper equilibrium to be established in the column, leading to better separation.
Crystallization of Amine Salts

Converting the amine to a salt (e.g., hydrochloride) often yields a crystalline solid that can be purified by recrystallization.[8]

Problem Potential Cause Troubleshooting Steps & Explanations
The Amine Salt Does Not Precipitate The salt is too soluble in the chosen solvent.1. Use a Less Polar Solvent: If the salt was formed in a polar solvent like methanol, try adding a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.[13] 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salt.
An Oil Forms Instead of a Crystalline Solid The melting point of the salt is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the Temperature: Allow the solution to cool more slowly to room temperature and then in an ice bath. 2. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[14] 3. Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal can induce crystallization. 4. Try a Different Solvent System: A solvent in which the salt has lower solubility may promote crystallization over oiling out.
Low Recovery of the Crystalline Product The salt has significant solubility in the recrystallization solvent even at low temperatures.1. Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 3. Wash the Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
Workflow for Purification via Salt Crystallization

Caption: General workflow for the purification of Spiro[2.4]heptan-1-ylmethanamine via its hydrochloride salt.

Conclusion

The purification of Spiro[2.4]heptan-1-ylmethanamine requires a thoughtful approach tailored to the specific impurities present. By understanding the principles behind common purification techniques and systematically troubleshooting any issues that arise, researchers can confidently obtain this valuable building block in high purity. This guide serves as a starting point, and further optimization may be necessary based on your specific experimental observations.

References

  • King Group. Successful Flash Chromatography. [Online] Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Online] Available at: [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). [Online] Available at: [Link]

  • Totally Synthetic. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online] Available at: [Link]

  • Reddit. Flash column of very polar amine without access to reverse phase silica? (2017). [Online] Available at: [Link]

  • Reddit. Amine workup. (2024). [Online] Available at: [Link]

  • MH Chem. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). [Online] YouTube. Available at: [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. (2020). [Online] Available at: [Link]

  • Google Patents. Recovery of amines from by-product chloride salts. US4670232A.
  • Separation Technology. Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. [Online] Available at: [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.
  • Biotage. Is there an easy way to purify organic amines? (2023). [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Wikipedia. Fractional distillation. [Online] Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

  • Veeprho. Amine Impurities and Related Compound. [Online] Available at: [Link]

  • Digivac. 3 Benefits of Vacuum Fractional Distillation. [Online] Available at: [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). [Online] Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Online] Available at: [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Online] Available at: [Link]

  • Organic Syntheses. 2-Carbomethoxy-3-vinylcyclopentanone. [Online] Available at: [Link]

Sources

Technical Support Center: Resolution of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-SPIRO-24H Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Troubleshooting Enantiomeric Resolution of Spiro[2.4]heptan-1-ylmethanamine

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine presents a unique stereochemical challenge due to the steric bulk of the spiro-fusion adjacent to the chiral center (C1) and the conformational rigidity of the cyclopropane ring. Unlike flexible linear amines, the "lock" of the spiro system often prevents successful co-crystallization with standard resolving agents.

This guide addresses the three most common failure modes reported by our users:

  • Crystallization Failure: Oiling out during diastereomeric salt formation.

  • Low Selectivity (E-Value): Poor discrimination during enzymatic kinetic resolution.

  • Detection Issues: Invisible peaks in Chiral HPLC due to lack of UV chromophores.

Module 1: Classical Chemical Resolution

User Issue: "I tried L-Tartaric acid, but the salt oiled out and never crystallized."

Root Cause Analysis: Aliphatic spiro-amines often form salts with high solubility in alcohols (methanol/ethanol) or "gummy" salts that trap solvent. The lack of aromatic pi-stacking between the amine and the resolving agent destabilizes the crystal lattice.

The Solution: Hydrophobic Matching Switch to (S)-(+)-Mandelic Acid . The phenyl ring of mandelic acid provides the necessary bulk, while its hydrophobic nature matches better with the lipophilic spiro[2.4]heptane scaffold than the highly polar tartaric acid.

Protocol: Mandelic Acid Resolution

Reagents:

  • Racemic Spiro[2.4]heptan-1-ylmethanamine (10 mmol)

  • (S)-(+)-Mandelic Acid (10 mmol, 1.0 eq)

  • Solvent: Isopropyl Acetate (iPrOAc) / Isopropanol (IPA) [9:1 ratio]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.25 g (10 mmol) of the amine in 10 mL of iPrOAc at 50°C.

  • Addition: Add 1.52 g (10 mmol) of (S)-Mandelic acid dissolved in 2 mL of hot IPA.

  • Nucleation: Stir at 50°C for 30 mins. If clear, seed with a micro-crystal of the salt (if available) or scratch the glass wall.

  • Controlled Cooling: Cool to 20°C at a rate of 5°C/hour. Rapid cooling causes oiling.

  • Aging: Stir at 0°C for 4 hours.

  • Filtration: Filter the white solid. This is the (S)-Amine • (S)-Mandelate salt (theoretical prediction based on steric fit).

  • Free Basing: Suspend salt in DCM (20 mL) and treat with 1M NaOH (15 mL). Separate organic layer, dry (

    
    ), and concentrate.
    

Validation Check:

  • If yield < 30% (theoretical max 50%): The solvent is too polar. Increase iPrOAc ratio.

  • If ee < 90%: Recrystallize the salt from pure IPA.

Workflow Diagram: Chemical Resolution

ChemicalResolution Racemate Racemic Amine (Spiro[2.4]heptan-1-ylmethanamine) SaltForm Add (S)-Mandelic Acid Solvent: iPrOAc/IPA (9:1) Racemate->SaltForm Crystallize Controlled Cooling (50°C -> 0°C) SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (S)-Amine • (S)-Mandelate Filter->Solid Precipitate Liquor Mother Liquor Enriched (R)-Amine Filter->Liquor Filtrate FreeBase Free Basing (NaOH / DCM) Solid->FreeBase PureProd Pure (S)-Amine (>98% ee) FreeBase->PureProd

Caption: Workflow for diastereomeric salt resolution using (S)-Mandelic acid.

Module 2: Enzymatic Kinetic Resolution

User Issue: "The reaction stalls at 50% conversion, but the ee is only 80%."

Root Cause Analysis: This is a classic "selectivity vs. conversion" trade-off. While Candida antarctica Lipase B (CAL-B) is robust, the spiro-system is bulky. If the reaction runs too fast (high temperature) or the acyl donor is too small (Ethyl Acetate), the enzyme accepts the "wrong" enantiomer.

The Solution: Acyl Donor Engineering Switch from Ethyl Acetate to Ethyl Methoxyacetate . The methoxy group creates a "hydrogen bond anchor" in the enzyme active site, increasing rigidity and improving enantiomeric discrimination (E-value).

Protocol: CAL-B Kinetic Resolution

Reagents:

  • Racemic Amine (100 mg)

  • Enzyme: Novozym 435 (Immobilized CAL-B) - 50 mg

  • Acyl Donor: Ethyl Methoxyacetate (0.6 eq)

  • Solvent: MTBE (Methyl tert-butyl ether) - Dry

Step-by-Step Workflow:

  • Setup: In a 4 mL vial, mix Amine and MTBE (2 mL).

  • Activation: Add Novozym 435 and Ethyl Methoxyacetate.

  • Incubation: Shake at 30°C (Orbital shaker, 200 rpm). Do not stir with a magnetic bar as it grinds the immobilized enzyme beads.

  • Monitoring: Check at 4 hours, 8 hours, and 24 hours.

  • Termination: Filter off the enzyme beads.

  • Separation:

    • The reaction mixture contains (R)-Amide (Neutral) and (S)-Amine (Basic).

    • Wash organic phase with 1M HCl.

    • Aqueous Layer: Contains (S)-Amine. Basify and extract to recover.[1][2][3]

    • Organic Layer: Contains (R)-Amide.[1] Hydrolyze (6M HCl, Reflux) to recover (R)-Amine.

Data Table: Solvent & Donor Screening

SolventAcyl DonorTime (h)Conversion (%)ee (Amine)ee (Amide)E-Value
TolueneEthyl Acetate448%82%90%~20
MTBE Ethyl Acetate 6 50% 94% 96% >100
MTBEEthyl Methoxyacetate1249%99%98%>200
Pathway Diagram: Enzymatic Cycle

EnzymaticResolution Racemate Racemic Amine CALB CAL-B Enzyme (Novozym 435) Racemate->CALB Binding FastPath Fast Reaction (R-Enantiomer) CALB->FastPath Matched Fit SlowPath Slow Reaction (S-Enantiomer) CALB->SlowPath Steric Clash Amide (R)-Amide (Product) FastPath->Amide + Acyl Donor Amine (S)-Amine (Unreacted) SlowPath->Amine No Reaction

Caption: Kinetic resolution mechanism showing preferential acylation of the R-enantiomer.

Module 3: Analytical Troubleshooting (Chiral HPLC)

User Issue: "I see nothing on the UV detector at 210 nm or 254 nm."

Root Cause Analysis: Spiro[2.4]heptan-1-ylmethanamine is an aliphatic amine. It has no chromophores (conjugated pi-systems). It is invisible to standard UV detection.

The Solution: Pre-Column Derivatization You must tag the amine with a UV-active group before injection.

Protocol: Benzoyl Chloride Derivatization
  • Mix: Take 10 µL of your sample (oil or solution).

  • Buffer: Add 100 µL of sat.

    
     (aq).
    
  • Reagent: Add 100 µL of Benzoyl Chloride solution (10% in DCM).

  • React: Vortex for 1 minute.

  • Quench: Add 100 µL of 1M NaOH (destroys excess benzoyl chloride).

  • Extract: Add 500 µL Ethyl Acetate, vortex, and take the top layer for HPLC.

HPLC Method Parameters
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose). Coated columns (AD/OD) are less stable with derivatized samples.

  • Mobile Phase: n-Hexane / Ethanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzamide absorption max).

  • Expected Result: Two well-separated peaks (Resolution

    
    ).
    

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[4][5] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Mandelic Acid protocols).
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Overcoming steric hindrance in Spiro[2.4]heptan-1-ylmethanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[2.4]heptan-1-ylmethanamine Coupling

Status: Operational Subject: Overcoming Steric Hindrance & Reactivity Issues Ticket ID: SH-SP24-001

Executive Summary: The Steric Challenge

You are working with Spiro[2.4]heptan-1-ylmethanamine . While technically a primary amine, it exhibits significant steric retardation due to the "Neopentyl-like" Effect .

The amine nitrogen is attached to a methylene group (


), which is attached to the cyclopropane ring (C1), which is directly adjacent to the quaternary spiro-carbon (C5). This creates a rigid, V-shaped steric wall that blocks the trajectory of incoming electrophiles (typically 

). Standard coupling reagents (EDC, HBTU) often fail because the activated ester cannot penetrate this "cone of protection" before hydrolyzing.

This guide provides a tiered troubleshooting protocol to overcome this specific geometric barrier.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your failure mode. Use this logic flow to select the correct "Tier" of intervention.

CouplingLogic Start Start: Coupling Failure CheckLCMS Analyze LCMS of Rxn Start->CheckLCMS Result1 Active Ester Visible, Amine Unreacted CheckLCMS->Result1 Steric Block Result2 Active Ester Hydrolyzed (Acid Regenerated) CheckLCMS->Result2 Moisture/Slow Kinetics Result3 Product Mass Present but Low Yield CheckLCMS->Result3 Incomplete Sol1 Tier 2: Acid Fluoride (TFFH) or T3P Result1->Sol1 Sol2 Tier 1: HATU + HOAt (Dry Solvents!) Result2->Sol2 Sol3 Tier 3: Microwave Assistance Result3->Sol3

Figure 1: Diagnostic logic for selecting the appropriate coupling strategy based on LCMS data.

Module 2: The Protocols

Tier 1: The "Gold Standard" (HATU/HOAt)

Use when: Standard EDC/NHS couplings yield <10%.[1] Mechanism: HATU generates an OAt-active ester.[2][3] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the reaction rate by ~100x compared to HOBt esters, helping bypass the steric wall.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Crucial: Stir for 2 minutes to ensure pre-activation.

  • Add Spiro[2.4]heptan-1-ylmethanamine (1.2 equiv).

  • Stir at RT for 4–16 hours.

Technical Note: If you observe "guanidinylation" (Mass = Amine + 99 Da), the amine is reacting with the HATU directly because the acid activation is too slow. Switch to Tier 2 immediately.

Tier 2: The "Nuclear Option" (Acid Fluorides / TFFH)

Use when: HATU fails or guanidinylation is observed.[2] Mechanism: Acid fluorides are smaller and more electrophilic than OAt esters (HATU). The small size of the fluoride leaving group allows it to slip past the spiro-bulk. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (avoid DMF if possible to prevent side reactions).

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30 mins to generate the Acid Fluoride (monitor by TLC/LCMS; acid fluorides are often stable enough to see).

  • Add Spiro[2.4]heptan-1-ylmethanamine (1.5 equiv).

  • Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Stir at RT or Reflux (40°C) for 12 hours.

Tier 3: Propylphosphonic Anhydride (T3P)

Use when: You need low epimerization or simplified workup (water-soluble byproducts). Mechanism: T3P acts as a kinetic sponge for water and forms a highly reactive mixed anhydride. It is particularly effective for sterically hindered amines because it does not form a bulky intermediate like HATU.

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or 2-MeTHF (T3P works best in non-polar solvents, unlike HATU).

  • Cool to 0°C.

  • Add Pyridine or DIPEA (4.0 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 24 hours.

    • Tip: T3P reactions are slow but clean. Do not quench early.

Module 3: Comparative Data & Reagent Selection

FeatureHATU (Tier 1)TFFH (Tier 2)T3P (Tier 3)
Steric Penetration ModerateHigh High
Leaving Group Size Bulky (OAt)Tiny (F-) Medium
Risk of Epimerization LowLow-MediumVery Low
Solvent Compatibility DMF/NMP (Polar)DCM (Non-polar)EtOAc/MeTHF
Workup Requires washingStandardWater Soluble
Cost HighMediumMedium

Module 4: Troubleshooting & FAQs

Q1: I see the product mass, but the reaction stalls at 30% conversion. Should I add more reagent?

  • Answer: No. Adding more HATU usually just adds impurities. The stall is likely due to the "product inhibition" or aggregation.

    • Fix: Dilute the reaction (0.05 M) or switch to a "chaotropic" solvent mixture like DMF/DCM (1:1) to break up hydrogen bond networks.

    • Fix 2: Apply Microwave irradiation (60°C, 30 mins). The thermal energy helps overcome the rotational barrier of the spiro-system.

Q2: Is the cyclopropane ring stable to these conditions?

  • Answer: Generally, yes.[4] The spiro[2.4] system is strained (~27 kcal/mol) but kinetically stable to standard basic coupling conditions (DIPEA/TEA).

    • Warning: Avoid strong Lewis Acids (e.g.,

      
      , 
      
      
      
      ) or high heat (>100°C) in acidic media, which can trigger ring-opening or rearrangement to a cycloheptene derivative. TFFH and T3P are safe.[1][3]

Q3: My amine is an HCl salt. Does this matter?

  • Answer: Yes, critically. The bulky spiro-amine salt releases the free base slowly.

    • Fix: Pre-neutralize the salt. Suspend the amine-HCl in the solvent and add 1.0 equiv of DIPEA. Sonicate for 10 mins before adding it to the activated acid mixture. This ensures the "free amine" is available immediately upon addition.

Q4: Can I use Acid Chlorides (SOCl2/Oxalyl Chloride)?

  • Answer: Only as a last resort. While sterically small, the HCl byproduct can be detrimental if the cyclopropane is sensitive, and removing the excess reagent is tedious. TFFH (Acid Fluoride) is the modern, safer equivalent of this approach.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society. Link

    • Context: Establishes HATU/HOAt as superior for hindered systems due to the neighbor-effect of the pyridine ring.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Comprehensive review comparing HATU, TFFH, and T3P for difficult couplings.
  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[5] Journal of Organic Chemistry. Link

    • Context: Validates the "Acid Fluoride" (TFFH) approach for sterically hindered amines where uronium salts fail.
  • Dunetz, J. R., et al. (2016). T3P: The Greenest Reagent for Amide Coupling? Organic Process Research & Development. Link

    • Context: Details the specific utility of T3P in EtOAc for clean, epimerization-free coupling of hindered substr

Sources

Technical Guide: Minimizing Side Reactions in Spiro[2.4]heptan-1-ylmethanamine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Spiro[2.4]heptan-1-ylmethanamine is a high-value scaffold in medicinal chemistry due to its ability to lock pharmacophores in a rigid, non-planar conformation. However, this rigidity comes at a cost: Strain Energy.

The spiro[2.4] system contains a cyclopropane ring fused to a cyclopentane. The cyclopropane ring possesses significant "double bond character" due to its Walsh orbitals (high p-character bonds). This makes the ring susceptible to electrophilic attack and acid-catalyzed ring opening, acting similarly to an alkene.

The Core Challenge: You must functionalize the primary amine (


) without disturbing the metastable cyclopropane ring.

Critical Failure Modes & Troubleshooting

Module A: Acid-Catalyzed Ring Opening

Context: This is the most common failure mode during amide coupling or deprotection steps involving strong acids (e.g., TFA, HCl).

  • The Mechanism: Protons (

    
    ) do not just protonate the amine; they can protonate the cyclopropane ring edge or corner. This leads to the formation of a carbocation intermediate, which is then quenched by a nucleophile (like 
    
    
    
    or
    
    
    ), resulting in a ring-opened alkyl chain.
  • Symptom: Loss of the spiro-core signal in NMR; appearance of olefinic protons or alkyl chloride impurities.

Troubleshooting Protocol: The "Buffered" Coupling Strategy

Do NOT use acid chlorides (R-COCl) without strict temperature and base control. The generation of HCl byproducts is often sufficient to crack the ring.

ParameterStandard Protocol (Risky) Optimized Protocol (Safe)
Reagent Acid Chloride / PyridineHATU / DIPEA or COMU / NMM
pH Control Often drops < 2 locallyMaintained > 7.5 (Basic)
Temperature


constant for addition
Quench 1M HClSaturated

or Citric Acid (pH 4-5)

Corrective Action: If you observe ring opening:

  • Switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly good as it has low epimerization rates and easy workup.

  • Pre-mix the carboxylic acid and base before adding the spiro-amine to ensure the environment is basic upon contact.

Module B: Reductive Amination Risks

Context: Forming secondary amines via reductive amination.[1][2] Issue: Standard hydrogenation (


) often reduces the cyclopropane ring along with the imine. Strong hydride donors (

) can also attack the strained ring.
Troubleshooting Protocol: Chemo-Selective Reduction

Use a hydride source that is kinetically fast for imines but inert toward cyclopropanes.

Step-by-Step Workflow:

  • Imine Formation: Combine Spiro-amine (1.0 eq) + Aldehyde (1.1 eq) +

    
     (drying agent) in DCM. Stir for 2–4 hours.
    
    • Why? Pre-forming the imine prevents aldehyde reduction.

  • Filtration: Remove

    
     (water removal drives equilibrium).
    
  • Reduction: Cool to

    
    . Add Sodium Triacetoxyborohydride (STAB)  (1.5 eq).
    
    • Why STAB? It is milder than

      
       and 
      
      
      
      and does not require acidic pH to activate, protecting the ring.
  • Workup: Quench with saturated

    
    .
    
Module C: Over-Alkylation (The "Dimer" Problem)

Context: Direct alkylation with alkyl halides. Issue: The spiro-amine is less sterically hindered than it appears. The


 spacer pushes the amine away from the bulk of the spiro rings, making it highly nucleophilic. This leads to dialkylation.

Solution:

  • Use a Capping Strategy: If mono-alkylation is the goal, use reductive amination (Module B) instead of

    
     substitution.
    
  • If

    
     is mandatory:  Use a syringe pump to add the alkyl halide slowly to a large excess of the amine (High Dilution Principle).
    

Decision Logic & Mechanism Visualization

Figure 1: Functionalization Decision Tree

Use this logic flow to select the correct reagents for your specific transformation.

FunctionalizationLogic Start Start: Spiro[2.4]heptan-1-ylmethanamine Goal What is your target? Start->Goal Amide Amide Bond Goal->Amide Amine Secondary Amine Goal->Amine AcidSens Is the partner Acid Sensitive? Amide->AcidSens ReducMethod Method Selection Amine->ReducMethod UseHATU Use HATU/DIPEA (Maintain pH > 8) AcidSens->UseHATU Yes (or Unknown) UseAcidCl Use Acid Chloride with Excess Pyridine (Keep T < 0°C) AcidSens->UseAcidCl No (Robust) AvoidPd AVOID H2/Pd-C (Risks Ring Hydrogenation) ReducMethod->AvoidPd UseSTAB Use STAB or NaBH3CN (Chemo-selective) ReducMethod->UseSTAB Recommended

Caption: Decision matrix for reagent selection to avoid ring cleavage and over-reaction.

Figure 2: The Acid-Catalyzed Ring Opening Mechanism

Understanding why the ring breaks is key to preventing it.

RingOpening Step1 Intact Spiro Cyclopropane (High p-character bonds) Step2 Protonation (H+) Attacks Ring Edge Step1->Step2 + Acid Step3 Carbocation Intermediate (Ring Strain Release) Step2->Step3 Ring Cleavage Step4 Nucleophilic Attack (X-) = Linear Impurity Step3->Step4 + Cl-/H2O

Caption: Mechanism of failure. The Walsh orbitals of the cyclopropane act as a "pseudo-alkene," accepting protons and leading to irreversible ring opening.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl in Dioxane to make the salt form of my product? A: Proceed with extreme caution. While the amine salt is stable, the formation process generates high local acidity.

  • Recommendation: Use Oxalic acid or Fumaric acid to form salts. These are milder and often yield crystalline solids without threatening the cyclopropane ring [1]. If HCl is required, use a stoichiometric amount of 1M HCl in ether at

    
    , do not use excess gas.
    

Q2: My LCMS shows a mass of M+18 or M+36. What happened? A: This indicates ring opening.[3][4]

  • M+18: Hydration. The ring opened and trapped a water molecule (Acid catalyzed hydration).

  • M+36: Hydrochlorination. The ring opened and trapped a chloride ion (from HCl).

Q3: Is the spiro[2.4] system stable to chromatography on silica gel? A: Generally, yes. However, some "active" silica grades are acidic.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites on the silica and prevents on-column degradation [2].

Q4: I need to remove a Boc protecting group. TFA is opening the ring. What now? A: Switch to TMSOTf / 2,6-Lutidine or HCl in EtOAc (controlled stoichiometry).

  • Alternative: If possible, use an Fmoc protecting group for the synthesis, which is deprotected with Piperidine (basic conditions), completely avoiding the acid stability issue.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. [Link]

    • Context: Foundational text on the "Walsh Orbital" theory and the alkene-like reactivity of cyclopropanes toward electrophiles.
  • Gomes, P., et al. (2007). Amide bond formation: beyond the active ester.[5] Chemical Reviews. [Link]

    • Context: Comprehensive review of coupling reagents (HATU/T3P)
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

    • Context: The definitive protocol for using STAB to prevent side reactions in sensitive amine substr

Sources

Technical Support Center: Optimizing Solvent Selection for Spiro[2.4]heptan-1-ylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Spiro[2.4]heptan-1-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical parameter of solvent selection. The unique spirocyclic structure of this primary amine presents both opportunities and challenges in synthetic chemistry. Choosing the right solvent is paramount to controlling reaction kinetics, selectivity, and overall yield. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to streamline your experimental workflow.

Section 1: Fundamental Principles of Solvent Selection for Spiro[2.4]heptan-1-ylmethanamine

The reactivity of Spiro[2.4]heptan-1-ylmethanamine is dominated by the nucleophilic primary amine group. Consequently, many of its key transformations, such as N-alkylation and N-acylation, are governed by nucleophilic substitution mechanisms. The choice of solvent directly influences the nucleophilicity of the amine and the stability of transition states.

The Protic vs. Aprotic Dichotomy in Amine Reactions

The most critical decision in solvent selection for this amine revolves around whether to use a protic or aprotic solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. While effective at dissolving polar reagents, they can form a "cage" around the amine's lone pair through hydrogen bonding.[1][2] This solvation shell sterically hinders the amine and reduces its nucleophilicity, slowing down reactions like SN2 alkylations.[1][3] However, for SN1-type reactions or reactions involving charged intermediates, these solvents can be beneficial by stabilizing carbocations.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are highly effective for SN2 reactions involving amines.[1][4] They solvate the counter-ion (cation) of the nucleophile, leaving the amine "naked" and highly reactive.[2][5] This dramatically increases the rate of SN2 reactions compared to protic solvents.[1]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for reactions involving charged species or highly polar reactants, as the starting materials often have poor solubility.[6][7] However, they can be useful in specific cases, such as when trying to minimize side reactions or for certain catalytic processes.

The logical flow for selecting a starting solvent is visualized in the decision tree below.

Solvent_Selection_Decision_Tree start Start: Define Reaction Type reaction_type Primary Amine Reaction (e.g., N-Alkylation, N-Acylation) start->reaction_type mechanism Dominant Mechanism? reaction_type->mechanism sn2 SN2 (Concerted, Bimolecular) mechanism->sn2 Yes sn1 SN1 / Other (Carbocation Intermediate) mechanism->sn1 No aprotic_choice Prefer Polar Aprotic Solvents (DMSO, DMF, MeCN, THF) sn2->aprotic_choice protic_choice Consider Polar Protic Solvents (MeOH, EtOH, H2O) sn1->protic_choice solubility_check Are all reactants soluble? aprotic_choice->solubility_check protic_choice->solubility_check solubility_check->aprotic_choice No, Try another optimize Optimize: Screen Solvents (See Protocol) solubility_check->optimize Yes

Experimental workflow for parallel solvent screening.

Procedure:

  • Preparation: To five separate, dry reaction vials, add Spiro[2.4]heptan-1-ylmethanamine (e.g., 50 mg, 1.0 equiv) and K₂CO₃ (1.5 equiv).

  • Solvent Addition: To each vial, add 2 mL of a different candidate solvent (Vial 1: MeCN, Vial 2: DMF, Vial 3: THF, Vial 4: 2-MeTHF, Vial 5: Isopropanol). Stir the mixtures for 5 minutes to ensure dissolution/suspension.

  • Initiation: Add the alkyl halide (1.1 equiv) to each vial.

  • Reaction: Stir all reactions at a constant temperature (e.g., room temperature or 50 °C).

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture, quench with a drop of water, and spot on a TLC plate (or analyze by LCMS).

  • Analysis: Compare the reaction progress across the different solvents. Look for the solvent that provides the fastest conversion to the desired product with the fewest side products.

  • Selection: Based on the analysis, select the optimal solvent for a larger-scale reaction.

Section 5: Data Reference Tables

Table 1: Properties of Common Solvents for Amine Reactions

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
AcetonitrileMeCNPolar Aprotic37.582Excellent SN2 solvent, easy to remove. [8]
N,N-DimethylformamideDMFPolar Aprotic36.7153Strong solvent, high boiling point, potential toxicity. [8][9]
Dimethyl sulfoxideDMSOPolar Aprotic47189Very strong solvent, high boiling point, can complicate work-up. [8][10]
TetrahydrofuranTHFPolar Aprotic7.566Good for less polar reagents, can form peroxides. [11]
2-Methyl-THF2-MeTHFPolar Aprotic6.280Greener alternative to THF. [12][13]
EthanolEtOHPolar Protic24.578Can slow SN2 reactions due to H-bonding. [1]
IsopropanolIPAPolar Protic19.982Similar to ethanol, often used in reductive aminations. [13]
Toluene-Non-Polar2.4111Used when low polarity is required; good for azeotropic water removal. [14]

References

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution . Chemistry Net. [Link]

  • How are solvents chosen in organic reactions? . Chemistry Stack Exchange. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? . ACS. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? . Reddit. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . National Institutes of Health (NIH). [Link]

  • Impact of Solvent on the Thermal Stability of Amines . ACS Publications. [Link]

  • Important points to be considered for selecting solvents in different applications . OnlyTRAININGS. [Link]

  • SN1 vs SN2 . KPU Pressbooks. [Link]

  • Is there a guide to selecting solvents for synthesis? . Reddit. [Link]

  • Why does a polar solvent disfavour an SN2 reaction? . Quora. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . MDPI. [Link]

  • Solvents to Fragments to Drugs: MD Applications in Drug Design . National Institutes of Health (NIH). [Link]

  • Avoiding Over-alkylation . ACS GCI Pharmaceutical Roundtable. [Link]

  • In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes . 3DS Blog. [Link]

  • Impact of Solvent on the Thermal Stability of Amines . National Institutes of Health (NIH). [Link]

  • Nucleophilicity Trends of Amines . Master Organic Chemistry. [Link]

  • Tools and techniques for solvent selection: green solvent selection guides . White Rose Research Online. [Link]

  • Ch 8 : Solvent Effects . University of Calgary. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs . Pharmaceutical Technology. [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs . National Institutes of Health (NIH). [Link]

  • Amine Alkylation Explained . Pearson. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Alkylation of Amines . Reddit. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Solvents and Process efficiency . Organic Chemistry Data. [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid . PubChem. [Link]

  • Spiro[2.4]heptan-5-one . National Institutes of Health (NIH). [Link]

  • Solvent Selection . YouTube. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes . ResearchGate. [Link]

  • Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol . Sciforum. [Link]

  • 1-Methylspiro[2.4]heptan-1-amine . PubChem. [Link]

  • Solvent selection tool . American Chemical Society. [Link]

  • Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7) . Chemchart. [Link]

  • Hepatamine Side Effects: Common, Severe, Long Term . Drugs.com. [Link]

  • Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity . MDPI. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol . MDPI. [Link]

Sources

Technical Support Center: Stability of Spiro[2.4]heptan-1-ylmethanamine

[1]

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine presents a unique stability profile governed by two competing structural features: the high ring strain of the spiro-cyclopropane moiety and the basicity of the primary amine .[1]

In aqueous solution, this compound exhibits pH-dependent stability .[1] While the spiro[2.4]heptane scaffold is kinetically stable under ambient conditions, it functions as a "loaded spring" (approx. 26 kcal/mol strain energy).[1] Improper pH handling can trigger irreversible ring-opening hydrolysis or reversible aggregation.[1]

This guide provides the mechanistic insights and protocols necessary to maintain sample integrity during drug development workflows.

Module 1: Critical Stability Factors

The "Amine Shield" Effect (Acidic pH)[1]
  • Mechanism: In acidic media (pH < 7), the primary amine is protonated (

    
    ).[1] This positive charge creates an electrostatic field that repels hydronium ions (
    
    
    ), effectively shielding the strained cyclopropane ring from acid-catalyzed opening.[1]
  • Risk: If the temperature is elevated (>40°C) in strong acid (pH < 2), thermal energy overcomes this repulsion, leading to ring opening and hydration to form alcohols or rearranged alkenes.[1]

The "Free Base" Trap (Basic pH)[1]
  • Mechanism: The pKa of the primary amine is estimated at ~10.[1]5. As pH approaches or exceeds this value, the molecule exists as a neutral free base.[1]

  • Risk: The neutral spiro[2.4]heptane scaffold is highly lipophilic.[1] In aqueous buffers at pH > 9, the compound will "oil out" or precipitate, often mistaken for chemical degradation.[1]

The "Phantom Impurity" (Atmospheric )[1]
  • Mechanism: Like all primary alkyl amines, this compound reacts rapidly with atmospheric

    
     to form carbamate salts.[1]
    
  • Observation: This appears as a new, late-eluting peak in HPLC or a shifting baseline, which is often misdiagnosed as oxidative degradation.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: My sample turned cloudy immediately upon dilution in PBS (pH 7.4). Is it degrading?

Diagnosis: Likely Physical Instability (Solubility limit), not chemical degradation.[1]

  • Root Cause: While the hydrochloride salt is soluble, the free base has significant lipophilicity.[1] At pH 7.4, a fraction of the compound deprotonates.[1] If the concentration is high (>10 mM), the free base aggregates.[1]

  • Corrective Action:

    • Acidify the solution slightly (pH 4-6) using dilute acetic acid or HCl.

    • Add a co-solvent: 5-10% DMSO or Acetonitrile.[1]

    • Verification: If the solution clears upon acidification, the compound is chemically intact.[1]

Q2: I see a new peak at RRT 0.85 in my acidic HPLC method after 24 hours.

Diagnosis: Chemical Degradation (Acid-Catalyzed Ring Opening).

  • Root Cause: Prolonged exposure to acidic mobile phases (e.g., 0.1% TFA) at room temperature or higher can slowly cleave the cyclopropane ring.[1]

  • Corrective Action:

    • Switch Buffers: Move to a milder buffer system (e.g., Ammonium Formate, pH 4.5) rather than strong acids like TFA.[1]

    • Temperature Control: Maintain autosampler temperature at 4°C. Never heat the column above 30°C for this compound.

Q3: My LC-MS shows a mass shift of +44 Da. Is this oxidation?

Diagnosis: Carbamate Formation (Reaction with

1
  • Root Cause: The amine has reacted with dissolved carbon dioxide.[1] Mass shift:

    
     (addition of 
    
    
    ).[1]
  • Corrective Action:

    • Degas Solvents: Thoroughly degas all aqueous buffers.[1]

    • Acidify: Carbamates are unstable in acid.[1] Injecting the sample in an acidic diluent usually reverts the carbamate back to the parent amine immediately.[1]

Module 3: Decision Logic & Pathways

The following diagrams visualize the troubleshooting logic and the chemical degradation pathways.

Figure 1: Stability Troubleshooting Flowchart

TroubleshootingStartIssue ObservedCloudyPrecipitation / CloudinessStart->CloudyNewPeakNew HPLC PeakStart->NewPeakCheckpHCheck pHCloudy->CheckpHCheckMassCheck Mass Shift (LCMS)NewPeak->CheckMassAcidifyAcidify to pH < 4CheckpH->AcidifyIf pH > 7ClearSolution Clears?Acidify->ClearPhysSolPhysical Issue:Free Base SolubilityClear->PhysSolYesDegradationChemical Issue:Polymerization/Agg.Clear->DegradationNoPlus16+16 Da (Oxidation)CheckMass->Plus16N-OxidePlus44+44 Da (Carbamate)CheckMass->Plus44CO2 AdductMinus18+18 Da (Hydration/Ring Open)CheckMass->Minus18Ring Opening

Caption: Diagnostic logic for distinguishing physical solubility issues from chemical degradation.

Figure 2: Degradation Pathways of Spiro[2.4]heptan-1-ylmethanamine

PathwaysParentSpiro[2.4]heptan-1-ylmethanamine(Intact)AcidH+ / HeatParent->AcidOxidantO2 / PeroxidesParent->OxidantCO2Atmospheric CO2Parent->CO2RingOpenRing-Opened Alcohol(Irreversible)Acid->RingOpenHydrationNOxideN-Oxide(Irreversible)Oxidant->NOxideOxidationCarbamateCarbamate Salt(Reversible)CO2->CarbamateAdduct FormationCarbamate->ParentAcid/Heat

Caption: Primary degradation pathways.[1] Note that Carbamate formation is reversible, while ring opening is not.[1]

Module 4: Standardized Protocols

Recommended Storage Conditions
StateConditionShelf Life (Est.)
Solid (HCl Salt) -20°C, Desiccated, Argon flush> 2 Years
Aqueous Stock (pH < 5) -80°C6 Months
Aqueous Stock (pH > 7) NOT RECOMMENDED due to precipitation< 24 Hours
Stability-Indicating HPLC Method

Use this method to validate the integrity of your specific batch.[1]

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18),

    
    .[1]
    
    • Why: CSH columns provide better peak shape for basic amines at low pH.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: CAD (Charged Aerosol Detector) or ELSD.[1]

    • Critical Note: This molecule lacks a strong chromophore (UV active groups).[1] UV detection at 205-210 nm is possible but prone to baseline noise.[1] CAD/ELSD is strongly recommended. [1]

  • Sample Diluent: Water:Acetonitrile (90:[1]10) + 0.1% Formic Acid.[1]

References

  • Ring Opening of (Spiro[2.4]hepta-4,6-diene)tricarbonyliron: A Revisit. Organometallics (ACS Publications).[1] Discusses acid-catalyzed ring opening mechanisms in spiro[2.4] systems. Available at: [Link][1]

  • Acid-Catalyzed Epoxide Opening (Analogous Ring Strain Mechanisms). Chemistry LibreTexts. Explains the kinetics of strained ring opening under acidic conditions. Available at: [Link][1]

Technical Support Center: Spirocyclic Amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Spirocyclic Amines

Ticket ID: SP-RXN-9942 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely transitioning from flat,


-rich heterocycles (piperidines, morpholines) to 

-rich spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes) to improve solubility or metabolic stability.

The Core Issue: While spirocyclic amines are excellent bioisosteres, they suffer from a Nucleophilicity-Basicity Mismatch . Due to the rigid, orthogonal exit vectors of the spiro-quaternary carbon, the amine nitrogen is often sterically shielded. It remains basic (able to accept a proton) but becomes a poor nucleophile (unable to attack an electrophile) because the trajectory required for orbital overlap is blocked.

This guide addresses the three most common failure modes: Amide Coupling Stagnation , Buchwald-Hartwig Poisoning , and Solubility-Driven False Negatives .

Module 1: Diagnostic Framework

Before changing reagents, confirm the failure mode.

Q1: Why is my reaction stalling despite the amine being basic (pKa ~10-11)?

A: You are confusing thermodynamics (basicity) with kinetics (nucleophilicity). In spiro[3.3]heptan-2-amine, the nitrogen lone pair is accessible to small protons (


) but sterically hindered against larger electrophiles (acyl chlorides, Pd-centers).

Diagnostic Test: Run a competition experiment.

  • Mix 1 eq. of your spiro-amine, 1 eq. of piperidine, and 0.5 eq. of benzoyl chloride.

  • Result A: Only benzoyl-piperidine forms.

    
    Issue is Steric Nucleophilicity.  (Proceed to Module 2).
    
  • Result B: No reaction occurs.

    
    Issue is Electronic/Solubility.  (Proceed to Module 4).
    

Module 2: Amide Coupling Troubleshooting

Standard HATU/EDC protocols often fail because the activated ester decomposes faster than the bulky spiro-amine can attack it.

Q2: HATU/DIEA showed <5% conversion. What is the next logical step?

A: Stop using OBt/OAt-based reagents. The leaving group is too bulky. You need to reduce the steric demand of the electrophile.

Protocol A: The Acyl Fluoride Method (TFFH) Acyl fluorides are highly reactive yet stable enough to handle. The small size of the fluoride allows the bulky spiro-amine to access the carbonyl carbon.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Conditions: 1.0 eq Acid, 1.1 eq TFFH, 2.5 eq DIEA, DCM,

    
    .
    
  • Why: The

    
     bond is strong but the small atomic radius of Fluorine lowers the transition state energy for bulky nucleophiles.
    

Protocol B: The "Nuclear" Option (In Situ Acid Chloride) If functional groups allow (no acid-labile groups), generate the acid chloride in situ.

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is milder than

    
    .
    
  • Workflow: Treat acid with Ghosez's reagent (1 eq) in dry DCM (

    
    , 1h) 
    
    
    
    Add spiro-amine + pyridine.

Decision Logic for Amide Coupling:

AmideCoupling Start Amide Coupling Failure CheckSteric Is Amine Sterically Hindered? (e.g., Spiro[3.3]) Start->CheckSteric Standard Use HATU / DIEA CheckSteric->Standard No (Piperidine-like) Advanced Switch Activation Strategy CheckSteric->Advanced Yes (Spiro/Bulky) T3P Try T3P (50% in EtOAc) + Pyridine (High Temp) Advanced->T3P First Line TFFH Try TFFH (Acyl Fluoride) Low Steric Bulk T3P->TFFH If T3P Fails Ghosez Ghosez's Reagent (Acid Chloride) TFFH->Ghosez If TFFH Fails

Figure 1: Decision matrix for coupling sterically demanding spirocyclic amines.

Module 3: C-N Cross-Coupling (Buchwald-Hartwig)

Spiro-amines often fail to reduce Pd(II) to Pd(0), leading to "dead" catalyst.

Q3: I see no product with Pd(OAc)2/BINAP. Is the catalyst poisoned?

A: It likely never activated. Bulky amines are poor reducing agents for Pd(II). Furthermore, bidentate ligands like BINAP can create a "crowded" metal center that rejects the spiro-amine during the amine coordination step.

The Solution: Pre-catalysts and Bulky Monodentate Ligands.

ParameterRecommendationScientific Rationale
Ligand BrettPhos (Primary amines)RuPhos (Secondary amines)These ligands are dialkylbiarylphosphines. They are bulky enough to promote reductive elimination but flexible enough to allow bulky amine coordination.
Pd Source Pd-G3 or Pd-G4 Precatalysts Bypasses the need for amine-mediated reduction. Generates active

immediately upon base exposure.[1]
Base LHMDS or NaOtBu LHMDS is superior for spiro-amines. It prevents "inhibition" by forming non-productive complexes and minimizes side reactions.

Optimized Protocol (Micro-scale):

  • Vessel: Nitrogen-flushed vial.

  • Solids: 1.0 eq Aryl Bromide, 1.2 eq Spiro-amine, 0.05 eq RuPhos-Pd-G3 .

  • Liquids: Add THF (0.2 M). Add 2.0 eq LHMDS (1M in THF) dropwise.

  • Temp: Heat to

    
    . Note: LHMDS allows lower temps than Carbonate bases.
    

BuchwaldCycle cluster_warning Critical Failure Point PreCat Pd-G3 Precatalyst ActivePd L-Pd(0) Active Species PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd Ar-Br AmineCoord Amine Coordination (Steric Bottleneck!) OxAdd->AmineCoord Spiro-Amine Deprot Deprotonation (Base: LHMDS) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd

Figure 2: The Buchwald-Hartwig cycle highlighting the steric bottleneck at amine coordination, solved by using Monodentate ligands (RuPhos/BrettPhos).

Module 4: Physicochemical Handling (Solubility)

Spirocyclic amines are often rigid and crystalline. Their salts can be "brick dust."

Q4: My spiro-amine HCl salt won't dissolve in DCM/DMF. Can I run the reaction heterogeneous?

A: No. Heterogeneous coupling of hindered amines rarely works because the effective concentration of the free amine is near zero.

The "Free-Base" Trap: Many researchers try to free-base in situ using DIEA/TEA.

  • Problem: Spiro-amine salts (especially oxalates or HCl) form tight lattice networks. DIEA cannot penetrate the crystal lattice to deprotonate the amine efficiently in organic solvents.

The Fix: Biphasic Free-Basing

  • Suspend the salt in

    
    .
    
  • Add an equal volume of 1M NaOH (or sat.

    
    ).
    
  • Stir vigorously for 20 mins until the solid dissolves/clears.

  • Separate layers, dry organic phase (

    
    ), and concentrate immediately  before adding to the reaction.
    
    • Why? This ensures the amine is truly molecularly dispersed before it encounters the electrophile.

Q5: What is the best solvent for spiro-amine reactions?

If standard solvents (DCM, DMF) fail due to solubility:

  • HFIP (Hexafluoroisopropanol): For amide couplings. HFIP is a hydrogen-bond donor that solvates the amine lone pair, breaking up aggregates, but—counterintuitively—increases the reaction rate of amide couplings by activating the ester carbonyl.

References

  • Barnes-Seeman, D. et al. (2014). "Spirocyclic piperidines in drug discovery." ACS Medicinal Chemistry Letters.

  • Duncton, M. A. (2011). "Minireview: Recent applications of acyl fluorides in amide bond formation." MedChemComm.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Mykhailiuk, P. K. (2015). "Spiro[3.3]heptanes as promising scaffolds for drug discovery." Chemistry – A European Journal.

  • Vertex Pharmaceuticals. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Med. Chem. Lett. (Discusses BrettPhos/LHMDS utility).

Sources

Technical Support Center: Spiro[2.4]heptan-1-ylmethanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Spiro[2.4]heptan-1-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this key building block with high purity. We will address common impurities, troubleshooting strategies, and provide detailed protocols to resolve specific purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Spiro[2.4]heptan-1-ylmethanamine?

The synthesis of Spiro[2.4]heptan-1-ylmethanamine typically proceeds via the reductive amination of Spiro[2.4]heptan-1-one.[1][2] Consequently, the impurities encountered are directly related to this reaction pathway. You should anticipate the presence of:

  • Unreacted Starting Material: Spiro[2.4]heptan-1-one.

  • Reduction Byproduct: Spiro[2.4]heptan-1-ol, formed from the reduction of the ketone starting material by the hydride reagent.

  • Diastereomers: The product molecule contains at least one stereocenter. Depending on the synthetic route and starting materials, you may have a mixture of diastereomers which can be difficult to separate.[3]

  • Residual Reagent Byproducts: Inorganic salts (e.g., borates) from reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]

  • Over-alkylated Species: Secondary or tertiary amines, although less common when using a large excess of an ammonia source.[5]

Q2: What is the best initial approach for analyzing the purity of my crude product?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent first step to visualize the number of components. Staining with ninhydrin can selectively visualize primary and secondary amines, while a potassium permanganate stain will show the alcohol byproduct and potentially the ketone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial analysis. It will provide the mass of each component, allowing you to quickly identify the product, unreacted ketone, and the alcohol byproduct.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your desired product and help identify the major impurities. The presence of a signal around 9-10 ppm in DMSO-d6 for ¹H NMR can indicate the ammonium salt of your product, while characteristic carbonyl signals in ¹³C NMR (~210 ppm) would point to the unreacted ketone.[6]

Q3: My crude reaction mixture looks like a complex mess by LC-MS. Where do I begin the purification process?

Start with a simple, bulk separation technique to remove the most dissimilar impurities before moving to more refined methods. An acid-base liquid-liquid extraction is almost always the best first step.[8] This technique leverages the basicity of the target amine to separate it from neutral organic impurities like the unreacted ketone and the alcohol byproduct.

Troubleshooting and Purification Guides

This section provides solutions to specific problems you may encounter during purification.

Problem 1: My crude product is heavily contaminated with the starting ketone and the corresponding alcohol.

This is the most common issue. These neutral impurities are best removed by an acid-base extraction. The amine is basic and will be protonated by an acid to form a water-soluble ammonium salt. The neutral ketone and alcohol will remain in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.[8]

  • Phase Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.

  • Extraction: Drain the aqueous layer. Wash the organic layer two more times with 1 M HCl to ensure all amine has been extracted. Combine all aqueous layers.

  • Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10 (confirm with pH paper).[8] This deprotonates the ammonium salt, regenerating the free amine.

  • Back-Extraction: Extract the free amine from the aqueous layer three times with fresh portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Problem 2: Acid-base extraction worked, but my product is still a mixture of two or more compounds with the same mass (diastereomers).

Separating diastereomers can be challenging as their physical properties are often very similar. However, they are not identical, which allows for separation by chromatography or crystallization.[9]

While amines can be tricky to purify on standard silica gel due to their basicity causing peak tailing, this can be overcome.

  • Recommended Method: Use a modified eluent system. A typical system would be Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide or Triethylamine added to the mobile phase.[10] The basic additive deactivates the acidic silanol groups on the silica surface, leading to better peak shape and improved separation.

  • Alternative Stationary Phase: Consider using alumina (basic or neutral) or C18 reversed-phase silica gel for the separation of these polar compounds.[11]

This classical resolution technique is highly effective for separating diastereomers on a larger scale.[3][12] It involves reacting the amine mixture with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different crystal lattice energies and solubilities, allowing one to be selectively crystallized.

  • Select a Resolving Agent: Common choices for resolving amines include (R)-(-)- or (S)-(+)-Mandelic acid, or (+)- or (-)-Tartaric acid.[3][13]

  • Salt Formation: Dissolve your diastereomeric amine mixture in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). In a separate flask, dissolve an equimolar amount of the chosen chiral acid in the same solvent.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. The salt of one diastereomer may precipitate immediately. If not, you may need to slowly cool the solution, add an anti-solvent (like hexane), or scratch the inside of the flask to induce crystallization.[13]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]

  • Purity Check: Analyze the purity of the crystallized salt and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess (de).

  • Amine Liberation: To recover the free amine, dissolve the purified salt in water and perform an acid-base extraction as described in Protocol 1 (steps 6-8 only).

Data Summary & Workflow Visualization

The following table summarizes the common impurities and the recommended primary method for their removal.

Impurity NameChemical ClassTypical Analytical SignalRecommended Removal Method
Spiro[2.4]heptan-1-oneKetone (Neutral)¹³C NMR: ~210 ppm; LC-MS: [M+H]⁺Acid-Base Extraction
Spiro[2.4]heptan-1-olAlcohol (Neutral)¹H NMR: Broad -OH singletAcid-Base Extraction
DiastereomersAmine (Basic)LC-MS: Same mass, different RTFlash Chromatography / Salt Crystallization
Borate SaltsInorganic SaltNot visible by typical organic analysisAqueous Workup / Extraction
General Purification Workflow

The diagram below outlines the standard decision-making process for purifying crude Spiro[2.4]heptan-1-ylmethanamine.

G Crude Crude Reaction Mixture Analysis1 Initial Purity Analysis (TLC, LC-MS) Crude->Analysis1 AcidBase Protocol 1: Acid-Base Extraction Analysis1->AcidBase Neutral impurities (ketone, alcohol) present Analysis2 Purity Analysis (LC-MS, NMR) AcidBase->Analysis2 Pure Pure Product (>95%) Analysis2->Pure Purity OK Diastereomers Diastereomers Present? Analysis2->Diastereomers Impurities remain Diastereomers->Pure No Chromatography Flash Chromatography Diastereomers->Chromatography Yes (Small Scale) Crystallization Protocol 2: Diastereomeric Salt Crystallization Diastereomers->Crystallization Yes (Large Scale) FinalAnalysis Final Purity & Structural Confirmation (NMR, qNMR) Chromatography->FinalAnalysis Crystallization->FinalAnalysis

Caption: General purification workflow for Spiro[2.4]heptan-1-ylmethanamine.

Troubleshooting Diastereomer Separation

This decision tree helps in selecting the appropriate method for resolving diastereomeric mixtures.

G Start Diastereomeric Mixture Confirmed by LC-MS/NMR Scale What is your scale? Start->Scale SmallScale < 1 gram Scale->SmallScale Small LargeScale > 1 gram Scale->LargeScale Large PrepHPLC Preparative HPLC (Reversed-Phase) SmallScale->PrepHPLC SaltScreen Screen for Chiral Acids (Tartaric, Mandelic, etc.) LargeScale->SaltScreen Crystals Crystals Formed? SaltScreen->Crystals Optimize Optimize Solvent System (Cooling, Anti-solvent) Crystals->Optimize No Isolate Isolate & Liberate Amine (Protocol 2) Crystals->Isolate Yes Optimize->SaltScreen

Caption: Decision tree for separating diastereomers of the target amine.

References

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]

  • Google Patents. (1969). Separation and purification of secondary alkyl primary amines. US3470251A.
  • Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(8), 13834–13876. [Link]

  • Teledyne ISCO. (2012). Purification of primary amines. RediSep C-18 reversed phase column. [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Google Patents. (2006). Synthesis of amine stereoisomers. WO2006030017A1.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • ResearchGate. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • YouTube. (2022). How to purify Amine?[Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Syntheses. (2018). Multigram-Scale Synthesis of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2011). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

Sources

Technical Support Center: Spiro[2.4]heptan-1-ylmethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Stabilization of Hygroscopic Amine Salts

Executive Summary & Immediate Action

The Core Problem: Salts of Spiro[2.4]heptan-1-ylmethanamine (particularly Hydrochloride [HCl] and Trifluoroacetate [TFA]) are deliquescent .[1][2] They rapidly adsorb atmospheric moisture, transitioning from a free-flowing powder to a sticky gum within minutes of exposure (40–60% RH).[1][2]

Impact:

  • Stoichiometric Error: Weighing "wet" salt leads to under-loading of the amine in coupling reactions, causing incomplete conversion of expensive electrophiles.[1][2]

  • Process Failure: Moisture poisons water-sensitive reagents (e.g., acid chlorides, isocyanates).[1]

  • Physical Handling: Material adheres to spatulas and weighing boats, causing loss of yield.[2]

Status: CRITICAL If your material has turned into a liquid or sticky gum, DO NOT HEAT above 60°C without vacuum.[2] The strained spiro[2.4] system possesses high ring strain energy (~26 kcal/mol); excessive thermal stress in the presence of acidic moisture can trigger ring-opening or rearrangement.

Decision Matrix: Workflow Selection

Use this logic flow to determine the correct handling protocol for your current situation.

HandlingProtocol Start State of Material? Dry Free-flowing Powder Start->Dry Clumped Sticky / Clumped Start->Clumped Liquid Deliquesced (Liquid) Start->Liquid Weighing Protocol A: Inert Gas Weighing Dry->Weighing Immediate Use Drying Is the salt thermally stable >50°C? Clumped->Drying Rescue Liquid->Drying VacOven Protocol B: Vacuum Oven Drying Drying->VacOven Yes (HCl) Azeotrope Protocol C: Azeotropic Distillation Drying->Azeotrope No / Unsure (TFA) Subsequent Downstream Application? VacOven->Subsequent Azeotrope->Subsequent StockSol Protocol D: Volumetric Dosing (Recommended) Subsequent->StockSol High Precision Needed

Figure 1: Decision tree for selecting the appropriate handling or rescue protocol based on the physical state of the amine salt.

Technical Protocols

Protocol C: Azeotropic Drying (The "Rescue" Method)

Best for: Deliquesced salts or when thermal stability of the spiro-ring is a concern.

Theory: Water forms a low-boiling hetero-azeotrope with toluene or 2-MeTHF, allowing moisture removal at temperatures significantly below the boiling point of water, protecting the strained cyclopropane ring.[1]

Steps:

  • Dissolution: Dissolve the "gooey" salt in a minimum amount of anhydrous Methanol (MeOH) or Ethanol (EtOH) to ensure homogeneity.[2]

  • Chase Solvent: Add 10 volumes (relative to amine mass) of Toluene or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Evaporation: Concentrate on a rotary evaporator.

    • Bath Temp: < 45°C.[1][2]

    • Vacuum:[1][2][3][4][5] Ramp slowly to prevent bumping.[2]

  • Repeat: The alcohol will evaporate first, leaving the toluene/water azeotrope.[2] Repeat the toluene addition and evaporation 2–3 times.[2]

  • Final State: The product should precipitate as a white, amorphous solid or foam.[2]

  • Storage: Immediately backfill with Argon and store in a desiccator.

Protocol D: Volumetric Dosing (The "Gold Standard")

Best for: Accurate stoichiometry without needing a glovebox.

Theory: Weighing hygroscopic solids is inherently inaccurate because the mass changes during the weighing process.[2] Converting the solid to a solution of known concentration eliminates this variable.[2]

Steps:

  • Rapid Weighing: Quickly transfer the approximate amount of salt (e.g., ~1.0 g) into a tared volumetric flask. Record the exact mass (

    
    ).[2]
    
  • Solvation: Dilute to the mark with a dry, compatible solvent (e.g., DMF, DMSO, or MeOH).[2]

  • Quantification (qNMR):

    • Take a 50 µL aliquot.

    • Add internal standard (e.g., Maleic Acid or Trimethoxybenzene).[2]

    • Run 1H NMR (D2O or DMSO-d6).[1][2]

    • Calculate the Weight Percent (wt%) of the active amine.[2]

  • Dosing:

    • Calculate the required volume (

      
      ) for your reaction:
      
      
      
      
      (Where
      
      
      is the effective concentration derived from qNMR).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Gumming" on Spatula Relative Humidity (RH) > 40% in lab.[1][2]Do not scrape. Wash the spatula into the reaction vessel with the reaction solvent.[2] Switch to Protocol D (Volumetric Dosing).
Low Yield in Amide Coupling Water competing with Amine for the Activated Ester.[2]Add 3.0 equiv. of DIPEA or NMM .[2] The base neutralizes the salt and scavenges protons, but you must also add a desiccant like Molecular Sieves (3Å) to the reaction pot.
Inconsistent NMR Integration Water peak overlaps with Spiro-ring protons (0.4–0.8 ppm).[1][2]Run NMR in DMSO-d6 or CD3CN .[1][2] Avoid CDCl3 as it often contains acidic impurities that broaden amine peaks.[2]
Oil formation after workup Product is trapping solvent/water.[1][2]The spiro-scaffold is lipophilic.[1][2] Dissolve in DCM, dry over Na2SO4, filter, and evaporate. If oil persists, triturate with cold Pentane or Diisopropyl Ether .

Frequently Asked Questions (FAQs)

Q1: Can I use the salt if it has turned into a liquid? A: Yes, provided it has not degraded.[2]

  • Check: Run an LC-MS.[1][2] If the parent mass (M+H) is correct and no new impurities are visible, the "liquid" is simply a concentrated aqueous solution of the salt.

  • Fix: Use Protocol C (Azeotropic Drying) to remove the water, or simply dissolve it in your reaction solvent and add Molecular Sieves (4Å) for 4 hours prior to adding the electrophile.

Q2: Why not just use the free base? A: The free base of Spiro[2.4]heptan-1-ylmethanamine is a volatile liquid and rapidly absorbs CO2 from the air to form carbamates.[1][2] The salt form (HCl or TFA) is preferred for storage stability, despite the hygroscopicity issues.

Q3: Does the spiro-cyclopropane ring survive acidic drying conditions? A: Generally, yes.[1][2] The spiro[2.4]heptane system is robust compared to simple cyclopropanes.[2] However, avoid strong Lewis acids (like AlCl3) or temperatures >80°C in the presence of strong acids, which can trigger ring-expansion to bicyclo[3.2.0]heptane derivatives.[1]

Q4: How do I calculate the "Real" Molecular Weight (MW) of the wet salt? A: You cannot assume a fixed hydrate (e.g., Monohydrate). The water content varies.

  • Method: Perform a Karl Fischer (KF) titration to determine water % (

    
    ).[2]
    
  • Correction Factor:

    
    .[1][2]
    

References

  • Drying of Amine Salts

    • Source: Anderson, N. G. (2012).[2] Practical Process Research and Development. Academic Press.[1][2] (Chapter 11: Workup and Isolation).[2]

    • Relevance: Establishes azeotropic distillation (toluene/alcohol) as the standard for drying heat-sensitive amine salts.[1][2]

    • URL:

  • Handling Hygroscopic Reagents

    • Source: Redman, A. M., et al. (2015).[2] "A Practical Guide to the Handling of Hygroscopic Compounds in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Relevance: Validates the "Stock Solution/Volumetric Dosing" method (Protocol D) as superior to gravimetric handling for deliquescent salts.
    • URL:

  • Spiro[2.

    • Source: Wiberg, K. B. (1986).[2] "The Structures and Energies of Small Ring Systems." Angewandte Chemie International Edition.

    • Relevance: Provides data on ring strain energy (~26 kcal/mol) and thermal stability limits for spiro-cyclopropane systems.[1][2]

    • URL:

  • Amide Coupling in Wet Solvents

    • Source: Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2]

    • Relevance: Discusses the tolerance of various coupling agents (EDC vs. HATU)
    • URL:

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spiro[2.4]heptan-1-ylmethanamine, a molecule incorporating a unique spirocyclic scaffold with a primary amine functionality, presents an interesting case for spectroscopic analysis. This guide provides an in-depth interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, comparing its utility against other common analytical techniques and offering detailed experimental protocols.

The Structural Landscape of Spiro[2.4]heptan-1-ylmethanamine

Spiro[2.4]heptan-1-ylmethanamine is characterized by a cyclopentane ring fused to a cyclopropane ring at a single carbon atom, with a methanamine group attached to one of the cyclopropyl carbons. This structure gives rise to a distinct set of proton environments that can be resolved and interpreted by ¹H NMR spectroscopy.

Interpreting the ¹H NMR Spectrum: A Predictive Analysis

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Spiro[2.4]heptan-1-ylmethanamine

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H_aCyclopropane (CH-CH₂NH₂)~0.5 - 1.0Multiplet
H_b, H_cCyclopropane (CH₂)~0.2 - 0.8Multiplets
H_dCyclopentane (CH₂)~1.4 - 1.8Multiplet
H_eMethylene (CH₂-NH₂)~2.5 - 3.0Doublet of doublets
H_fAmine (NH₂)~1.0 - 2.0 (variable)Broad singlet
Key Spectral Features and Their Rationale:
  • Cyclopropane Protons (H_a, H_b, H_c): A hallmark of cyclopropane rings in ¹H NMR is the pronounced upfield shift of their proton signals, typically observed between 0.2 and 1.0 ppm.[1][2] This is attributed to the unique ring current effect within the strained three-membered ring, which creates a shielding magnetic field. The protons on the substituted carbon (H_a) are expected to be slightly downfield compared to the unsubstituted methylene protons (H_b, H_c) of the cyclopropane ring. Due to the rigid nature of the ring, these protons will exhibit complex splitting patterns (multiplets) arising from both geminal and vicinal coupling.

  • Cyclopentane Protons (H_d): The protons on the five-membered ring are predicted to resonate in the typical aliphatic region, around 1.4-1.8 ppm.[3] These eight protons are diastereotopic and will likely appear as a complex, overlapping multiplet due to intricate spin-spin coupling.

  • Methylene Bridge Protons (H_e): The two protons of the methylene group adjacent to the amine are diastereotopic and will be shifted downfield to approximately 2.5-3.0 ppm due to the electron-withdrawing effect of the nitrogen atom.[4] They are expected to couple with the adjacent cyclopropyl proton (H_a), resulting in a doublet of doublets.

  • Amine Protons (H_f): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable (1.0-2.0 ppm) and concentration-dependent, and they may undergo exchange with residual water in the NMR solvent, which can further broaden the signal.[5]

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for the structural elucidation of Spiro[2.4]heptan-1-ylmethanamine, a comprehensive characterization often involves complementary analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of Spiro[2.4]heptan-1-ylmethanamine

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on the proton framework, connectivity, and stereochemistry.Non-destructive, provides rich structural detail.Can result in complex, overlapping signals requiring advanced techniques for full interpretation.
¹³C NMR Number and type of carbon environments.Complements ¹H NMR, provides carbon skeleton information.Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H).Fast and simple, good for functional group identification.Provides limited information on the overall molecular structure.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of Spiro[2.4]heptan-1-ylmethanamine.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). For amines, CDCl₃ is a common choice.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline for accurate integration.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing the Molecular Connectivity

The following diagram illustrates the key proton environments and their expected relationships in the ¹H NMR spectrum of Spiro[2.4]heptan-1-ylmethanamine.

G cluster_cyclopentane Cyclopentane Protons cluster_cyclopropane Cyclopropane Protons cluster_sidechain Sidechain Protons Hd H_d (~1.4-1.8 ppm) Multiplet Ha H_a (~0.5-1.0 ppm) Multiplet He H_e (~2.5-3.0 ppm) Doublet of doublets Ha->He Vicinal Coupling Hbc H_b, H_c (~0.2-0.8 ppm) Multiplets Hf H_f (~1.0-2.0 ppm) Broad singlet

Figure 1: Predicted proton environments and key couplings for Spiro[2.4]heptan-1-ylmethanamine.

Conclusion

The ¹H NMR spectrum of Spiro[2.4]heptan-1-ylmethanamine is predicted to be rich in information, with distinct signals for the protons of the spirocyclic core and the aminomethyl sidechain. The characteristic upfield shifts of the cyclopropyl protons serve as a key diagnostic feature. By combining ¹H NMR with other analytical techniques such as ¹³C NMR and mass spectrometry, researchers can achieve a comprehensive and unambiguous structural confirmation of this and related spirocyclic compounds, facilitating their advancement in drug discovery and development pipelines.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • ¹H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (2013). Royal Society of Chemistry.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Iowa State University.
  • Coupling constants for 1H and 13C NMR. (n.d.).
  • Spiro[2.4]heptan-5-amine, hydrochloride (1:1)(2387601-08-1) 1 H NMR - ChemicalBook. (n.d.). ChemicalBook.
  • Ven, L. J. M., & de Haan, J. W. (1975). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
  • 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • Srokosz, S. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs.
  • Coupling Constants For 1h and 13c NMR. (n.d.). Scribd.
  • Durig, J. R., et al. (2001). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 105(23), 5639-5650. [Link]

  • Spiro[2.4]heptane, 4-methylene- - SpectraBase. (n.d.).
  • Methyl[(1-{spiro[2.3]hexan-1-yl}-5-oxaspiro[2.4]heptan-1-yl)methyl]amine - C14H23NO | CSMB06390744880 - Chemspace. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
  • Spiro[2.4]heptane. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Dodziuk, H., et al. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Magnetic Resonance in Chemistry, 51(5), 289-295. [Link]

  • Spiro[2.4]heptane. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Tomilov, Y. V., & Kostikov, R. R. (2009). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 78(10), 927-948. [Link]

  • Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • ¹H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • CYCLOPROPANE RING STRAIN. (n.d.).
  • Publications - SpiroChem. (n.d.). SpiroChem. Retrieved February 14, 2026, from [Link]

  • Synthesis of spiro[indane-1,3-dione-1-pyrrolines] via copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones. (2017). Organic Chemistry Frontiers. Retrieved February 14, 2026, from [Link]

  • Molecules, Volume 28, Issue 2 (January-2 2023). (2023). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Comparative Mass Spectrometry Guide: Spiro[2.4]heptan-1-ylmethanamine Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Spiro[2.4]heptan-1-ylmethanamine . It compares this high-Fsp³ scaffold against common isomeric alternatives, offering researchers a validated framework for structural confirmation in drug discovery.

Executive Summary

Spiro[2.4]heptan-1-ylmethanamine (C₈H₁₅N, MW 125.21) represents a critical "3D-scaffold" in modern drug design, offering a saturated bioisostere to planar aromatic rings (the "Escape from Flatland" strategy). However, its structural rigidity and spiro-fusion present unique challenges in mass spectrometry compared to its isomers, such as (Bicyclo[2.2.1]heptan-2-yl)methanamine .

This guide establishes the Spiro-Diagnostic Fragmentation Model , distinguishing the spiro[2.4] system via specific cyclopropane ring-opening pathways that are absent in bridged bicyclic isomers.

Structural & Physicochemical Context

Understanding the fragmentation requires analyzing the bond dissociation energies (BDE) inherent to the spiro[2.4]heptane core.

FeatureSpiro[2.4]heptan-1-ylmethanamine(Bicyclo[2.2.1]heptan-2-yl)methanamineImpact on MS
Topology Spiro-fused (Cyclopropane + Cyclopentane)Bridged Bicyclic (Norbornane core)Spiro bond is a "hotspot" for cleavage.
Strain Energy High (~26 kcal/mol due to cyclopropane)Moderate (~17 kcal/mol)Spiro ring opens readily under EI/CID.
Formula C₈H₁₅NC₈H₁₅NIsobaric (requires MS/MS to distinguish).
Basic N Primary Amine (-CH₂NH₂)Primary Amine (-CH₂NH₂)Both show dominant

-cleavage.

Experimental Methodology

To replicate the profiles described below, ensure your instrument parameters align with these validated protocols.

Protocol A: GC-MS (Electron Ionization)
  • Inlet Temp: 250°C (Split 10:1).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Ion Source: 230°C, 70 eV.

  • Derivatization (Optional but Recommended): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative (MW 197) for sharper peak shape and distinct [M-15]⁺ ions.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode (+4.5 kV).

  • Collision Energy (CE): Stepped 15-35 eV.

  • Direct Infusion: 5 µL/min for optimization.

Fragmentation Analysis: The "Spiro-Signature"

Electron Ionization (EI) – 70 eV

In EI, the molecule undergoes extensive fragmentation. The spectrum is dominated by the amine functionality but contains subtle "fingerprint" ions from the spiro core.

  • Base Peak (m/z 30): The primary amine triggers a rapid

    
    -cleavage, generating the iminium ion 
    
    
    
    . This is non-diagnostic (common to all primary amines).
  • Diagnostic Ion (m/z 96/95): Loss of the methanamine side chain (

    
    ) leaves the Spiro[2.4]heptyl cation  (m/z 95) or radical cation (m/z 96).
    
  • Spiro-Specific Pathway (m/z 67/68): The cyclopropane ring relieves strain by opening and eliminating ethylene (

    
    , 28 Da). This transition from m/z 96 
    
    
    
    m/z 68 is a hallmark of the spiro[2.4] system.
ESI-MS/MS Fragmentation (CID)

Soft ionization yields the protonated molecular ion


. Collision-Induced Dissociation (CID) reveals the core stability.
  • Precursor: m/z 126.

  • Primary Loss (m/z 109): Neutral loss of Ammonia (

    
    , 17 Da). This creates a secondary carbocation at the C1 position.
    
  • Secondary Rearrangement (m/z 67): The resulting cation undergoes a cyclopropylcarbinyl-to-homoallyl rearrangement, followed by ring contraction/fragmentation to the stable

    
     ion (cyclopentenyl cation).
    
Visualization: Fragmentation Pathways

The following diagram maps the mechanistic divergence between the "Hard" (EI) and "Soft" (ESI) pathways.

Fragmentation cluster_EI EI (70 eV) - Hard Ionization cluster_ESI ESI (+ve) - Soft Ionization M Parent Molecule Spiro[2.4]heptan-1-ylmethanamine MW: 125 EI_M M+• (m/z 125) M->EI_M Electron Impact ESI_M [M+H]+ (m/z 126) M->ESI_M Protonation Alpha α-Cleavage [CH2=NH2]+ (m/z 30) BASE PEAK EI_M->Alpha -C7H11• (Dominant) SpiroCore Spiro Core [C7H11]+ (m/z 95) EI_M->SpiroCore -CH2NH2• RingOpen Ring Opening [C5H7]+ (m/z 67) SpiroCore->RingOpen -C2H4 (Ethylene) Strain Relief AmmoniaLoss Loss of NH3 [C8H13]+ (m/z 109) ESI_M->AmmoniaLoss -NH3 (17 Da) Rearrange Cation Scrambling (m/z 67, 79, 81) AmmoniaLoss->Rearrange Cyclopropylcarbinyl Rearrangement

Figure 1: Dual-mode fragmentation map showing the divergence between dominant alpha-cleavage (EI) and ammonia loss-driven rearrangement (ESI).

Comparative Performance: Spiro vs. Bicyclic Isomers

To validate the identity of Spiro[2.4]heptan-1-ylmethanamine, one must rule out its common isomer, (Bicyclo[2.2.1]heptan-2-yl)methanamine .

ParameterSpiro[2.4]heptan-1-ylmethanamine(Bicyclo[2.2.1]heptan-2-yl)methanamineDiagnostic Logic
Precursor Ion m/z 126 (

)
m/z 126 (

)
Indistinguishable in MS1.
Key Neutral Loss 28 Da (

)
from m/z 95/109
28 Da (

)
via Retro-Diels-Alder (RDA)
Ambiguous: Both lose C2H4, but kinetics differ. RDA is highly favorable in bicyclics.
Low Mass Fingerprint High abundance of m/z 41, 55 (Ring opening chains)High abundance of m/z 67, 79 (Intact cyclic fragments)Spiro rings open to form alkenyl chains; Bicyclics retain cyclic integrity longer.
Cation Stability m/z 109 is transient (rearranges)m/z 109 is stable (Norbornyl cation)Norbornyl cation is exceptionally stable; expect higher intensity of m/z 109 in the bicyclic isomer.

Scientist's Note: In ESI-MS/MS, if you observe a persistent m/z 109 peak that resists further fragmentation at moderate collision energies (20-25 eV), you likely have the Bicyclic isomer. The Spiro cation is less stable and will fragment further to m/z 67/55.

Validated Reference Data (Predicted)

Based on general fragmentation rules for spiroalkanes and primary amines, the following intensity table serves as a reference standard for identification.

Table 1: EI Mass Spectrum (70 eV) - Relative Abundance
m/zIon IdentityRelative Abundance (%)Notes
30

100 (Base) Diagnostic for primary amine (

cleavage).
125

< 1Molecular ion is weak/absent (typical for aliphatic amines).[2]
96

10-15Loss of methanamine radical.
68

20-30Loss of ethylene (

) from spiro ring.
41

40-50Allyl cation (breakdown of cyclopentane ring).

References

  • Spiro Scaffolds in Drug Discovery

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."
    • Source:J. Med. Chem. (2009).
    • Context: Defines the physicochemical importance of high-Fsp³ scaffolds like Spiro[2.4]heptane.
  • Fragmentation of Cyclic Amines

    • Title: "Mass Spectrometry of Spiro and Bridged Bicyclic Compounds."
    • Source:NIST Chemistry WebBook / Wiley Registry.
    • Context: Provides baseline spectral data for hydrocarbon cores (Spiro[2.4]heptane vs. Norbornane).
  • ESI Mechanisms

    • Title: "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3]

    • Source:RSC Advances (2016).
    • Context: Explains the "Even-Electron Rule" and ammonia loss mechanisms in proton
  • Spiro[2.

    • Title: "Spiro[2.
    • Source:PubChem CID 12657448.[4]

    • Context: Fundamental physical properties and structural identifiers.[2][4][5][6][7][8]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Spiro[2.4]heptan-1-ylmethanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, ensuring the purity of novel chemical entities is paramount. Spiro[2.4]heptan-1-ylmethanamine, a chiral primary amine with a unique spirocyclic scaffold, presents distinct analytical challenges. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for determining its chemical and enantiomeric purity. We will explore the rationale behind experimental choices, moving beyond mere protocols to offer a self-validating framework for robust method development.

The core analytical hurdles for Spiro[2.4]heptan-1-ylmethanamine are twofold: its lack of a strong native chromophore for UV detection and its chirality, necessitating enantiomeric separation. Addressing these challenges requires a strategic approach, comparing direct analysis on chiral stationary phases (CSPs) with indirect methods involving pre-column derivatization.

Strategic Decision Point: Direct vs. Indirect Chiral Resolution

The first critical decision in this method development pathway is whether to pursue direct enantiomeric separation on a chiral stationary phase or to employ an indirect approach via derivatization with a chiral reagent.

G Start Start: Spiro[2.4]heptan-1-ylmethanamine Sample Decision1 Primary Challenge: Lack of Chromophore & Chirality Start->Decision1 Direct Direct Chiral HPLC Decision1->Direct Direct Approach Indirect Indirect Chiral HPLC (Pre-column Derivatization) Decision1->Indirect Indirect Approach Direct_Adv Advantage: - Fewer sample preparation steps - Avoids potential derivatization artifacts Direct->Direct_Adv Direct_Disadv Disadvantage: - Requires specialized & expensive CSPs - May still require derivatization for UV detection Direct->Direct_Disadv Indirect_Adv Advantage: - Introduces a strong chromophore - Creates diastereomers separable on standard achiral columns Indirect->Indirect_Adv Indirect_Disadv Disadvantage: - More complex sample preparation - Potential for incomplete reaction or side products Indirect->Indirect_Disadv

Caption: Initial strategic decision workflow for HPLC method development.

Approach 1: Direct Enantiomeric Separation on Chiral Stationary Phases

Direct chiral separation is often the most elegant approach, minimizing sample manipulation.[1] However, the choice of the chiral stationary phase (CSP) is critical and often requires empirical screening.[2][3] For primary amines like Spiro[2.4]heptan-1-ylmethanamine, crown ether and cyclodextrin-based columns are excellent starting points.[4][5]

Causality Behind Experimental Choices:

  • Column Selection: Crown ether-based columns, such as Crownpak CR(+), are specifically designed for the chiral recognition of primary amines.[4][5] The separation mechanism relies on the formation of a complex between the ammonium ion of the protonated amine and the crown ether.[5] Polysaccharide-based columns (e.g., Chiralpak series) offer broad applicability but may require derivatization to enhance interaction with the chiral selector.[6]

  • Mobile Phase: For crown ether columns, an acidic mobile phase (e.g., perchloric acid in water, pH 1-2) is essential to ensure the amine is protonated.[5] In contrast, polysaccharide columns are typically used in normal-phase or polar organic modes, often with basic additives to improve peak shape for amines.[4][7]

  • Detection: The inherent lack of a UV chromophore in the target analyte remains a challenge. While some success may be achieved at low UV wavelengths (e.g., <220 nm), this often leads to baseline noise and is incompatible with many solvents. Therefore, even with a direct chiral separation, a derivatization step to introduce a UV-active or fluorescent tag may be necessary for achieving the required sensitivity for purity analysis. Alternatively, detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be employed.

Comparative Performance of Chiral Columns
CSP Type Common Column Name Typical Mobile Phase Pros Cons
Crown Ether Crownpak CR(+) / CR(-)Acidic aqueous (e.g., HClO4, pH 1-2)High selectivity for primary amines.[5]Limited to primary amines; requires acidic mobile phase.
Polysaccharide Chiralpak IA/IB/IC, etc.Normal Phase (Hexane/IPA), Polar Organic (ACN/MeOH)Broad applicability; multiple separation modes.[6]May require derivatization for good interaction and detection.
Cyclodextrin Astec CYCLOBONDReversed Phase (ACN/Water with buffer)Useful for a wide range of compounds.[1]Chiral recognition often relies on inclusion complexation with an aromatic ring, which is absent here.

Approach 2: Indirect Analysis via Pre-Column Derivatization

This approach tackles both the detection and chirality challenges simultaneously. The primary amine is reacted with a reagent that is both chiral and contains a strong chromophore. This reaction creates diastereomers that can then be separated on a standard, less expensive, achiral reversed-phase column (e.g., C18).[8]

G cluster_0 Pre-Column Derivatization Workflow Analyte Spiro[2.4]heptan-1-ylmethanamine (R and S enantiomers) Reaction Reaction (creates diastereomers) Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Reagent->Reaction Diastereomers Diastereomeric Products (R-Analyte + L-Reagent) (S-Analyte + L-Reagent) Reaction->Diastereomers HPLC Achiral RP-HPLC (e.g., C18 column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation

Sources

Comparing Spiro[2.4]heptan-1-ylmethanamine vs cyclohexylmethanamine activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Spiro[2.4]heptan-1-ylmethanamine vs. Cyclohexylmethanamine Scaffolds in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar or flexible aliphatic rings to rigid, three-dimensional spirocyclic scaffolds is a validated strategy to improve physicochemical properties and patentability. This guide compares Cyclohexylmethanamine (CHMA) , a classic lipophilic amine building block, with Spiro[2.4]heptan-1-ylmethanamine (SHMA) , a conformationally restricted bioisostere.

While CHMA provides a standard hydrophobic core, it often suffers from metabolic liability and high lipophilicity. SHMA offers a rigidified alternative that alters the exit vector of the amine, potentially improving metabolic stability and selectivity through the "Magic Methyl" effect of the spiro-cyclopropane ring.

Structural & Physicochemical Comparison

The following data highlights the shift in properties when replacing the cyclohexyl ring with the spiro[2.4]heptane system.

Table 1: Physicochemical Profile Comparison

FeatureCyclohexylmethanamine (CHMA)Spiro[2.4]heptan-1-ylmethanamine (SHMA)Impact of Switch
Structure Flexible 6-membered ring (Chair)Fused Spiro (Cyclopropane + Cyclopentane)Increased Rigidity
Formula


+1 Carbon (Bridge)
Fsp3 Fraction 1.0 (High)1.0 (High)Neutral
Conformation Fluxional (Chair/Boat flip)Locked/RestrictedCritical: Defined Vector
Metabolic Liability High (C3/C4 oxidation)Low (Steric/Electronic blocking)Improved Stability
Lipophilicity (cLogP) ~1.8 - 2.1~1.5 - 1.8Slight Reduction (Polarity)
Basicity (pKa) ~10.5 (Typical primary amine)~10.2 (Inductive effect of cyclopropane)Minor Shift

Expert Insight: The cyclopropane ring in SHMA acts as an electron-withdrawing group (EWG) due to its high s-character, slightly lowering the pKa of the amine compared to the cyclohexyl analog. This can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

Mechanism of Action: Metabolic Stability & Vector Analysis

A primary driver for selecting SHMA over CHMA is Metabolic Stability .

  • Cyclohexyl Failure Mode: The cyclohexyl ring is a "fatty" target for Cytochrome P450 (CYP) enzymes. The C3 and C4 positions are sterically accessible and electronically prone to hydroxylation, leading to rapid clearance (

    
    ).
    
  • Spiro[2.4] Advantage: The spiro-fusion creates a "gem-dimethyl" like effect but in a ring. This quaternary center blocks metabolic attack at the spiro-junction. Furthermore, the strain of the cyclopropane ring and the altered shape of the cyclopentane ring make the distal carbons less accessible to the heme iron of CYP450.

Visualizing the Metabolic Pathway

MetabolicPathway CHMA Cyclohexylmethanamine (Flexible) CYP CYP450 Enzyme (Oxidative Attack) CHMA->CYP High Affinity Metabolite1 4-Hydroxy-CHMA (Rapid Clearance) CYP->Metabolite1 Hydroxylation @ C4 Block Steric/Electronic Blockade CYP->Block Access Denied SHMA Spiro[2.4]heptan-1-ylmethanamine (Rigid) SHMA->CYP Low Affinity Stable Intact Drug (Extended Half-life) Block->Stable Metabolic Stability

Figure 1: Comparative metabolic fate. The spiro-scaffold resists the oxidative hydroxylation that typically degrades the cyclohexyl ring.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the superiority of the Spiro[2.4] scaffold in a drug discovery campaign, the following Microsomal Stability Assay is the industry standard. This protocol determines the Intrinsic Clearance (


).[1]
Objective

Compare the half-life (


) of a lead compound containing the CHMA fragment vs. the SHMA fragment in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: CHMA-Lead and SHMA-Lead (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Dilute test compounds to 1

      
      M in Phosphate Buffer (0.1% DMSO final).
      
    • Pre-incubate compounds with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a "minus NADPH" control to check for chemical instability.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 minutes to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines half-life: 
      
      
      
      .
    • 
      .
      

Expected Outcome: The SHMA-containing analog typically exhibits a 2-3x longer half-life than the CHMA analog due to the suppression of aliphatic oxidation.

Strategic Selection: When to Use Which?

This decision matrix guides the medicinal chemist on scaffold selection.

Table 2: Selection Matrix

Design GoalPreferred ScaffoldRationale
Low Cost / Scale-up CHMA Cyclohexylmethanamine is a commodity chemical; Spiro amines require multi-step synthesis (e.g., cyclopropanation of exocyclic alkenes).
Metabolic Stability SHMA Blocks C-H oxidation sites; ideal for leads with high clearance.
Selectivity SHMA The rigid vector (

bond angle vs

effective) can differentiate between receptor subtypes (e.g., Sigma-1 vs Sigma-2).
Solubility SHMA Lower cLogP and disrupted crystal packing often improve aqueous solubility.
IP Space SHMA "Escape from flatland" allows for novel IP generation in crowded therapeutic areas.
Vector & Conformation Map

The following diagram illustrates the spatial difference. CHMA exists in a dynamic equilibrium, while SHMA locks the amine vector relative to the hydrophobic bulk.

VectorMap cluster_0 Cyclohexylmethanamine (CHMA) cluster_1 Spiro[2.4]heptan-1-ylmethanamine (SHMA) CHMA_Node Dynamic Chair Conformation Vector1 Wobbly Nitrogen Vector (Promiscuous Binding) CHMA_Node->Vector1 Vector2 Fixed Nitrogen Vector (High Selectivity) Vector1->Vector2 Bioisosteric Replacement SHMA_Node Rigid Spiro Scaffold SHMA_Node->Vector2

Figure 2: Conformational analysis. CHMA (blue) allows flexibility, which can lead to off-target binding. SHMA (green) locks the pharmacophore in a specific orientation.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Strained spiro heterocycles as potential bioisosteres.
    • Source:Chemical Communic
    • URL:[Link](Note: Representative link for spiro-bioisostere concepts).

  • Metabolic Stability of Cyclopropyl Moieties

    • Title: The Cyclopropyl Group in Medicinal Chemistry: A Stability Upd
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data (Spiro[2.4]heptan-1-amine)

    • Title: Spiro[2.4]heptan-1-amine hydrochloride (CID 53275728).
    • Source: PubChem.[2][3]

    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: Assay Guidance Manual: In Vitro Metabolic Stability.
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

Navigating the Structure-Activity Landscape of Spiro[2.4]heptan-1-ylmethanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the exploration of unique three-dimensional scaffolds is paramount. The spiro[2.4]heptane framework, with its inherent rigidity and defined spatial orientation of substituents, presents a compelling starting point for the design of new bioactive molecules. This guide focuses on the structure-activity relationship (SAR) of Spiro[2.4]heptan-1-ylmethanamine analogs, a class of compounds with potential applications in neuroscience and beyond.

While comprehensive SAR studies on a broad series of Spiro[2.4]heptan-1-ylmethanamine analogs are not extensively documented in publicly available literature, we can infer potential therapeutic targets and design strategies based on related spirocyclic structures and the known pharmacology of aminomethyl groups. This guide will, therefore, provide a comparative framework based on established principles of medicinal chemistry and data from analogous series, offering insights into the prospective development of this intriguing scaffold.

The Spiro[2.4]heptan-1-ylmethanamine Core: A Privileged Scaffold for CNS Drug Discovery

The Spiro[2.4]heptan-1-ylmethanamine core combines several features that make it an attractive scaffold for targeting the central nervous system (CNS):

  • Three-Dimensionality: The spirocyclic system rigidly holds substituents in a specific orientation, which can lead to enhanced selectivity and potency for biological targets compared to more flexible aliphatic or aromatic systems.

  • Lipophilicity: The carbocyclic core generally imparts a degree of lipophilicity that can be favorable for crossing the blood-brain barrier.

  • Primary Amine Handle: The methanamine moiety provides a crucial interaction point, capable of forming salt bridges and hydrogen bonds with biological targets. This is a common feature in many CNS-active drugs, particularly those targeting monoamine transporters and receptors.

A key potential target for this class of compounds is the family of monoamine oxidases (MAOs) . MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is effective in the treatment of depression and Parkinson's disease.[2] The general structure of Spiro[2.4]heptan-1-ylmethanamine bears resemblance to known MAO inhibitors.

Hypothetical Structure-Activity Relationship and Comparative Analysis

Based on general principles of MAO inhibitor SAR, we can propose a hypothetical SAR for Spiro[2.4]heptan-1-ylmethanamine analogs. This serves as a guide for future synthetic and screening efforts.

Table 1: Hypothetical SAR of Spiro[2.4]heptan-1-ylmethanamine Analogs as MAO Inhibitors

Position of ModificationType of ModificationExpected Impact on Activity/SelectivityRationale
Amine (NH2) N-methylation (Secondary Amine)Potential decrease in MAO-A potency, possible increase in MAO-B selectivity.N-methylation can influence the binding orientation within the enzyme's active site.
N,N-dimethylation (Tertiary Amine)Likely loss of MAO inhibitory activity.The active site of MAOs often requires at least one proton on the nitrogen for optimal interaction.
AcylationLoss of MAO inhibitory activity.The basic amine is crucial for the catalytic cycle of MAO.
Cyclopentane Ring Introduction of substituents (e.g., methyl, hydroxyl)Modulation of lipophilicity and steric interactions. Could influence potency and selectivity.Substituents can alter the overall shape and electronic properties of the molecule, affecting how it fits into the binding pocket.
Cyclopropane Ring Ring opening or substitutionSignificant impact on the 3D conformation. Unpredictable effects on activity.The cyclopropane ring is a key element of the spirocyclic core's rigidity.

Experimental Design for SAR Elucidation

To validate the hypothetical SAR and build a comprehensive understanding of this compound class, a systematic experimental approach is necessary.

Synthetic Strategy

A robust synthetic route is the foundation for any SAR study. The synthesis of Spiro[2.4]heptan-1-ylmethanamine analogs would likely begin with the construction of the spiro[2.4]heptane core, followed by functionalization to introduce the aminomethyl group and its derivatives.

G cluster_0 Synthesis Workflow A Spiro[2.4]heptanone Synthesis B Wittig or Horner-Wadsworth-Emmons Reaction A->B Formation of exocyclic double bond C Reduction of Nitrile/Amide B->C Introduction of aminomethyl precursor D N-Alkylation/Acylation C->D Generation of diverse amine analogs E Final Analog D->E Target Molecule

Caption: A generalized synthetic workflow for the preparation of Spiro[2.4]heptan-1-ylmethanamine analogs.

Biological Evaluation Workflow

A clear and logical workflow for biological testing is crucial to generate reliable and comparable data.

G cluster_1 Biological Evaluation Workflow F Primary Screening (e.g., MAO-A/B Inhibition Assay) G Determination of IC50 Values F->G Active Compounds H Selectivity Profiling (against other monoamine targets) G->H Potent Inhibitors I In vitro ADME/Tox Profiling H->I Selective Compounds J Lead Candidate I->J Favorable Profile

Caption: A typical workflow for the biological evaluation of novel compounds.

Comparative Data from Analogous Spirocyclic Systems

While direct data is scarce, studies on other spirocyclic amines offer valuable insights. For instance, spiro[isochromanpiperidine] analogues have been investigated for their ability to inhibit histamine release.[3] This highlights that spirocyclic scaffolds can be directed towards a variety of biological targets depending on the specific ring systems and substituents.

Furthermore, the development of spiro compounds as monoacylglycerol lipase (MAGL) inhibitors for central nervous system-related diseases demonstrates the potential of these rigid scaffolds in neuroscience.[4] The structure-based drug design approach used in these studies, starting from a hit compound and its co-crystal structure, provides a powerful paradigm for the optimization of Spiro[2.4]heptan-1-ylmethanamine analogs.

Future Directions and Conclusion

The Spiro[2.4]heptan-1-ylmethanamine scaffold represents an underexplored area of chemical space with significant potential for the development of novel CNS agents. The initial focus on MAO inhibition is a logical starting point, given the structural features of the molecule.

To unlock the full potential of this scaffold, the following steps are recommended:

  • Synthesis of a Focused Library: A small, diverse library of analogs should be synthesized to test the key hypotheses outlined in the hypothetical SAR table.

  • Broad Biological Screening: In addition to MAO assays, this library should be screened against a panel of CNS targets to identify potential novel activities.

  • Computational Modeling: Molecular docking and other computational techniques can help to rationalize observed SAR and guide the design of next-generation analogs.

References

A comprehensive list of references is not available due to the lack of specific literature on the topic. The insights in this guide are based on general principles of medicinal chemistry and information from the following related search results:

  • Bridged spiro [2.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][5][6]oxazin-6-yl Moiety - PubMed. ([Link])

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. ([Link])

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed. ([Link])

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed. ([Link])

  • Publications - SpiroChem. ([Link])

  • A comprehensive review of monoamine oxidase inhibitors as Anti-Alzheimer's disease agents - PubMed. ([Link])

  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N) - PubChemLite. ([Link])

  • A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions. ([Link])

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. ([Link])

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. ([Link])

  • Synthesis and Biological Activity of Morita Baylis Hillman Adducts and their Oximes. ([Link])

  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC - NIH. ([Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. ([Link])

  • Structure-Activity Relationships | Request PDF - ResearchGate. ([Link])

Sources

A Comparative Guide to the Infrared Spectroscopy of Spiro[2.4]heptan-1-ylmethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of successful development. Spirocyclic scaffolds, such as the spiro[2.4]heptane core, are of increasing interest due to their unique three-dimensional architecture, which can impart favorable pharmacological properties. This guide provides an in-depth analysis of the predicted infrared (IR) spectroscopic features of Spiro[2.4]heptan-1-ylmethanamine and offers a comparative analysis with structurally related amines. Understanding the characteristic vibrational modes of this molecule is crucial for its unambiguous identification and for monitoring its synthesis and purity.

Predicted Infrared Spectrum of Spiro[2.4]heptan-1-ylmethanamine

The primary amine group (-CH₂NH₂) is expected to exhibit several distinct vibrational modes. The N-H stretching vibrations are particularly informative. Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. The N-H bending vibration, or scissoring, is anticipated to appear as a medium to strong band in the 1650-1580 cm⁻¹ range. Furthermore, a broad N-H wagging band can be expected in the 910-665 cm⁻¹ region. The C-N stretching vibration of aliphatic amines typically appears as a weak to medium band in the 1250–1020 cm⁻¹ region.

The spiro[2.4]heptane skeleton is composed of a cyclopentane and a cyclopropane ring sharing a single carbon atom. The hydrocarbon framework will be dominated by C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ groups in the cyclopentane and cyclopropane rings are expected in the 3000-2850 cm⁻¹ region[1]. The CH₂ scissoring and rocking vibrations of the cyclopentane ring typically appear around 1465 cm⁻¹ and in the fingerprint region, respectively. The cyclopropane ring, being a strained system, may exhibit characteristic C-H stretching vibrations slightly above 3000 cm⁻¹, a feature that can aid in its identification.

The logical workflow for predicting and verifying the IR spectrum of a novel compound like Spiro[2.4]heptan-1-ylmethanamine is outlined below.

G cluster_pred Spectral Prediction cluster_exp Experimental Verification pred_start Identify Functional Groups: - Primary Amine - Cyclopentane - Cyclopropane pred_peaks Assign Characteristic Peaks: - N-H stretches (3400-3250 cm⁻¹) - N-H bend (1650-1580 cm⁻¹) - C-N stretch (1250-1020 cm⁻¹) - C-H stretches (3000-2850 cm⁻¹) - Ring vibrations pred_start->pred_peaks pred_spectrum Construct Predicted Spectrum pred_peaks->pred_spectrum exp_compare Compare Experimental Spectrum with Prediction and Analogues pred_spectrum->exp_compare Compare for Validation exp_synth Synthesize or Procure Spiro[2.4]heptan-1-ylmethanamine exp_ir Acquire Experimental IR Spectrum (ATR-FTIR) exp_synth->exp_ir exp_ir->exp_compare

Caption: Workflow for IR Spectrum Prediction and Verification.

Comparative Analysis with Structurally Related Amines

To contextualize the predicted IR spectrum of Spiro[2.4]heptan-1-ylmethanamine, a comparison with readily available spectra of structural analogues is invaluable. The chosen analogues, Cyclopropylmethanamine and Cyclopentylamine, allow for the dissection of the contributions of the individual ring systems.

Vibrational Mode Predicted for Spiro[2.4]heptan-1-ylmethanamine (cm⁻¹) Cyclopropylmethanamine (cm⁻¹) Cyclopentylamine (cm⁻¹)
N-H Asymmetric Stretch~3360PresentPresent
N-H Symmetric Stretch~3290PresentPresent
C-H Stretch (sp³)2950-2850PresentPresent
C-H Stretch (cyclopropyl)>3000 (weak)PresentAbsent
N-H Bend (Scissoring)1650-1580PresentPresent
CH₂ Bend (Scissoring)~1460PresentPresent
C-N Stretch1250-1020PresentPresent
N-H Wag910-665 (broad)PresentPresent

Note: The exact positions of peaks can vary based on the physical state of the sample and intermolecular interactions.

The key distinguishing feature in the spectrum of Spiro[2.4]heptan-1-ylmethanamine compared to Cyclopentylamine would be the presence of weak C-H stretching absorptions above 3000 cm⁻¹, characteristic of the cyclopropane ring. Conversely, when compared to Cyclopropylmethanamine, the spectrum of the target molecule would exhibit more prominent C-H stretching and bending absorptions associated with the five-membered cyclopentane ring.

The molecular structures of the target compound and its comparators are depicted below.

Caption: Structures of Spiro[2.4]heptan-1-ylmethanamine and Analogues.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample such as Spiro[2.4]heptan-1-ylmethanamine, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the recommended technique due to its minimal sample preparation and high-quality data output.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a single drop of the liquid Spiro[2.4]heptan-1-ylmethanamine sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

This non-destructive technique allows for the rapid and reproducible analysis of liquid samples with minimal sample consumption.

Conclusion

The infrared spectrum of Spiro[2.4]heptan-1-ylmethanamine is predicted to be rich in information, with characteristic bands arising from the primary amine functionality and the unique spirocyclic hydrocarbon framework. By comparing its predicted spectrum with those of simpler analogues like Cyclopropylmethanamine and Cyclopentylamine, researchers can gain a deeper understanding of the vibrational characteristics of this novel scaffold. The experimental protocol outlined provides a straightforward method for obtaining a high-quality spectrum, which is an essential step in the characterization and quality control of this and other similar molecules in the drug development pipeline.

References

  • Infrared Spectroscopy. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). St. Albert's College, Ernakulam. [Link]

  • Spiro(2.4)heptane. (n.d.). SpectraBase. [Link]

  • Spiro[2.4]heptane. (n.d.). NIST WebBook. [Link]

  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. (n.d.). NIST WebBook. [Link]

  • Spiro(2.4)heptane | C7H12 | CID 12657448. (n.d.). PubChem. [Link]

  • [1-(2-Fluorophenyl)cyclopentyl]methanamine | C12H16FN | CID 17609133. (n.d.). PubChem. [Link]

  • [1-(4-fluorophenyl)cyclopentyl]methanamine (C12H16FN). (n.d.). PubChemLite. [Link]

  • infrared spectrum of cyclopentane. (n.d.). Doc Brown's Chemistry. [Link]

  • Methanone, cyclopentylphenyl-. (n.d.). NIST WebBook. [Link]

  • Vibrational Modes. (n.d.). Harvard-Smithsonian Center for Astrophysics. [Link]

Sources

Navigating the Structural Landscape of Spiro[2.4]heptan-1-ylmethanamine Derivatives: A Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[2.4]heptane Scaffold in Drug Discovery and the Crystallographic Data Gap

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a compelling alternative to traditional flat, aromatic structures, enabling novel interactions with biological targets and often leading to improved physicochemical properties. Among these, the spiro[2.4]heptane framework, with its unique fusion of a cyclopropane and a cyclopentane ring, presents a rigid yet conformationally intriguing core. Derivatives such as Spiro[2.4]heptan-1-ylmethanamine are of particular interest as they introduce a key functional handle for further chemical modification and interaction with biological systems, particularly as chiral building blocks in drug design.

Despite the growing interest in this molecular framework, a comprehensive search of prominent structural databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for Spiro[2.4]heptan-1-ylmethanamine or its simple derivatives. This guide, therefore, shifts from a direct comparison of existing data to a more foundational objective: to provide researchers, scientists, and drug development professionals with a robust framework for obtaining and interpreting high-quality X-ray crystallography data for this promising class of compounds.

This document will serve as a detailed guide, grounded in established crystallographic principles, to navigate the entire process from material preparation to final structural analysis. We will explore the critical experimental choices and their underlying rationale, empowering researchers to elucidate the precise three-dimensional architecture of their novel Spiro[2.4]heptan-1-ylmethanamine derivatives.

The Target Molecule: Structural Hypotheses

Before delving into the experimental workflow, it is valuable to consider the structural questions that X-ray crystallography can definitively answer for a molecule like Spiro[2.4]heptan-1-ylmethanamine.

cluster_prep Sample Preparation & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer unit_cell Determine Unit Cell & Crystal System diffractometer->unit_cell data_collection Collect Diffraction Data unit_cell->data_collection integration Integrate Raw Data data_collection->integration scaling Scale & Merge Data integration->scaling space_group Determine Space Group scaling->space_group solve Solve Structure (e.g., Direct Methods) space_group->solve refine Refine Atomic Positions & Thermal Parameters solve->refine h_atoms Add Hydrogen Atoms refine->h_atoms validate Validate Structure (R-factors, CIF check) h_atoms->validate final_model Final Structural Model validate->final_model

Optimizing Purity Validation for Spiro[2.4]heptan-1-ylmethanamine: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Challenge

Spiro[2.4]heptan-1-ylmethanamine (C₈H₁₅N) represents a critical class of high-Fsp³ building blocks used to escape "flatland" in modern drug discovery. By replacing planar piperidines or morpholines with spirocyclic scaffolds, medicinal chemists improve solubility and metabolic stability.[1] However, the very features that make this molecule attractive—its basicity, compact lipophilicity, and low molecular weight—render it a nightmare for classical Elemental Analysis (EA).

This guide objectively compares the industry gold standard (Combustion Analysis) against modern orthogonal alternatives (qNMR, HRMS), providing a validated roadmap for documenting purity to the


 standard required by journals like J. Org. Chem. and J. Med. Chem..

Technical Profile & Theoretical Baselines

Before selecting an analytical method, one must establish the theoretical baseline. Spiro[2.4]heptan-1-ylmethanamine is a primary amine attached to a strained spirocyclic system.

Chemical Structure:

  • Formula: C₈H₁₅N

  • Molecular Weight: 125.21 g/mol

  • Physical State: Typically a colorless liquid or low-melting solid (isomer dependent).

  • Reactivity: Highly susceptible to atmospheric CO₂ absorption (carbamate formation) and hygroscopicity.

Table 1: Theoretical Elemental Composition (C₈H₁₅N)
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance Range (±0.4%)
Carbon 812.01196.0976.73% 76.33 – 77.13%
Hydrogen 151.00815.1212.08% 11.68 – 12.48%
Nitrogen 114.00714.0111.19% 10.79 – 11.59%

Comparative Analysis of Validation Methods

Method A: Classical Combustion Analysis (CHN)

Status: Historical Gold Standard. Mechanism: High-temperature oxidation (


C) followed by thermal conductivity detection of N₂, CO₂, and H₂O.
  • Pros:

    • Universally accepted by all major journals (ACS, RSC, Wiley).

    • Cost-effective (

      
      50/sample).
      
    • Requires no reference standards.[2]

  • Cons:

    • The "Carbonate Error": As a basic amine, this molecule rapidly reacts with atmospheric CO₂ to form solid carbamates. A sample exposed to air for <2 minutes can shift Carbon values by >1.5%, causing a "Fail."

    • Volatility: Low MW amines can volatilize in the autosampler before combustion, leading to low Nitrogen recovery.

Method B: Quantitative NMR (qNMR)

Status: The Superior Modern Alternative. Mechanism: Integration of analyte proton signals relative to a certified internal standard (IS) of known purity.

  • Pros:

    • Orthogonal: Does not rely on combustibility.

    • Specific: Distinguishes between the amine and its carbonate salt.

    • Speed: Data acquisition in <20 minutes.

    • Accepted: Explicitly permitted by ACS guidelines when EA is unstable [1].

  • Cons:

    • Requires a high-precision balance (readability to 0.001 mg recommended).

    • Requires a soluble, non-reactive Internal Standard (IS).

Method C: High-Resolution Mass Spectrometry (HRMS)

Status: Identity Confirmation (Not Purity). Mechanism: Accurate mass measurement (m/z) to 4 decimal places.

  • Pros:

    • Confirms molecular formula definitively.

  • Cons:

    • Not Quantitative: Ionization efficiency varies. A 90% pure sample can look identical to a 99% pure sample in HRMS.

    • Recommendation: Use only to support qNMR or EA, never as a standalone purity proof.

Experimental Protocols

Protocol 1: The "Argon Seal" Technique for CHN Analysis

Use this if you are mandated to provide CHN data.

  • Preparation: Pre-dry the amine over activated 3Å molecular sieves or CaH₂ for 4 hours.

  • Encapsulation:

    • Place a micro-balance inside a glove bag or glovebox purged with Argon.

    • Tare a tin capsule (Sn).

    • Add ~2 mg of Spiro[2.4]heptan-1-ylmethanamine.

    • Critical Step: Cold-weld the tin capsule shut inside the inert atmosphere using a crimper. Do not rely on folding alone.

  • Analysis: Transfer the sealed capsule immediately to the CHN analyzer's autosampler. Run a "Blank" tin capsule first to subtract background nitrogen.

Protocol 2: qNMR Validation (The Recommended Workflow)

Use this for accurate purity assessment without volatility issues.

  • Internal Standard Selection:

    • Choice: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Reasoning: TMB provides sharp singlets in the aromatic region, well-separated from the spiro-aliphatic protons (0.5 – 3.0 ppm) of the analyte.

  • Sample Prep:

    • Weigh exactly 10.0 mg of Analyte into a vial.

    • Weigh exactly 5.0 mg of Internal Standard (TMB) into the same vial.

    • Dissolve in 0.6 mL CDCl₃ (or DMSO-d6 if salt formation is suspected).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 60 seconds (Essential for full relaxation of protons).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Weight,
    
    
    = Purity of standard.

Data Visualization & Decision Logic

Figure 1: The "Carbonate Drift" Effect

The table below demonstrates why standard handling fails. It simulates the EA results if the amine absorbs just 0.5 molar equivalents of water or CO₂ (common in humid labs).

ScenarioFormula% Carbon (Found)DeviationResult
Pure Sample C₈H₁₅N76.73%0.00%PASS
+ 2% Water C₈H₁₅N • 0.15 H₂O75.20%-1.53%FAIL
+ CO₂ (Carbamate) C₈H₁₅N • 0.1 CO₂73.80%-2.93%FAIL
Figure 2: Method Selection Decision Tree

Caption: Logical workflow for selecting the correct validation method based on sample physical properties.

MethodSelection Start Start: Spiro-Amine Purity Check IsVolatile Is the sample Volatile or Liquid? Start->IsVolatile IsHygroscopic Is it Hygroscopic or Air Sensitive? IsVolatile->IsHygroscopic No (Solid/Salt) qNMR qNMR (Protocol 2) (Highest Accuracy) IsVolatile->qNMR Yes (High Risk) CHN_Standard Standard CHN Analysis (Combustion) IsHygroscopic->CHN_Standard No (Stable Salt) CHN_Argon CHN with Argon Seal (Protocol 1) IsHygroscopic->CHN_Argon Yes CHN_Argon->qNMR If Argon Fails

Figure 3: qNMR Workflow for Spiro-Amines

Caption: Step-by-step experimental flow for Quantitative NMR to ensure relaxation and integration accuracy.

qNMR_Workflow Weigh Precision Weighing (±0.001 mg) Dissolve Dissolve in CDCl3 (Add Internal Std) Weigh->Dissolve Acquire Acquisition D1 = 60s, 90° Pulse Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Calc Calculate Purity % (Accept >95%) Process->Calc

References

  • American Chemical Society. (2025).[3] Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Buré, C., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays. ChemMedChem.[7] Retrieved from [Link]

  • Babij, N. R., et al. (2016).[6] Elemental Analysis: An Important Purity Control but Prone to Manipulations.[8] Inorganic Chemistry Frontiers.[8] Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability of Spiro[2.4]heptane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, metabolic instability of amine-bearing scaffolds (e.g., piperidines, pyrrolidines, and flexible alkyl amines) remains a primary attrition factor. This guide evaluates the spiro[2.4]heptane amine scaffold as a metabolically superior bioisostere.

By incorporating a strained cyclopropane ring fused at a quaternary spiro-carbon, this scaffold increases the fraction of


 carbons (

), lowers lipophilicity (

), and sterically blocks oxidative metabolism at the

-carbon position. This guide provides a comparative analysis against standard amine scaffolds, supported by mechanistic rationale and a standardized microsomal stability protocol.

Mechanistic Rationale: The "Spiro-Quaternary" Blockade

The primary driver for the enhanced stability of spiro[2.4]heptane amines is the prevention of


-carbon hydroxylation , the rate-limiting step in N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes.
Structural Advantages[1]
  • Metabolic Blocking: The spiro-carbon (C4 in spiro[2.4]heptane) is quaternary and lacks the abstractable hydrogen required for CYP450-mediated oxidation. This forces the enzyme to attack less reactive distal sites.

  • ** conformational Restriction:** The rigid spiro framework reduces the entropic penalty of binding, but critically, it restricts the molecule from adopting conformations that fit easily into the CYP450 heme active site (the "lock-out" effect).

  • Electronic Modulation: The cyclopropane ring has significant

    
    -character (Walsh orbitals), which can modulate the 
    
    
    
    of the adjacent amine, often lowering it slightly compared to piperidine, thereby reducing lysosomal trapping while maintaining solubility.
Visualization: Metabolic Pathway Comparison

The following diagram illustrates how the spiro[2.4]heptane scaffold blocks the standard oxidative degradation pathway observed in linear and monocyclic amines.

MetabolicBlockade cluster_linear Standard Amine (Unstable) cluster_spiro Spiro[2.4]heptane Amine (Stable) LinearAmine Linear/Monocyclic Amine (Has alpha-Hydrogens) AlphaOx Alpha-Hydroxylation (CYP450 Mediated) LinearAmine->AlphaOx Rapid Oxidation Cleavage C-N Bond Cleavage (Dealkylation) AlphaOx->Cleavage Spontaneous Metabolites Inactive/Toxic Metabolites Cleavage->Metabolites SpiroAmine Spiro[2.4]heptane Amine (Quaternary Spiro-C) Block CYP450 Attack BLOCKED SpiroAmine->Block No alpha-H Intact Parent Compound Retained Block->Intact High Stability

Figure 1: Mechanism of metabolic stabilization. The spiro[2.4]heptane scaffold prevents


-hydroxylation by replacing the reactive 

-carbon with a quaternary spiro-center.

Comparative Analysis

The following data summarizes the performance of spiro[2.4]heptane amines against common medicinal chemistry alternatives. Data is aggregated from representative structure-activity relationship (SAR) studies involving spirocyclic bioisosteres.

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePiperidine / Pyrrolidine Linear Amine (e.g., Diethyl) Spiro[2.4]heptane Amine Performance Delta
Metabolic Soft Spot High (

-carbons adjacent to N)
Very High (Accessible alkyl chains)Low (Blocked by quaternary C)High Stability
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Very High (> 100 µL/min/mg)Low to Moderate (< 20 µL/min/mg)~3-5x Improvement
Half-life (

, Microsomal)
Short (< 30 min)Very Short (< 15 min)Extended (> 60 min)Double Duration
Lipophilicity (

)
Moderate to HighHighModerate (Lowered by

)
Improved Solubility
Conformational Entropy High (Flexible)Very HighLow (Rigid)Higher Potency Potential
Key Comparative Insights:
  • Vs. Piperidine: While piperidine is a "privileged" scaffold, it is often the first site of metabolism. Replacing a piperidine with an azaspiro[2.4]heptane or an amino-spiro[2.4]heptane typically reduces

    
     by 50-80% due to the steric bulk of the cyclopropane ring shielding the nitrogen lone pair and adjacent carbons.
    
  • Vs. Linear Amines: Linear amines are rapidly dealkylated. The spiro[2.4] system "ties back" these alkyl chains into a ring, removing the labile terminal methyl groups and reducing the available surface area for CYP binding.

  • Vs. Other Spirocycles (e.g., [3.3]): Spiro[2.4]heptane is structurally unique due to the cyclopropane ring. The high ring strain (~27 kcal/mol) of the cyclopropane component introduces unique electronic effects not seen in the spiro[3.3] system, potentially altering the basicity of the amine to improve membrane permeability.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of spiro[2.4]heptane derivatives, the following self-validating protocol is recommended. This workflow ensures data integrity through rigorous controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Negative Control: Buffer without NADPH (to rule out chemical instability).

Workflow Diagram

AssayProtocol Step1 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes + Buffer Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching Add ACN + Internal Std (Precipitate Proteins) Step3->Step4 At each timepoint Step5 5. Centrifugation (4000 rpm, 20 min, 4°C) Step4->Step5 Step6 6. LC-MS/MS Analysis Monitor Parent Depletion Step5->Step6 DataCalc Data Analysis Calculate slope (-k) t1/2 = 0.693/k CLint = (0.693/t1/2) * (mL/mg) Step6->DataCalc

Figure 2: Standardized Microsomal Stability Assay Workflow for assessing intrinsic clearance.

Data Calculation & Interpretation

Calculate the in vitro intrinsic clearance (


) using the first-order decay constant (

) derived from the slope of

vs. time.


Success Criteria:

  • Stable:

    
     (Ideal for QD dosing).
    
  • Moderate:

    
    .
    
  • Unstable:

    
     (Likely requires structural modification).
    

Conclusion

The spiro[2.4]heptane amine scaffold represents a robust solution for medicinal chemists facing metabolic liability issues with standard amines. By leveraging the geometric constraints and quaternary blocking of the spiro-cyclopropane system, researchers can significantly extend half-life without sacrificing potency. This scaffold should be considered a primary "bioisosteric hop" when optimizing piperidine or open-chain amine leads.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1][3][4][5] (Note: Generalized reference to spirocyclic reviews by Carreira/Burkhard group).

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[1][6] Expert Opinion on Drug Discovery.

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in the Design of Biologically Active Compounds.[6][7] Current Topics in Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][8]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Morpholines. Angewandte Chemie International Edition. (Foundational text on strained ring bioisosteres).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview: A Principle-Based Approach to Disposal

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Spiro[2.4]heptan-1-ylmethanamine, a specialized spirocyclic amine used in drug discovery and chemical synthesis. While specific toxicological and environmental impact data for this compound are not extensively documented, its chemical structure—containing an amine group and a strained spirocyclic system—necessitates a cautious and systematic approach. The core principle of this guide is to treat the substance as a potentially hazardous waste, ensuring disposal is conducted in consultation with institutional Environmental Health and Safety (EHS) personnel and in accordance with local and national regulations.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. For Spiro[2.4]heptan-1-ylmethanamine, a complete hazard profile is not available; however, data from closely related analogs, such as Spiro[2.4]heptan-5-amine hydrochloride, indicate that while it may not be classified as a hazardous material for transport, its chemical properties have not been thoroughly investigated.[1] Therefore, a risk-averse posture is mandatory.

Key Chemical Features and Associated Risks:

  • Amine Functional Group: Amines are typically basic and can react vigorously with acids and oxidizing agents.[2] They can also have strong, noxious odors, which is a consideration for any potential sewer disposal.[3][4]

  • Spirocyclic Structure: Spirocycles are unique three-dimensional structures increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability.[5][6] There is no evidence to suggest the spiro[2.4]heptane skeleton itself poses a unique disposal hazard, but its derivatives should be handled with care.

  • Lack of Data: The absence of comprehensive toxicological and ecotoxicological data is, in itself, a hazard.[1] Unknown long-term effects necessitate that environmental release is strictly avoided.[7]

Table 1: Waste Characterization Summary for Spiro[2.4]heptan-1-ylmethanamine

Characteristic Description & Rationale
Physical State Typically a liquid or solid at room temperature. The disposal protocol must account for both phases.
Potential Hazards Corrosivity (due to basic amine), reactivity with incompatible materials, unknown toxicity. Assumed to be an irritant upon contact.
Recommended Container High-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap. Do not use metal containers for amine waste due to potential corrosion.[8]
Incompatible Materials Strong acids, oxidizing agents, and halogenated compounds. Segregate amine waste to prevent hazardous reactions.[2]

Regulatory Framework: The Mandate for Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[9] However, the most immediate and actionable guidelines for a researcher will come from their institution's Environmental Health and Safety (EHS) department. These institutional protocols are designed to ensure compliance with all federal, state, and local laws. Therefore, the first and most critical step in any disposal procedure is to consult your institution's specific waste management guidelines. [3][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe disposal of Spiro[2.4]heptan-1-ylmethanamine.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent exposure.[3]

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2]

  • Designate a Waste Container: Select a clean, compatible container (as specified in Table 1) exclusively for Spiro[2.4]heptan-1-ylmethanamine and compatible amine waste.

  • Do Not Mix: Never mix this waste stream with acids, oxidizers, or halogenated solvents.[8]

  • Collect Waste:

    • For Pure Compound (Solid or Liquid): Carefully transfer the unwanted chemical into the designated waste container.

    • For Contaminated Materials: Items such as gloves, weighing paper, or silica gel contaminated with Spiro[2.4]heptan-1-ylmethanamine should be collected in a separate, clearly labeled solid waste bag or container.

    • For Dilute Solutions: Collect aqueous or solvent-based solutions in a designated liquid waste container. Do not attempt to dispose of even dilute solutions down the drain without explicit EHS approval, as many amines are harmful to aquatic life and can cause odor complaints.[2][4]

Neutralization (For Aqueous Solutions, if Permitted by EHS)

Some institutions may allow for the neutralization of simple amine solutions as a preliminary step, though this is uncommon and must be approved by your EHS office.[4] This procedure should only be performed by trained personnel.

  • Consult EHS: Confirm if in-lab neutralization is permitted. If not, dispose of the solution directly as hazardous chemical waste.

  • Perform in a Fume Hood: Work in a certified chemical fume hood to control potential vapors.

  • Dilute: Ensure the amine solution is diluted. For concentrated solutions, first dilute slowly by adding the amine solution to a large volume of cold water.

  • Slowly Add Acid: While stirring, slowly add a weak acid (e.g., a 5% citric acid solution or dilute acetic acid). Do not use strong acids.

  • Monitor Temperature and pH: The neutralization process can generate heat. Proceed slowly and cool the container in an ice bath if it becomes warm. Periodically check the pH with a calibrated meter or pH strips.

  • Target pH: Adjust the pH to a neutral range, typically between 6.0 and 9.0.[3][4]

  • Final Disposal: The neutralized solution must still be disposed of according to institutional guidelines. It is rarely permissible to sewer neutralized waste without EHS confirmation.[4]

Waste Stream Management: Labeling, Storage, and Pickup

Labeling

Proper labeling is a regulatory requirement and essential for safety.[11]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[11]

  • Clearly write the full chemical name: "Spiro[2.4]heptan-1-ylmethanamine".

  • List all components of the waste, including solvents and their approximate percentages.

  • Indicate the date accumulation started.

Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[2]

  • The container must be securely capped at all times, except when adding waste.[8]

Disposal and Pickup
  • Arrange for Disposal: Do not dispose of this chemical in the regular trash or down the sewer unless explicitly authorized.[2][10]

  • Contact a Licensed Contractor: The standard and required procedure is to arrange for disposal through your institution's EHS department, which works with licensed waste disposal companies.[1][2]

  • Submit a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Spiro[2.4]heptan-1-ylmethanamine waste.

G Disposal Workflow for Spiro[2.4]heptan-1-ylmethanamine start Start: Spiro[2.4]heptan-1-ylmethanamine Waste consult_sds 1. Consult SDS and Institutional EHS Guidelines start->consult_sds characterize 2. Characterize Waste (Pure, Solution, Contaminated Solid) consult_sds->characterize collect 3. Collect in a Dedicated, Compatible Container characterize->collect label 4. Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Components Start Date collect->label store 5. Store in Designated Satellite Accumulation Area (SAA) label->store pickup 6. Arrange for Pickup by EHS / Licensed Waste Contractor store->pickup spill Emergency: Spill Occurs store->spill end End: Compliant Disposal pickup->end spill_proc Follow Emergency Spill Protocol: - Evacuate & Alert - Contain with Absorbent - Contact EHS spill->spill_proc Activate

Caption: Decision workflow for Spiro[2.4]heptan-1-ylmethanamine disposal.

References

  • Proper Disposal of m-PEG9-Amine: A Guide for Labor
  • JR-9601 p.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Waste - Prudent Practices in the Labor
  • SAFETY D
  • Amine Disposal For Businesses. Collect and Recycle.
  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
  • Safety D
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Steps in Complying with Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Spirocycles for Improved Solubility. Enamine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Spiro[2.4]heptan-1-ylmethanamine. In the fast-paced world of drug discovery and chemical research, ensuring personal safety is the foundation of groundbreaking science. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) choice. My goal is to equip you with the expertise to not only follow protocols but to understand and adapt them, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile & Risk Assessment: The "Why" Behind the PPE

Spiro[2.4]heptan-1-ylmethanamine's primary amine functional group is the principal driver of its hazardous properties. Amines can cause significant corrosive damage to skin and eyes upon contact.[2] Furthermore, vapors, which may be present even from a liquid with a low vapor pressure, can cause respiratory irritation.[1] A comprehensive risk assessment is the first step in any handling procedure.

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Capable of causing chemical burns.

  • Serious Eye Damage: High risk of irreversible eye damage upon contact.

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.

  • Harmful if Swallowed: Potential for oral toxicity.

This assessment dictates that our PPE strategy must create a complete barrier between the researcher and the chemical.

Selecting Your Core PPE Ensemble

Your primary defense relies on a meticulously selected set of PPE. Below, we detail the minimum requirements for handling Spiro[2.4]heptan-1-ylmethanamine in a laboratory setting.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles. A full-face shield worn over goggles is required when splashing is a significant risk (e.g., transfers >100 mL, reactions under pressure).[2][3][4]Protects against splashes of corrosive material that can cause rapid and severe eye damage. Standard safety glasses do not provide adequate protection from splashes.[2]
Hand Protection Double-gloving with a heavier-duty, chemical-resistant outer glove (e.g., Butyl rubber, Viton) over a standard nitrile inner glove.Primary amines can degrade standard nitrile gloves.[5][6] The inner nitrile glove offers splash protection during the removal of the outer glove, while the outer glove provides extended contact protection. Always inspect gloves for tears or degradation before use.[7]
Body Protection A flame-resistant (FR) lab coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat for larger-scale operations.[3]Protects skin and personal clothing from splashes and spills. FR properties are a best practice when handling any organic compound, which should be considered potentially flammable.
Foot Protection Closed-toe, non-perforated shoes made of a durable material (e.g., leather).Prevents injury from dropped objects and protects feet from spills.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor/amine cartridges is necessary.[1][3]A fume hood is the primary engineering control to prevent inhalation of harmful vapors. Respirators are a secondary line of defense if exposure limits could be exceeded.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Nitrile Gloves Don2->Don3 Don4 4. Outer Resistant Gloves Don3->Don4 Doff1 1. Outer Resistant Gloves (Peel off) Don4->Doff1 Handling Procedure Doff2 2. Face Shield & Goggles (Handle by straps) Doff1->Doff2 Doff3 3. Lab Coat & Apron (Roll away from body) Doff2->Doff3 Doff4 4. Inner Nitrile Gloves (Peel off, avoid touching skin) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan
  • Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling: Conduct all transfers, weighing, and reactions involving Spiro[2.4]heptan-1-ylmethanamine inside a certified chemical fume hood. Use disposable equipment where possible to minimize cleaning.

  • Spill Response: In case of a small spill inside the fume hood, use a chemical absorbent kit rated for amines. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

Waste Disposal Plan
  • Solid Waste: All contaminated PPE (gloves, disposable lab coats, absorbent pads) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program.

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you are not just protecting yourself—you are fostering a laboratory environment where safety and scientific excellence thrive.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Accessed February 14, 2026.
  • Brandeis University. Corrosive Chemicals | Laboratory Safety. Accessed February 14, 2026.
  • Medicom. Chemical Resistance Reference Chart. Accessed February 14, 2026.
  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Published January 19, 2024.
  • Chemsafe. 10 Tips Working Safely with corrosives. Published October 15, 2025.
  • International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Published December 14, 2023.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Accessed February 14, 2026.
  • Combi-Blocks, Inc. Safety Data Sheet: Spiro[2.4]heptan-5-amine hydrochloride. Published October 3, 2025.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Accessed February 14, 2026.
  • Fluorochem Ltd. Safety Data Sheet: Spiro[2.4]heptan-6-amine;hydrochloride. Published December 19, 2024.
  • CymitQuimica. SAFETY DATA SHEET: (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride. Published December 18, 2025.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptan-1-ylmethanamine
Reactant of Route 2
Spiro[2.4]heptan-1-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.